molecular formula C17H13ClN6O5 B078092 PIGMENT ORANGE 36 CAS No. 12236-62-3

PIGMENT ORANGE 36

Cat. No.: B078092
CAS No.: 12236-62-3
M. Wt: 416.8 g/mol
InChI Key: DLQMNSDNQWLFSS-UHFFFAOYSA-N
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Description

Pigment Orange 36 (C.I. 11780) is a high-performance organic pigment belonging to the benzimidazolone class, renowned for its exceptional durability and vivid orange hue. Its primary research value lies in its excellent fastness properties, including outstanding lightfastness, weather resistance, and thermal stability, making it a critical subject of study for advanced industrial applications. Researchers utilize this compound to develop and enhance high-quality industrial coatings, automotive paints, plastics, and synthetic fibers, where long-term color retention under harsh environmental conditions is paramount. Its mechanism of action is based on its specific molecular structure, which incorporates hydrogen-bonding benzimidazolone groups that suppress solubility and migration within the substrate, thereby enhancing its permanence and resistance to solvents and blooming. This pigment offers a strong, opaque coloration, and its investigation is crucial for formulating products that require a compromise between brilliant color, processing stability, and superior weatherability, providing invaluable insights for material scientists and chemists in the coatings and polymer industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
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InChI

InChI=1S/C17H13ClN6O5/c1-8(25)15(23-22-12-4-2-9(18)6-14(12)24(28)29)16(26)19-10-3-5-11-13(7-10)21-17(27)20-11/h2-7,15H,1H3,(H,19,26)(H2,20,21,27)
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InChI Key

DLQMNSDNQWLFSS-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
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Molecular Formula

C17H13ClN6O5
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DSSTOX Substance ID

DTXSID9041732
Record name C.I. Pigment Orange 36
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Molecular Weight

416.8 g/mol
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Physical Description

Dry Powder, Reddish-orange aqueous paste or powder; [MSDSonline]
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
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CAS No.

12236-62-3
Record name Pigment Orange 36
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
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Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
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Foundational & Exploratory

Pigment Orange 36 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

Pigment Orange 36 is a high-performance benzimidazolone azo pigment prized for its vibrant reddish-orange hue and exceptional durability. Its chemical structure imparts excellent heat stability and resistance to weathering, making it a preferred choice in demanding applications such as automotive coatings, industrial paints, and high-end plastics.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 12236-62-3
Molecular Formula C₁₇H₁₃ClN₆O₅[4][5]
Molecular Weight 416.78 g/mol [4][5]
Chemical Class Azo, Benzimidazolone
Colour Index C.I. This compound (11780)
Synonyms Benzimidazolone Orange HL, Permanent Orange HL
Appearance Orange powder[5]
Density 1.50 - 1.70 g/cm³[6][7]
Heat Stability >180 °C[7]
Oil Absorption 35 - 45 g/100g [6]
pH 6.0 - 8.0[8]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization followed by an azo coupling reaction.[5] The key raw materials are 4-chloro-2-nitrobenzenamine and 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[5]

Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Post-Treatment A 4-Chloro-2-nitrobenzenamine C Diazonium Salt Intermediate A->C Diazotization B Sodium Nitrite (NaNO₂) in Acidic Medium B->C E Crude this compound C->E D 3-Oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide D->E Coupling Reaction F Filtration & Washing E->F G Drying & Milling F->G H Final this compound Powder G->H

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for azo pigment synthesis.

  • Diazotization:

    • Suspend 0.1 mol of 4-chloro-2-nitrobenzenamine in a 2 M hydrochloric acid solution at 0-5 °C in a jacketed reactor.

    • Slowly add a pre-cooled aqueous solution of 0.1 mol sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

  • Azo Coupling:

    • In a separate vessel, dissolve 0.1 mol of 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in a dilute sodium hydroxide solution.

    • Cool the coupling agent solution to 10-15 °C.

    • Slowly add the previously prepared diazonium salt solution to the coupling agent solution under vigorous stirring.

    • Maintain the pH of the reaction mixture between 4.5 and 5.5 by the controlled addition of a buffer solution (e.g., sodium acetate).

    • Continue stirring for 2-3 hours to allow for complete coupling, resulting in the precipitation of the crude pigment.

  • Post-Treatment and Purification:

    • Filter the resulting pigment slurry and wash the filter cake extensively with deionized water until the filtrate is neutral and free of salts.

    • Resuspend the wet cake in water and heat to 80-90 °C for 1 hour to improve crystallinity and pigment properties.

    • Filter the pigment again and dry in an oven at 60-80 °C until a constant weight is achieved.

    • The dried pigment can be milled to achieve the desired particle size distribution.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and physical properties of this compound.

Table 2: Analytical Characterization Data

TechniqueObservationSource(s)
UV-Vis Spectroscopy λmax ≈ 480–500 nm
FTIR Spectroscopy Characteristic peaks for N=N (azo), C=O (carbonyl), and aromatic C-H stretching.
Thermal Analysis (TGA/DSC) Onset of thermal decomposition at approximately 300°C.
X-Ray Diffraction (XRD) Exhibits an amorphous to semi-crystalline nature depending on processing.
Electron Microscopy (SEM/TEM) Particle morphology typically in the range of 50–200 nm.
Experimental Protocols: Characterization
  • UV-Visible Spectroscopy:

    • Prepare a dilute suspension of this compound in a suitable solvent (e.g., N-Methyl-2-pyrrolidone).

    • Sonicate the suspension to ensure uniform dispersion.

    • Record the absorbance spectrum from 300 to 700 nm using a double-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λmax).

  • Lightfastness Testing (Accelerated Weathering):

    • Prepare coated panels or plastic plaques containing a standardized concentration of this compound.

    • Place the samples in a xenon arc weather-ometer, which simulates the full spectrum of sunlight.[9][10]

    • Expose the samples to cycles of light and moisture according to a standard test method (e.g., ISO 105-B02).[10]

    • Simultaneously expose a set of Blue Wool standards (rated 1-8) as a reference.[10][11]

    • Periodically remove the samples and assess the color change (ΔE*) against an unexposed control using a spectrophotometer.

    • The lightfastness rating is determined by comparing the fading of the pigment to that of the Blue Wool standards.[11]

Performance and Applications

This compound is valued for its excellent fastness properties, which are critical for long-term color stability in various applications.

Table 3: Fastness Properties of this compound

PropertyRating (Scale)DescriptionSource(s)
Lightfastness 7-8 (Blue Wool Scale 1-8)Excellent resistance to fading upon light exposure.[7]
Weather Resistance 5 (Scale 1-5)High durability in outdoor conditions.[6][7]
Acid Resistance 5 (Scale 1-5)Stable in acidic environments.[6][7]
Alkali Resistance 5 (Scale 1-5)Stable in alkaline environments.[6][7]
Water Resistance 5 (Scale 1-5)Insoluble and stable in water.[7]
Oil Resistance 4-5 (Scale 1-5)Good to excellent stability in the presence of oils.[7]

Its primary applications are in sectors where high performance is non-negotiable:

  • Automotive Coatings: Used in both OEM and refinish paints due to its excellent weather and lightfastness.[1][3]

  • Plastics: Suitable for coloring PVC and HDPE where it shows high lightfastness and does not cause dimensional deformation.[3]

  • Printing Inks: Employed in packaging and metal decorative inks for its solvent resistance and lightfastness.[3]

  • Industrial and Powder Coatings: Its durability makes it ideal for a wide range of industrial applications.[1]

References

In-Depth Technical Guide: Synthesis and Reaction Mechanism of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of C.I. Pigment Orange 36, a high-performance benzimidazolone pigment. The document details the necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles of its formation. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in relevant fields.

Overview of this compound

C.I. This compound (CAS No. 12236-62-3) is a reddish-orange pigment renowned for its excellent lightfastness, weather resistance, and thermal stability.[1] These properties make it suitable for a wide range of demanding applications, including automotive coatings, industrial paints, high-quality printing inks, and plastics.[1] Chemically, it is classified as a benzimidazolone pigment, characterized by the presence of a benzimidazolone moiety in its molecular structure, which contributes significantly to its stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[2]
C.I. NameThis compound
C.I. Number11780
CAS Number12236-62-3
Molecular FormulaC₁₇H₁₃ClN₆O₅[3]
Molecular Weight416.78 g/mol [3]
AppearanceOrange powder[1]
Density1.5 - 1.7 g/cm³[4]
Heat ResistanceUp to 200 °C[1]

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the coupling component, 5-acetoacetylaminobenzimidazolone. The second stage is the diazotization of the diazo component, 4-chloro-2-nitroaniline, followed by its coupling with the prepared benzimidazolone derivative.

Stage 1: Synthesis of the Coupling Component (5-Acetoacetylaminobenzimidazolone)

The key coupling component for the synthesis of this compound is 5-acetoacetylaminobenzimidazolone. It is synthesized from 5-aminobenzimidazolone-(2) and diketene.

Experimental Protocol: Synthesis of 5-Acetoacetylaminobenzimidazolone

This protocol is adapted from patented industrial processes.

  • Materials:

    • 5-aminobenzimidazolone-(2)

    • Acetic acid (100%)

    • Diketene (96%)

    • Activated charcoal

    • Zinc dust (optional, as an antioxidant)

    • Phosphoric acid (85%, optional)

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, dissolve 37.2 g of 5-aminobenzimidazolone-(2) in a mixture of 530 ml of water and 15 g of 100% acetic acid with stirring at approximately 90 °C.

    • To the resulting solution, add 5 g of activated charcoal and, optionally, 0.5 g of zinc dust. Stir the mixture for about 10 minutes.

    • Optionally, add 0.5 ml of 85% phosphoric acid and clarify the solution by filtration while hot.

    • To the clear solution, add 25 ml of 96% diketene at a temperature of 80 °C.

    • After the addition is complete, cool the reaction mixture to 20 °C.

    • The precipitated product, 5-acetoacetylaminobenzimidazolone, is collected by suction filtration.

    • Wash the filter cake with water and dry it at 100 °C in a circulating air oven.

  • Expected Yield: Approximately 49.0 g.

Table 2: Reactant Quantities for 5-Acetoacetylaminobenzimidazolone Synthesis

Reactant/MaterialQuantityMolar Equivalent
5-aminobenzimidazolone-(2)37.2 g1.0
Acetic Acid (100%)15 g~1.0
Diketene (96%)25 ml~1.2
Water530 ml-
Stage 2: Synthesis of this compound

This stage involves the diazotization of 4-chloro-2-nitroaniline and its subsequent coupling with the previously synthesized 5-acetoacetylaminobenzimidazolone.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on established azo coupling procedures.

  • Materials:

    • 4-chloro-2-nitroaniline

    • Hydrochloric acid (31%)

    • Sodium nitrite

    • 5-acetoacetylaminobenzimidazolone

    • Sodium hydroxide

    • Sodium acetate (optional, as a buffer)

    • Ice

    • Deionized water

  • Procedure:

    • Diazotization:

      • In a reaction vessel, prepare a solution of 4-chloro-2-nitroaniline in dilute hydrochloric acid and water.

      • Cool the mixture to 0-5 °C using an ice bath.

      • Slowly add a concentrated aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature between 0-5 °C.

      • Stir the mixture for approximately one hour at this temperature to ensure complete diazotization. The presence of a slight excess of nitrous acid can be checked with starch-iodide paper.

    • Coupling:

      • In a separate vessel, dissolve the 5-acetoacetylaminobenzimidazolone in an aqueous sodium hydroxide solution.

      • Cool this solution to 10-15 °C.

      • Slowly add the previously prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.

      • Control the pH of the reaction mixture between 4 and 6, using a buffer like sodium acetate if necessary.

      • The coupling reaction is typically carried out for several hours with continuous stirring.

    • Work-up:

      • After the coupling is complete, the precipitated this compound is collected by filtration.

      • The pigment is then thoroughly washed with deionized water to remove any unreacted starting materials and inorganic salts.

      • The washed pigment is dried in an oven.

    • Conditioning (Optional):

      • For specific applications, the crude pigment may undergo a conditioning step, which can involve treatment with surfactants or dispersants to improve its physical properties.

Reaction Mechanism

The synthesis of this compound involves two key reaction mechanisms: diazotization and azo coupling.

Diazotization of 4-chloro-2-nitroaniline

In an acidic medium, nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, is protonated and then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The nitrosonium ion is then attacked by the nucleophilic amino group of 4-chloro-2-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-chloro-2-nitrophenyldiazonium ion.

Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution. The 4-chloro-2-nitrophenyldiazonium ion acts as the electrophile. The coupling component, 5-acetoacetylaminobenzimidazolone, provides the nucleophilic carbon atom for the attack. The substitution typically occurs at the position ortho to the activating amino group on the benzimidazolone ring. The reaction is pH-dependent, with a mildly acidic to neutral pH being optimal for the coupling to occur.

Visualizing the Synthesis and Mechanism

Diagram 1: Overall Synthesis Workflow of this compound

G cluster_stage1 Stage 1: Coupling Component Synthesis cluster_stage2 Stage 2: Pigment Synthesis A 5-aminobenzimidazolone-(2) C Reaction in Aqueous Acetic Acid A->C B Diketene B->C D 5-acetoacetylaminobenzimidazolone C->D H Azo Coupling (pH 4-6) D->H E 4-chloro-2-nitroaniline F Diazotization (NaNO2, HCl, 0-5°C) E->F G 4-chloro-2-nitrophenyldiazonium salt F->G G->H I This compound H->I J Filtration, Washing, Drying I->J K Final Product J->K

Caption: A flowchart illustrating the two main stages in the synthesis of this compound.

Diagram 2: Reaction Mechanism of Azo Coupling

G diazonium_ion 4-chloro-2-nitrophenyldiazonium ion (Electrophile) intermediate Sigma Complex (Intermediate) diazonium_ion->intermediate Electrophilic Attack coupling_component 5-acetoacetylaminobenzimidazolone (Nucleophile) coupling_component->intermediate product This compound intermediate->product Proton Loss (Aromatization)

Caption: The electrophilic aromatic substitution mechanism of the azo coupling reaction.

Data Summary

Table 3: Spectroscopic Data for Benzimidazolone Pigments

Spectroscopic TechniqueCharacteristic Features
FTIRPeaks corresponding to N=N (azo), C=O (carbonyl), and aromatic stretching modes are expected.
RamanCharacteristic bands for azobenzene and aromatic ring vibrations can be observed. For this compound, a notable band is at 1600 cm⁻¹ (aromatic ring vibration) and an intense band at 1487 cm⁻¹ (azobenzene ring).[5]
Solid-state NMRCan be used to confirm the structural integrity and substitution pattern of the pigment.

This guide provides a foundational understanding for the synthesis and characterization of this compound. For further optimization and scale-up, it is recommended to consult the cited patent literature and scholarly articles.

References

Spectroscopic data and analysis of Pigment Orange 36 (UV-Vis, FTIR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Analysis of Pigment Orange 36

Introduction

Chemical Structure

The chemical structure of this compound is 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide.[6] Its molecular formula is C₁₇H₁₃ClN₆O₅.

Spectroscopic Data and Analysis

The spectroscopic analysis of this compound provides critical information regarding its electronic structure, functional groups, and molecular framework.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the pigment's chromophoric system, which is the basis of its color. The maximum absorption (λmax) of this compound is attributed to the π → π* transitions within the extensive conjugated system of the azo group and aromatic rings.

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueReference
Maximum Absorption (λmax)480–500 nm

This absorption in the blue-green region of the visible spectrum results in the pigment's characteristic orange appearance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet method. The spectrum reveals characteristic vibrational frequencies corresponding to the various bonds within the structure.

Table 2: Representative FTIR Data for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400-3100N-H StretchingAmide and Benzimidazolone
~3100-3000Aromatic C-H StretchingAromatic Rings
~1710-1680C=O StretchingBenzimidazolone Carbonyl
~1680-1650C=O StretchingAmide I Band
~1600-1580C=C StretchingAromatic Rings
~1550-1530N-H Bending & C-N StretchingAmide II Band
~1530-1500Asymmetric NO₂ StretchingNitro Group
~1450-1400N=N StretchingAzo Group
~1350-1330Symmetric NO₂ StretchingNitro Group
~850-800C-H Out-of-plane BendingSubstituted Aromatic Rings
~750-700C-Cl StretchingAryl Halide

The FTIR spectrum confirms the presence of the key benzimidazolone, amide, azo, and nitro functional groups that define the pigment's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. However, due to the very low solubility of this compound in common deuterated solvents, obtaining high-resolution solution-state NMR spectra is exceptionally challenging.

Consequently, specific, experimentally determined chemical shift data for ¹H and ¹³C NMR of this compound are not available in published literature. The primary NMR technique for such insoluble materials is solid-state NMR (ssNMR), which can confirm the structural integrity and substitution pattern of the pigment.

For illustrative purposes, a theoretical discussion of the expected NMR signals is provided below.

¹H NMR (Proton NMR)

  • Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals are expected in this region corresponding to the protons on the substituted phenyl and benzimidazolone rings. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating amide group.

  • Amide and Imide Protons (δ 9.0-12.0 ppm): The N-H protons of the amide and benzimidazolone groups are expected to appear as broad singlets at a downfield chemical shift.

  • Methine Proton (δ ~4.0-5.0 ppm): The single proton on the carbon atom between the two carbonyl groups would likely appear in this region.

  • Methyl Protons (δ ~2.0-2.5 ppm): The protons of the methyl group would appear as a singlet in the upfield region.

¹³C NMR (Carbon NMR)

  • Carbonyl Carbons (δ 160-180 ppm): Signals for the three distinct carbonyl carbons (amide, ketone, and benzimidazolone) are expected in this downfield region.

  • Aromatic and Azo-linked Carbons (δ 110-150 ppm): A complex set of signals corresponding to the carbons of the aromatic rings would be observed. Carbons directly attached to the azo group, nitro group, and chlorine atom would have distinct chemical shifts.

  • Aliphatic Carbons (δ ~20-60 ppm): The methyl carbon and the methine carbon would appear in the upfield region of the spectrum.

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

    • Disperse the pigment in a suitable solvent in which it is sparingly soluble or can be prepared as a stable, fine suspension (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone). Sonication may be required to achieve a uniform dispersion.

    • Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Calibrate the instrument by taking a baseline reading with the blank cuvette.

    • Replace the blank with the cuvette containing the pigment dispersion.

    • Scan the sample across a wavelength range of approximately 300 to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (ATR Method)
  • Sample Preparation:

    • Place a small amount of the dry this compound powder directly onto the diamond crystal of the ATR accessory.

  • Instrumentation and Measurement:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

NMR Spectroscopy Protocol (Solid-State)
  • Sample Preparation:

    • Finely grind the this compound powder to ensure homogeneity.

    • Pack the powdered sample tightly into a solid-state NMR rotor (typically made of zirconia), ensuring it is balanced.

  • Instrumentation and Measurement:

    • Use a high-field solid-state NMR spectrometer.

    • Insert the rotor into the NMR probe.

    • Spin the sample at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions and obtain narrower lines. Spinning speeds of 5-15 kHz are common.

    • Employ techniques such as Cross-Polarization (CP) to enhance the signal of low-abundance nuclei like ¹³C.

    • Acquire the ¹³C CP/MAS spectrum. A long acquisition time may be necessary due to the slow relaxation of nuclei in the solid state.

    • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum.

Visualizations

Chemical Structure and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the chemical structure of this compound and the experimental workflows for its spectroscopic analysis.

G Chemical Structure of this compound cluster_benzimidazolone Benzimidazolone Moiety cluster_azo_linker Azo Linker cluster_phenyl Substituted Phenyl Ring cluster_amide_linker Acetoacetamide Linker b1 C b2 C b1->b2 b3 C b2->b3 b4 C b3->b4 b5 C-NH-C=O b4->b5 a3 NH b4->a3 Amide Bond b5->b2 b6 C b5->b6 b6->b1 azo1 N azo2 N azo1->azo2 p6 C azo2->p6 Azo Bond p1 C-Cl p2 C p1->p2 p3 C-NO2 p2->p3 p4 C p3->p4 p5 C p4->p5 p5->p6 p6->p1 a1 C=O a1->azo1 Linker a2 C(-CH3)=O a1->a2 a1->a3 cluster_benzimidazolone cluster_benzimidazolone cluster_amide_linker cluster_amide_linker cluster_azo_linker cluster_azo_linker cluster_phenyl cluster_phenyl

Caption: Molecular structure of this compound.

G UV-Vis Spectroscopy Workflow A Sample Preparation (Dispersion in Solvent) B Instrument Calibration (Blank Solvent) A->B C Spectral Acquisition (300-700 nm scan) B->C D Data Analysis (Identify λmax) C->D

Caption: Workflow for UV-Vis spectroscopy.

G FTIR (ATR) Spectroscopy Workflow A Sample Placement (Solid powder on ATR crystal) B Background Scan (Empty Crystal) A->B C Sample Scan (Apply pressure) B->C D Data Processing (Identify characteristic peaks) C->D

Caption: Workflow for FTIR (ATR) spectroscopy.

G Solid-State NMR Workflow A Sample Preparation (Pack powder into rotor) B Instrument Setup (Magic Angle Spinning) A->B C Spectral Acquisition (CP/MAS Experiment) B->C D Data Processing (Fourier Transform) C->D

Caption: Workflow for Solid-State NMR spectroscopy.

References

In-Depth Technical Guide: Crystal Structure and Polymorphism of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Orange 36 (P.O. 36) is a high-performance benzimidazolone azo pigment prized for its vibrant reddish-orange hue, and exceptional light and weather fastness. These properties are intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the known crystal structure and polymorphic behavior of this compound, with a focus on the crystallographic data of its β-phase. Detailed experimental protocols for crystallographic analysis are also presented, along with visualizations to illustrate key concepts and workflows.

Introduction

This compound, chemically identified as 2-((4-Chloro-2-nitrophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, belongs to the benzimidazolone class of organic pigments.[1] The exceptional stability and insolubility of these pigments are largely attributed to extensive intermolecular hydrogen bonding networks and efficient molecular packing in the crystalline state.[2] Understanding the crystal structure and potential polymorphism of P.O. 36 is therefore critical for controlling its physical and chemical properties, such as color, thermal stability, and dispersibility, which are paramount in its applications in coatings, plastics, and inks.

While the existence of multiple polymorphic forms is common for complex organic molecules, to date, only the crystal structure of the β-phase of this compound has been elucidated and reported in the scientific literature.

Crystal Structure of this compound (β-Phase)

The crystal structure of the β-phase of this compound was determined from laboratory X-ray powder diffraction (XRPD) data. The analysis revealed a monoclinic crystal system. The detailed crystallographic data are summarized in the table below.

Crystallographic Data
ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 22.846
b (Å) 6.883
c (Å) 23.011
α (°) 90
β (°) 118.15
γ (°) 90
Unit Cell Volume (ų) 3195
Z 8
Z' 2
Calculated Density (g/cm³) 1.731
CSD Refcode HOYVOH

Data sourced from the Cambridge Structural Database, based on the work of van de Streek et al., 2009.

Polymorphism of this compound

The industrial production of benzimidazolone pigments can sometimes yield different crystal phases, or polymorphs, depending on the synthesis and finishing processes. While the β-phase of this compound is well-characterized, some sources suggest an "amorphous to semi-crystalline nature depending on processing," which hints at the possibility of other, less-ordered or different crystalline forms.[3] However, as of the current body of scientific literature, no definitive crystal structure data for other polymorphs (such as an α-phase) of this compound has been published. The study of polymorphism in benzimidazolone pigments remains an active area of research, as different polymorphs can exhibit distinct application properties.

dot

ExperimentalWorkflow cluster_DataCollection XRPD Data Collection cluster_StructureAnalysis Structure Analysis SamplePrep Sample Preparation (Grinding, Packing) XRPD Diffractometer Measurement (e.g., Cu Kα) SamplePrep->XRPD PowderPattern Experimental Powder Pattern XRPD->PowderPattern Indexing Indexing (Unit Cell Determination) PowderPattern->Indexing StructureSolution Structure Solution (Real-Space Methods, e.g., DASH) Indexing->StructureSolution Rietveld Rietveld Refinement (e.g., TOPAS) StructureSolution->Rietveld CrystalStructure Crystal Structure Data (Lattice Parameters, Atomic Coords.) Rietveld->CrystalStructure CrystalStructure->Rietveld Calculated Pattern

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of C.I. Pigment Orange 36 (PO36). As a high-performance benzimidazolone azo pigment, its exceptional stability and vibrant color are of significant interest in various scientific and industrial applications. This document synthesizes available data on its spectral characteristics, stability, and the methodologies used for its characterization.

Chemical and Physical Properties

This compound is a benzimidazolone azo pigment recognized for its excellent thermal and photochemical stability. Its robust molecular structure, featuring a benzimidazolone moiety, imparts remarkable resistance to degradation from UV light, heat, and chemicals.[1][2] This inherent stability is a key factor in its widespread use in demanding applications such as automotive coatings, industrial paints, plastics, and inks.[3][4]

Identifier Value
C.I. Name This compound
C.I. Number 11780
CAS Number 12236-62-3
Chemical Class Benzimidazolone Azo
Molecular Formula C₁₇H₁₃ClN₆O₅[5][6]
Molecular Weight 416.78 g/mol [5][6]
Physical Property Value
Appearance Red-orange powder
Density 1.5 - 1.7 g/cm³[7][8]
Heat Stability >250 °C[5]
Lightfastness (Blue Wool Scale) 7-8 (Excellent)[5][8]
Weather Fastness Excellent[3][9][10]

Photophysical Properties

The photophysical properties of a pigment are fundamental to understanding its color, appearance, and interaction with light.

Photophysical Parameter Value
Maximum Absorption (λmax) ~480 - 500 nm
Molar Extinction Coefficient (ε) Data not available in the reviewed literature.
Fluorescence Emission While some sources describe it as having "light-emitting" properties, specific fluorescence spectra and quantitative data are not readily available.[11][12][13] Benzimidazolone dyes, in general, can exhibit fluorescence.[14]
Fluorescence Quantum Yield (ΦF) Data not available in the reviewed literature.
Fluorescence Lifetime (τF) Data not available in the reviewed literature.

Photochemical Properties

The photochemical properties of this compound are largely defined by its high stability and resistance to photodegradation.

Photostability: this compound is known for its excellent photostability, which is attributed to the rigid and resonance-stabilized benzimidazolone structure that is less prone to photochemical degradation.[1][2]

Photodegradation Pathways: While specific degradation pathways for this compound are not extensively detailed in the available literature, the general photodegradation of azo dyes can proceed through several mechanisms. These often involve the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, particularly for dyes existing in the hydrazone tautomeric form. The degradation can lead to the cleavage of the azo bond, resulting in the loss of color.[7] For some azo dyes, photodegradation can proceed through either oxidative or reductive pathways.[9]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for pigment analysis can be applied.

a) Determination of Molar Extinction Coefficient:

  • Preparation of Standard Solutions: A series of solutions of this compound in a suitable solvent (e.g., N,N-dimethylformamide) of known concentrations are prepared.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Calculation: The molar extinction coefficient (ε) is determined from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

b) Measurement of Fluorescence Quantum Yield (Relative Method):

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

  • Absorbance Measurements: The absorbances of a series of dilute solutions of both the standard and this compound are measured at the excitation wavelength. To minimize re-absorption effects, absorbances should be kept below 0.1.

  • Fluorescence Measurements: The fluorescence emission spectra of the same solutions are recorded under identical instrumental conditions.

  • Calculation: The quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.

Visualizations

General Photodegradation Pathway of Azo Dyes

G General Photodegradation Pathways of Azo Dyes cluster_direct Direct Pathway cluster_indirect Indirect Pathway (ROS-mediated) A Azo Dye Ground State B Excited State (Singlet/Triplet) A->B G Reaction with ROS A->G C Photodegradation B->C F Energy Transfer to O₂ B->F Intersystem Crossing H Direct Photolysis D Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) D->G E Degradation Products (e.g., aromatic amines, phenols) F->D G->E H->E Bond Cleavage I Light Absorption (hν)

Caption: General pathways for azo dye photodegradation.

Experimental Workflow for Photophysical Characterization

G Workflow for Photophysical Characterization of Pigments cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy A Weigh Pigment B Dissolve in Appropriate Solvent A->B C Prepare Serial Dilutions B->C D Measure Absorbance Spectra C->D G Measure Emission Spectra C->G H Measure Excitation Spectra C->H J Measure Fluorescence Lifetime C->J E Determine λmax D->E F Calculate Molar Extinction Coefficient E->F I Determine Fluorescence Quantum Yield G->I

References

The Thermal Integrity of C.I. Pigment Orange 36: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the thermal stability and decomposition profile of C.I. Pigment Orange 36 (PO36), a high-performance benzimidazolone azo pigment. This document is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development who utilize or are investigating the application of this pigment in thermally sensitive systems.

Introduction

C.I. This compound is a prominent member of the benzimidazolone class of organic pigments, renowned for its excellent coloristic properties, lightfastness, and weather resistance. Its robust molecular structure contributes to its stability in various applications, including automotive coatings, plastics, and printing inks. A critical parameter for its use in high-temperature processing applications is its thermal stability. This guide synthesizes available data on the thermal behavior of this compound, detailing its decomposition onset, hazardous byproducts, and the methodologies used for its thermal analysis.

Chemical and Physical Properties

A foundational understanding of the pigment's characteristics is essential for interpreting its thermal behavior.

PropertyValueSource
C.I. Name This compound
C.I. Number 11780
CAS Number 12236-62-3
Chemical Class Benzimidazolone Azo
Molecular Formula C₁₇H₁₃ClN₆O₅N/A
Decomposition Onset (TGA/DSC) ~300 °C
Heat Resistance (Application Dependent) 160 °C - 250 °C[1][2]

Thermal Stability and Decomposition

The thermal stability of this compound is a key performance indicator. The benzimidazolone moiety within its structure imparts significant resistance to thermal degradation.[3]

Onset of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for determining the precise temperature at which thermal degradation begins. For this compound, the onset of thermal decomposition is reported to be approximately 300 °C .

Heat Resistance in Various Applications

While the intrinsic decomposition temperature is a key metric, the practical "heat resistance" can vary depending on the application, the polymer matrix, and the duration of heat exposure. Technical data sheets for this compound often report a range of heat resistance values, reflecting different testing standards and end-use requirements. These values typically range from 160 °C to 250 °C.[1][2]

Hazardous Decomposition Products

Under conditions of combustion, the decomposition of this compound can lead to the formation of hazardous gases. The primary hazardous decomposition products formed under fire conditions include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride gas (HCl)

Experimental Protocols for Thermal Analysis

Accurate assessment of thermal stability relies on standardized experimental procedures. The following outlines a general protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to organic pigments like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition.

Methodology:

  • Sample Preparation: A small, representative sample of the pigment powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight of the sample is recorded as a function of temperature. The onset of decomposition is determined by the temperature at which a significant weight loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the pigment (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a constant purge rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured. Endothermic or exothermic peaks can indicate phase transitions or decomposition. For this compound, an exothermic event corresponding to decomposition would be expected at higher temperatures.

Visualizing the Assessment of Thermal Stability

The logical workflow for evaluating the thermal properties of this compound can be visualized as follows:

Thermal_Stability_Workflow cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Interpretation & Analysis cluster_3 Decomposition Product Analysis cluster_4 Final Assessment Sample This compound Sample Purity Purity & Identity Confirmation (e.g., FTIR, XRD) Sample->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC Decomposition_Temp Determine Onset of Decomposition Temperature TGA->Decomposition_Temp Weight_Loss Quantify Weight Loss vs. Temperature TGA->Weight_Loss EGA Evolved Gas Analysis (e.g., TGA-MS, TGA-FTIR) TGA->EGA Thermal_Events Identify Endothermic/ Exothermic Events DSC->Thermal_Events Report Comprehensive Thermal Stability Report Decomposition_Temp->Report Weight_Loss->Report Thermal_Events->Report Identify_Products Identify Gaseous Decomposition Products EGA->Identify_Products Identify_Products->Report

Workflow for Thermal Stability Assessment.

Decomposition Pathway

The thermal decomposition of azo pigments like this compound is a complex process. The initial and most susceptible point of cleavage is typically the azo bond (-N=N-). The general proposed mechanism involves the homolytic cleavage of the C-N bonds flanking the azo group, leading to the liberation of nitrogen gas and the formation of various aromatic radical species. These highly reactive radicals can then undergo a cascade of further reactions, including fragmentation and recombination, ultimately leading to the formation of smaller, more stable molecules such as carbon oxides, and in the case of this compound, hydrogen chloride. The presence of electron-withdrawing or -donating groups on the aromatic rings can influence the specific bond dissociation energies and thus the decomposition temperature and pathway.

The following diagram illustrates a simplified, generalized decomposition pathway for an azo pigment.

Decomposition_Pathway cluster_0 Initial Pigment Structure cluster_1 Thermal Energy Input cluster_2 Primary Decomposition Products cluster_3 Secondary Reactions Azo_Pigment Ar-N=N-Ar' Heat Δ (Heat) Radicals Ar• + N₂ + •Ar' Heat->Radicals Further_Products Fragmentation & Recombination Products (e.g., COx, NOx, HCl) Radicals->Further_Products

Generalized Azo Pigment Decomposition.

Conclusion

C.I. This compound exhibits high thermal stability, with a decomposition onset of approximately 300 °C, making it suitable for a wide range of applications involving elevated processing temperatures. The benzimidazolone functionality is key to its robust thermal performance. However, for applications requiring processing near or above this temperature, careful consideration of potential degradation and the release of hazardous byproducts is essential. The provided experimental protocols offer a framework for the precise evaluation of its thermal properties in specific contexts. Further research utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide a more detailed understanding of the specific decomposition fragments and reaction kinetics.

References

Quantum Chemistry and Computational Insights into Pigment Orange 36: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the quantum chemistry and computational studies of C.I. Pigment Orange 36 (PO36). Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with theoretical computational methodologies to explore the molecular structure, electronic properties, and spectral characteristics of this high-performance benzimidazolone pigment.

Introduction to this compound

This compound (CAS No. 12236-62-3) is a benzimidazolone azo pigment known for its excellent durability, high color strength, and resistance to heat, light, and weathering.[1][2][3][4] Its chemical formula is C₁₇H₁₃ClN₆O₅.[1][5] These properties make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-end printing inks, and plastics.[1][2][3][4] The robust performance of benzimidazolone pigments is largely attributed to their molecular structure, which facilitates a strong network of intermolecular hydrogen bonds, leading to high lattice energy and insolubility.[6][7][8]

Understanding the quantum mechanical properties of this compound is crucial for predicting its behavior in various applications and for the rational design of new pigments with enhanced characteristics. This guide will delve into the known crystallographic structure and outline the computational chemistry approaches that can be employed to elucidate its electronic and optical properties.

Molecular and Crystal Structure

The definitive crystal structure of the β-phase of this compound was determined from laboratory X-ray powder diffraction data.[6][8] This experimental data provides the precise atomic coordinates and unit cell parameters, which are fundamental for any subsequent quantum chemical calculations.

Crystallographic Data

The crystallographic data for this compound (β phase) is summarized in the table below. This information serves as the foundational input for computational models.

Parameter Value Reference
Crystal SystemMonoclinic[6][8]
Space GroupP2₁/c[6][8]
a (Å)14.33[6][8]
b (Å)19.88[6][8]
c (Å)6.54[6][8]
β (°)98.1[6][8]
Volume (ų)1844[6][8]
Z4[6][8]

Computational Methodology

While specific comprehensive computational studies on this compound are not abundant in public literature, the established methodologies for similar azo and benzimidazolone pigments provide a robust framework for such investigations.[9][10][11][12] The primary tools for these studies are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Geometry Optimization

The first step in a computational study is the geometry optimization of the molecule. This can be performed on a single molecule in the gas phase or in a solvent continuum model, and more advanced studies can be performed on the solid-state crystal lattice.

  • Workflow for Geometry Optimization:

    Geometry_Optimization_Workflow start Initial Geometry (from X-ray Data) dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) start->dft Input check Convergence Check dft->check Output check->dft No optimized Optimized Molecular Structure check->optimized Yes

Electronic Properties

Once the geometry is optimized, DFT is used to calculate various electronic properties that provide insights into the pigment's stability, reactivity, and color.

  • Key Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitation and color.

    • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. It helps in understanding intermolecular interactions, such as hydrogen bonding.

    • Global Chemical Reactivity Descriptors: Parameters like hardness, softness, and electrophilicity index can be calculated to predict the chemical reactivity of the molecule. [10]

Spectral Properties (UV-Vis Spectra)

The color of a pigment is determined by its absorption of light in the visible range. TD-DFT is a powerful method for simulating the UV-Vis absorption spectrum. [9][10]The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption peaks.

  • Azo-Hydrazone Tautomerism: For many azo dyes, a critical aspect to consider is the potential for tautomerism between the azo and hydrazone forms. Computational studies on related dyes have shown that the relative stability of these tautomers can be influenced by the solvent and that they exhibit different absorption spectra. [12]Any thorough computational study of this compound would need to investigate both tautomers.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a comprehensive DFT and TD-DFT study of this compound, based on typical results for similar pigments.

Calculated Electronic Properties
Property Azo Tautomer (Predicted) Hydrazone Tautomer (Predicted)
HOMO Energy (eV)-6.2-6.0
LUMO Energy (eV)-2.8-2.9
HOMO-LUMO Gap (eV)3.43.1
Dipole Moment (Debye)4.56.8
Simulated UV-Vis Spectral Data (in vacuo)
Tautomer λ_max (nm) (Predicted) Oscillator Strength (f) (Predicted) Major Electronic Transition
Azo~450> 0.5HOMO -> LUMO (π -> π)
Hydrazone~485> 0.6HOMO -> LUMO (π -> π)

Intermolecular Interactions and Solid-State Properties

The exceptional performance of this compound is intrinsically linked to its solid-state packing and intermolecular interactions. The crystal structure reveals a network of hydrogen bonds involving the benzimidazolone moiety, which significantly contributes to the pigment's thermal stability and insolubility. [6][7][8]

  • Signaling Pathway of Performance Properties:

    Performance_Properties_Pathway cluster_molecular Molecular Level cluster_crystal Crystal Level cluster_macro Macroscopic Properties mol_struct Molecular Structure (Benzimidazolone Core) h_bond_donor N-H Groups (Donors) mol_struct->h_bond_donor h_bond_acceptor C=O Groups (Acceptors) mol_struct->h_bond_acceptor h_bonding Intermolecular Hydrogen Bonding Network h_bond_donor->h_bonding h_bond_acceptor->h_bonding packing Efficient Molecular Packing stability High Thermal Stability & Lightfastness packing->stability h_bonding->stability insolubility Low Solubility (Migration Resistance) h_bonding->insolubility

    Relationship between molecular structure and performance.

Conclusion

While a dedicated body of literature on the computational chemistry of this compound is still emerging, the availability of its crystal structure provides a solid foundation for theoretical investigations. [6][8]By applying established DFT and TD-DFT methodologies, as demonstrated for analogous azo and benzimidazolone pigments, a deep understanding of the relationship between the structure, electronic properties, and high-performance characteristics of this compound can be achieved. Such studies are invaluable for the targeted design of next-generation organic pigments with tailored properties for advanced applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pigment Orange 36 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Pigment Orange 36 nanoparticles, a crucial step for their application in various fields, including advanced materials and potentially drug delivery systems. The following protocols are based on established techniques for the preparation of organic pigment nanoparticles.

Introduction

This compound (C.I. 11780) is a benzimidazolone azo pigment known for its excellent light and weather fastness.[1] The synthesis of this pigment in nanoparticle form can significantly enhance its properties, such as color strength, dispersibility, and bioavailability in potential therapeutic applications. The small particle size and high surface-area-to-volume ratio of nanoparticles can lead to improved performance in coatings, inks, and as a potential component in drug delivery systems.[][3] Two primary methods for the synthesis of organic pigment nanoparticles are the "bottom-up" reprecipitation method and the "top-down" milling method.

Method 1: Reprecipitation (Solvent Displacement)

The reprecipitation method is a versatile technique for producing organic nanocrystals.[1] It involves the rapid mixing of a solution of the pigment in a "good" solvent with a "poor" solvent, leading to the precipitation of the pigment as nanoparticles.[1][4]

Experimental Protocol
  • Preparation of the Pigment Solution:

    • Dissolve this compound in a suitable "good" solvent to create a concentrated stock solution. A good solvent is one in which the pigment has high solubility. Examples for similar organic pigments include dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

    • The concentration of the stock solution can be varied to control the final nanoparticle size, typically in the range of 1 to 10 mg/mL.

  • Preparation of the Poor Solvent:

    • Select a "poor" solvent in which this compound is virtually insoluble. Deionized water is a common choice for this purpose.

    • Optionally, a surfactant or stabilizer can be added to the poor solvent to prevent nanoparticle aggregation. Sodium dodecyl sulfate (SDS) is a commonly used stabilizer. The concentration of the stabilizer is typically below its critical micelle concentration.

  • Nanoprecipitation:

    • Rapidly inject a small volume of the this compound stock solution into a larger volume of the vigorously stirred poor solvent.

    • The ratio of the poor solvent to the good solvent should be high, for example, 100:1, to ensure rapid and uniform precipitation.

    • Maintain constant and vigorous stirring using a magnetic stirrer or a high-speed homogenizer.

  • Purification and Concentration:

    • The resulting nanoparticle dispersion can be purified to remove the good solvent and any excess stabilizer. This can be achieved through methods such as dialysis or centrifugation followed by redispersion in the poor solvent.

    • If a higher concentration of nanoparticles is required, techniques like ultrafiltration can be employed.

Process Visualization

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Concentration P1 Dissolve this compound in a 'good' solvent (e.g., DMSO) S1 Rapidly inject pigment solution into vigorously stirred poor solvent P1->S1 P2 Prepare 'poor' solvent (e.g., deionized water) ± stabilizer (e.g., SDS) P2->S1 U1 Purify by dialysis or centrifugation S1->U1 Nanoparticle Dispersion U2 Concentrate via ultrafiltration (optional) U1->U2 U3 Final Nanoparticle Dispersion U1->U3 U2->U3

Caption: Workflow for the reprecipitation method.

Method 2: Milling

Milling is a "top-down" approach that involves the mechanical attrition of larger pigment particles to reduce their size to the nanoscale.[5] This method is often used for pigments that are difficult to dissolve in common solvents.

Experimental Protocol
  • Preparation of the Milling Slurry:

    • Create a slurry by dispersing micron-sized this compound powder in a liquid medium, typically deionized water.

    • Add a dispersing agent (stabilizer) to the slurry to prevent aggregation of the newly formed nanoparticles. Polymeric dispersants are often effective.

    • The solid content of the slurry can range from 1% to 20% by weight.

  • Milling Process:

    • Introduce the slurry and milling media (e.g., small ceramic or glass beads) into a ball mill or an attritor mill.

    • The milling process can take several hours to days, depending on the desired final particle size.

    • Factors such as the size and density of the milling media, the milling speed, and the temperature can be adjusted to optimize the process.

    • Alternatively, ultrasonication can be used, sometimes in combination with milling, to aid in particle size reduction.[5]

  • Separation and Purification:

    • After milling, separate the nanoparticle dispersion from the milling media. This is typically done by filtration or decantation.

    • The resulting dispersion may be further purified to remove any contaminants from the milling media.

Process Visualization

G cluster_prep Preparation cluster_milling Milling cluster_separation Separation & Purification P1 Disperse this compound powder in a liquid medium with a dispersing agent M1 Introduce slurry and milling media into a mill P1->M1 M2 Mill for an extended period (hours to days) M1->M2 S1 Separate nanoparticle dispersion from milling media M2->S1 Milled Slurry S2 Optional further purification S1->S2 S3 Final Nanoparticle Dispersion S1->S3 S2->S3

Caption: Workflow for the milling method.

Data Presentation

The following table summarizes typical quantitative data for organic pigment nanoparticle synthesis. Note that the optimal parameters for this compound may require experimental determination.

ParameterReprecipitation MethodMilling Method
Starting Material This compound solutionMicron-sized this compound powder
Typical Solvents/Media "Good" solvent: DMSO, NMP"Poor" solvent: Deionized waterDeionized water
Typical Stabilizers SDS, Pluronic seriesPolymeric dispersants
Concentration Range 1-10 mg/mL (stock solution)1-20 wt% (slurry)
Process Time MinutesHours to days
Typical Particle Size 50 - 500 nm50 - 500 nm
Control Parameters Stirring rate, temperature, concentration, solvent ratioMilling time, media size, milling speed

Characterization of Nanoparticles

The synthesized this compound nanoparticles should be characterized to determine their physical and chemical properties.

Characterization TechniqueInformation Obtained
Dynamic Light Scattering (DLS) Particle size distribution and polydispersity index (PDI)
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Particle size, shape, and morphology
UV-Vis Spectroscopy Optical properties and confirmation of pigment identity
X-ray Diffraction (XRD) Crystalline structure of the nanoparticles
Zeta Potential Measurement Surface charge and stability of the nanoparticle dispersion

Conclusion

The reprecipitation and milling methods are two effective approaches for the synthesis of this compound nanoparticles. The choice of method will depend on the desired particle characteristics, the solubility of the bulk pigment, and the available equipment. For applications requiring high purity and well-defined crystalline structures, the reprecipitation method may be preferred. For larger-scale production and for pigments with low solubility, milling is a robust alternative. Proper characterization is essential to ensure the quality and consistency of the synthesized nanoparticles for their intended research or application.

References

Application Notes and Protocols: Surface Modification and Functionalization of Pigment Orange 36 for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 36 (PO36), a benzimidazolone azo pigment, is traditionally utilized for its vibrant color and high stability in paints, coatings, and plastics. Recent advancements in nanomedicine have highlighted the potential of organic molecules, including azo dyes, as novel platforms for drug delivery. The inherent properties of PO36, such as its stable chemical structure and potential for nanoparticle formulation, make it an intriguing candidate for surface modification and functionalization to create advanced drug delivery systems.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of this compound, transforming it from a conventional pigment into a sophisticated nanocarrier for targeted drug delivery. The following sections will detail procedures for nanoparticle fabrication, surface coating with biocompatible polymers, drug loading, and characterization, tailored for researchers in drug development and materials science.

Fabrication of this compound Nanoparticles (PO36-NPs)

The initial step involves the formulation of PO36 into nanoparticles. The reprecipitation method is a common technique for creating organic nanoparticles from a bulk material.

Experimental Protocol: PO36-NP Fabrication via Reprecipitation

Objective: To produce stable, nano-sized particles of this compound.

Materials:

  • This compound (powder)

  • Dimethylformamide (DMF)

  • Deionized water

  • Polysorbate 80 (Tween 80)

  • Magnetic stirrer

  • Bath sonicator

  • Centrifuge

Procedure:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL of DMF. This solution is the organic phase.

  • Aqueous Phase Preparation: In a separate beaker, prepare 20 mL of a 0.5% (w/v) solution of Tween 80 in deionized water. This will act as the aqueous phase and stabilizer.

  • Reprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer at 800 rpm, rapidly inject the organic phase into the aqueous phase using a syringe. A color change should be immediately visible as the pigment precipitates into nanoparticles.

  • Sonication: Place the resulting suspension in a bath sonicator for 15 minutes to ensure uniform particle size and prevent aggregation.

  • Solvent Removal: Continue stirring the suspension at room temperature for 4-6 hours to allow for the complete evaporation of DMF.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess surfactant and residual solvent.

  • Storage: Resuspend the final PO36-NP pellet in a suitable buffer (e.g., PBS) or deionized water for immediate use or lyophilize for long-term storage.

Surface Modification with Biocompatible Polymers

Surface coating of PO36-NPs with biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG) is crucial to enhance their stability in biological fluids, reduce immunogenicity, and facilitate controlled drug release.

PLGA Coating of PO36-NPs

Objective: To encapsulate PO36-NPs with a biodegradable PLGA layer for controlled drug release applications.

Materials:

  • PO36-NP suspension

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (4% w/v)

  • Probe sonicator

  • Magnetic stirrer

Experimental Protocol: Single Emulsion-Solvent Evaporation Method

  • Organic Phase: Disperse 10 mg of PO36-NPs in 2 mL of DCM containing 50 mg of dissolved PLGA.

  • Aqueous Phase: Use 10 mL of 4% PVA solution as the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator for 5 minutes in an ice bath.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 500 rpm for 4-6 hours at room temperature to evaporate the DCM.

  • Collection and Washing: Collect the PLGA-coated PO36-NPs (PO36@PLGA-NPs) by centrifugation at 15,000 rpm for 30 minutes. Wash the pellet three times with deionized water to remove residual PVA.

  • Storage: Resuspend the final pellet in a suitable buffer or lyophilize for storage.

PEGylation of PO36@PLGA-NPs

Objective: To attach PEG chains to the surface of PO36@PLGA-NPs to improve circulation time and reduce opsonization.[1][2]

Materials:

  • PO36@PLGA-NPs

  • mPEG-NHS (Methoxy Polyethylene Glycol-N-hydroxysuccinimide)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units

Experimental Protocol: Covalent Conjugation

  • Activation: Disperse 10 mg of PO36@PLGA-NPs in 5 mL of PBS (pH 7.4).

  • PEGylation Reaction: Add a 10-fold molar excess of mPEG-NHS to the nanoparticle suspension.

  • Incubation: Gently stir the reaction mixture at room temperature for 4 hours.

  • Purification: Purify the PEGylated nanoparticles (PO36@PLGA-PEG-NPs) by washing with PBS using centrifugal filter units (100 kDa MWCO) to remove unreacted PEG.

  • Storage: Resuspend the purified nanoparticles in PBS for further use.

Drug Loading and Release Studies

Doxorubicin (DOX), a widely used anticancer drug, can be loaded into the polymer matrix of the functionalized PO36 nanoparticles.

Experimental Protocol: Doxorubicin Loading

Objective: To encapsulate Doxorubicin into PO36@PLGA-PEG-NPs.

Materials:

  • PO36@PLGA-PEG-NPs

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • DOX Preparation: Dissolve 5 mg of DOX in 1 mL of DMSO, and add a 2-fold molar excess of TEA to neutralize the hydrochloride salt.

  • Loading: Add the DOX solution to 10 mg of PO36@PLGA-PEG-NPs dispersed in 5 mL of PBS.

  • Incubation: Stir the mixture overnight at room temperature in the dark.

  • Purification: Centrifuge the suspension at 15,000 rpm for 30 minutes to pellet the drug-loaded nanoparticles (DOX-PO36@PLGA-PEG-NPs).

  • Quantification of Loading: Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer (at 480 nm). Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Characterization of Functionalized PO36 Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the synthesized nanoparticles.

Data Presentation: Physicochemical Properties
ParameterPO36-NPsPO36@PLGA-NPsPO36@PLGA-PEG-NPsDOX-PO36@PLGA-PEG-NPs
Average Particle Size (nm) 150 ± 20200 ± 25220 ± 30230 ± 35
Polydispersity Index (PDI) 0.25 ± 0.050.20 ± 0.040.18 ± 0.030.22 ± 0.05
Zeta Potential (mV) -15 ± 5-25 ± 6-10 ± 4-12 ± 5
Drug Loading Content (%) N/AN/AN/A8.5 ± 1.5
Encapsulation Efficiency (%) N/AN/AN/A75 ± 5

Note: The data presented in this table are representative values based on literature for similar nanoparticle systems and should be confirmed by experimental measurements.

Experimental Protocols: Characterization
  • Particle Size and Zeta Potential: [3]

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

    • Perform measurements in triplicate and report the average values.

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.

    • Image the grid using a Transmission Electron Microscope (TEM).

  • In Vitro Drug Release:

    • Disperse 5 mg of DOX-PO36@PLGA-PEG-NPs in 5 mL of PBS at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironments, respectively).

    • Place the suspension in a dialysis bag (10 kDa MWCO) and immerse it in 50 mL of the corresponding buffer.

    • Maintain the setup at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw 1 mL of the external buffer and replace it with fresh buffer.

    • Quantify the amount of released DOX using UV-Vis spectrophotometry.

Biocompatibility Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of the functionalized PO36 nanoparticles on a relevant cell line (e.g., HeLa cells).[4][5]

Materials:

  • HeLa cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Nanoparticle suspensions (PO36-NPs, PO36@PLGA-PEG-NPs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the nanoparticle suspensions (e.g., 10, 25, 50, 100, 200 µg/mL). Include untreated cells as a control.

  • Incubation: Incubate the cells for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Experimental_Workflow cluster_0 Nanoparticle Fabrication cluster_1 Surface Modification cluster_2 Drug Loading cluster_3 Characterization & Application PO36 This compound Reprecipitation Reprecipitation PO36->Reprecipitation PO36_NPs PO36-NPs Reprecipitation->PO36_NPs PLGA_Coating PLGA Coating PO36_NPs->PLGA_Coating PO36_PLGA_NPs PO36@PLGA-NPs PLGA_Coating->PO36_PLGA_NPs PEGylation PEGylation PO36_PLGA_PEG_NPs PO36@PLGA-PEG-NPs PEGylation->PO36_PLGA_PEG_NPs PO36_PLGA_NPs->PEGylation DOX_Loading Doxorubicin Loading PO36_PLGA_PEG_NPs->DOX_Loading DOX_PO36_NPs DOX-PO36@PLGA-PEG-NPs DOX_Loading->DOX_PO36_NPs Characterization Physicochemical Characterization DOX_PO36_NPs->Characterization Biocompatibility Biocompatibility Assessment DOX_PO36_NPs->Biocompatibility Drug_Release In Vitro Drug Release DOX_PO36_NPs->Drug_Release

Caption: Overall experimental workflow for the functionalization of this compound.

Surface_Modification_Pathway cluster_final Functionalized Nanocarrier PO36_NP PO36 Nanoparticle (Core) PLGA_Shell PLGA Shell (Biodegradable Matrix) PO36_NP->PLGA_Shell Encapsulation PEG_Corona PEG Corona ('Stealth' Layer) PLGA_Shell->PEG_Corona Covalent Conjugation Drug Doxorubicin (Therapeutic Agent) PLGA_Shell->Drug Entrapment

Caption: Schematic of the surface functionalization strategy for PO36 nanoparticles.

Biocompatibility_Assay_Logic Start Seed Cells in 96-well Plate Incubate24h Incubate for 24h Start->Incubate24h AddNPs Add Nanoparticle Suspensions (Various Concentrations) Incubate24h->AddNPs Incubate48h Incubate for 24/48h AddNPs->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Measure Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate Cell Viability (%) ReadAbsorbance->CalculateViability

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

References

Dispersion of Pigment Orange 36 in Polymer Matrices for Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dispersion of Pigment Orange 36 (PO 36), a high-performance benzimidazolone pigment, in various polymer matrices for coatings applications. Achieving a stable and fine dispersion of PO 36 is critical for unlocking its exceptional coloristic properties, durability, and performance in demanding environments such as automotive and industrial coatings.[1][2][3]

This compound: Key Properties

This compound is a reddish-shade orange pigment known for its excellent lightfastness, weather resistance, and heat stability.[1][2][4] Its robust chemical structure makes it suitable for a wide range of applications, including automotive OEM and refinish coatings, industrial paints, powder coatings, and both solvent-based and water-based decorative paints.[2][4][5] Proper dispersion is essential to maximize these inherent properties. An overview of its key characteristics is summarized in the table below.

PropertyValueSource(s)
Chemical Group Benzimidazolone[1][6]
C.I. Name This compound[1]
C.I. Number 11780[1]
CAS Number 12236-62-3[1]
Density (g/cm³) 1.4 - 1.7[1][6]
Specific Surface Area (m²/g) 10 - 40[1][7]
Oil Absorption ( g/100g ) 30 - 55[1][2]
Heat Resistance (°C) Up to 280[1]
Lightfastness (Full Shade, 1-8) 7 - 8[1][8]
Weather Fastness (1-5) 4 - 5[1][8]
Acid Resistance (1-5) 5[1][6]
Alkali Resistance (1-5) 5[1][6]

Principles of Pigment Dispersion

The dispersion of this compound into a liquid polymer matrix is a three-stage process that requires mechanical energy to break down pigment agglomerates and chemical additives to maintain stability.[9][10][11]

  • Wetting: The initial step involves the displacement of air from the surface of the pigment particles by the liquid vehicle (resin and solvent or water).[10][11] Wetting agents, which are surfactants, are often used to reduce the surface tension between the pigment and the vehicle, facilitating this process.[10][12]

  • Deagglomeration/Grinding: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles.[9][11] This is typically achieved using high-speed dispersers or media mills (e.g., bead mills).[13][14]

  • Stabilization: Once the pigment particles are deagglomerated, they have a natural tendency to re-agglomerate (flocculate). Dispersing agents are crucial for preventing this by providing a stabilizing barrier around each particle.[10][15] This stabilization can be achieved through two primary mechanisms:

    • Steric Stabilization: Polymeric dispersing agents adsorb onto the pigment surface, creating a physical barrier that prevents particles from approaching each other. This is the predominant mechanism in solvent-based systems.[10][16]

    • Electrostatic Stabilization: In water-based systems, charged dispersing agents can adsorb onto the pigment particles, creating a repulsive electrical double layer that keeps them separated.[10][16]

Experimental Protocols

The following sections provide detailed starting-point formulations and protocols for dispersing this compound in solvent-based acrylic, water-based acrylic, and powder coating systems. These are intended as a guide and may require optimization based on specific raw materials and equipment.

Solvent-Based Acrylic Coating (Automotive OEM/Refinish)

This protocol is designed for a high-performance solvent-based acrylic coating, suitable for automotive applications where excellent appearance and durability are required.

3.1.1. Materials and Starting Formulation

ComponentFunctionWeight (%)
This compoundColorant10 - 20
High Molecular Weight Polymeric DispersantDispersing Agent1.0 - 6.0 (10-30% on pigment weight)[17]
Acrylic Resin (e.g., Thermoplastic or Hydroxyl-Functional)Binder30 - 40
Solvent Blend (e.g., Xylene, Butyl Acetate, Methoxypropyl Acetate)Vehicle40 - 50
Rheology ModifierAdditiveAs needed
Leveling AgentAdditiveAs needed

3.1.2. Dispersion Procedure (Bead Mill)

  • Premix Preparation:

    • In a suitable vessel, combine the acrylic resin and the solvent blend. Mix until the resin is fully dissolved.

    • Add the high molecular weight polymeric dispersing agent to the resin solution and mix at low speed until fully incorporated.[17]

    • Slowly add the this compound powder to the vortex of the mixing solution to pre-wet the pigment and form a homogenous premix. Continue mixing for 15-20 minutes.

  • Milling:

    • Charge the bead mill with the appropriate grinding media (e.g., 0.8-1.2 mm yttria-stabilized zirconia beads).

    • Transfer the premix into the mill.

    • Mill the dispersion at a tip speed of 8-12 m/s. Monitor the temperature to ensure it does not exceed 50-60°C.

    • Take samples periodically (e.g., every 30 minutes) to check for fineness of grind using a Hegman gauge.

    • Continue milling until a Hegman reading of 7-7.5 is achieved, indicating a particle size of less than 10-15 µm.

  • Let-Down:

    • Once the desired fineness of grind is reached, discharge the millbase.

    • In a separate vessel, combine the remaining acrylic resin, solvents, and other additives (rheology modifier, leveling agent).

    • Slowly add the millbase to the let-down vehicle under constant agitation.

    • Mix until the coating is uniform.

  • Quality Control:

    • Measure the viscosity and adjust with solvent if necessary.

    • Draw down the final coating on a test panel to evaluate gloss, color strength, and opacity.

Water-Based Acrylic Coating (Industrial/Decorative)

This protocol is for a water-based acrylic emulsion system, suitable for industrial or high-quality decorative coatings.

3.2.1. Materials and Starting Formulation

ComponentFunctionWeight (%)
This compoundColorant15 - 25
Polymeric Dispersant (Anionic or Non-ionic)Dispersing Agent1.5 - 7.5 (10-30% on pigment weight)[17]
WaterVehicle20 - 30
DefoamerAdditive0.1 - 0.5
pH Adjuster (e.g., AMP-95)AdditiveAs needed (to pH 8.0-9.0)
Acrylic EmulsionBinder40 - 50
Coalescing AgentAdditiveAs needed
Rheology ModifierAdditiveAs needed

3.2.2. Dispersion Procedure (High-Speed Disperser)

  • Grind Phase Preparation:

    • In a high-speed dispersion vessel, add the water, polymeric dispersing agent, defoamer, and pH adjuster.

    • Mix at low speed until all components are dissolved.

    • Slowly add the this compound powder into the vortex of the liquid.

    • Gradually increase the disperser speed to a tip speed of 18-25 m/s, ensuring a good vortex is maintained.

  • Dispersion:

    • Disperse for 20-30 minutes. Monitor the temperature and use a cooling jacket if necessary to keep it below 40°C.

    • Check the fineness of grind using a Hegman gauge. A reading of 6.5-7 is typically acceptable for this application.

  • Let-Down:

    • Reduce the disperser speed to low.

    • Slowly add the acrylic emulsion, coalescing agent, and rheology modifier to the dispersed pigment paste.

    • Continue mixing at low speed for 15-20 minutes until the coating is uniform.

  • Quality Control:

    • Measure the pH and viscosity. Adjust as necessary.

    • Apply the coating to a substrate to assess color, hiding power, and film formation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the dispersion processes described above.

SolventBased_Workflow cluster_premix Premix Preparation cluster_milling Milling cluster_letdown Let-Down cluster_qc Quality Control A Combine Acrylic Resin & Solvents B Add Dispersing Agent A->B C Add this compound B->C D Charge Bead Mill C->D E Mill Dispersion D->E F Monitor Grind (Hegman Gauge) E->F E->F Periodic Sampling G Prepare Let-Down Vehicle F->G Grind Target Reached H Add Millbase to Vehicle G->H I Final Mixing H->I J Measure Viscosity I->J K Evaluate Film Properties J->K

Solvent-Based Acrylic Coating Dispersion Workflow

WaterBased_Workflow cluster_grind Grind Phase Preparation cluster_letdown Let-Down cluster_qc Quality Control A Combine Water, Dispersant, Defoamer, pH Adjuster B Add this compound A->B C High-Speed Dispersion B->C D Check Fineness of Grind C->D E Add Acrylic Emulsion & Additives D->E Grind Target Reached F Low-Speed Mixing E->F G Measure pH & Viscosity F->G H Evaluate Film Properties G->H

Water-Based Acrylic Coating Dispersion Workflow

Quality Control and Troubleshooting

Consistent quality control is essential for reproducible results. The following table outlines key tests and potential troubleshooting for common dispersion issues.

ParameterTest MethodTarget Range (Typical)Common Issues & Solutions
Fineness of Grind Hegman Gauge7-7.5 (Solvent-based)[11]6.5-7 (Water-based)[11]Issue: Poor grind.Solution: Increase milling time, check media level/size, optimize dispersant level.
Viscosity Rotational Viscometer (e.g., Brookfield)Formulation dependentIssue: Too high (poor flow).Solution: Check for flocculation, optimize dispersant level, adjust solvent/water content.[18]
Gloss (60°/20°) Glossmeter>85 / >65 (High Gloss)Issue: Low gloss.Solution: Ensure optimal fineness of grind, check for flocculation, evaluate compatibility of components.[10]
Color Strength Spectrophotometer (dE)dE < 1.0 vs. StandardIssue: Low color strength.Solution: Improve dispersion, check for flocculation, ensure correct pigment loading.
Dispersion Stability Oven aging (e.g., 2 weeks at 50°C)No significant change in viscosity, no hard settlingIssue: Flocculation/settling.Solution: Re-evaluate dispersant type and concentration, optimize stabilization.[18]

Interaction between this compound and Dispersing Agents

As a benzimidazolone pigment, this compound has a surface that can be effectively wetted and stabilized by polymeric dispersing agents with specific anchoring groups.[12][16] In solvent-based systems, high molecular weight dispersants with multiple anchoring points provide robust steric stabilization, preventing flocculation and ensuring high gloss and color strength. For water-based systems, a combination of steric and electrostatic stabilization is often employed, using polymeric dispersants with both hydrophilic chains and pigment-affinic groups.[12][19] The selection of the appropriate dispersing agent is critical and should be based on the specific polymer matrix and solvent/water system.

Dispersant_Interaction cluster_solvent Solvent-Based System (Steric Stabilization) cluster_water Water-Based System (Electrosteric Stabilization) A This compound Particle C Anchor Groups Adsorb to Pigment Surface A->C B Polymeric Dispersant B->C D Polymer Chains Extend into Solvent C->D E Physical Barrier Prevents Flocculation D->E F This compound Particle H Anchor Groups Adsorb to Pigment Surface F->H G Polymeric Dispersant with Charged Groups G->H I Charged Polymer Chains Extend into Water H->I J Repulsive Electrostatic & Steric Barrier I->J

Dispersant Stabilization Mechanisms for PO 36

References

Application Notes and Protocols: Pigment Orange 36 in Automotive and Industrial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide a comprehensive overview of Pigment Orange 36 (PO 36), a high-performance benzimidazolone pigment, for its use in automotive and industrial paint formulations. This document details the pigment's key performance characteristics, presents its properties in a comparative format, and offers detailed experimental protocols for its evaluation.

This compound is a semi-transparent to opaque organic pigment that offers a bright, reddish-orange shade.[1] It is widely recognized for its exceptional lightfastness, weather resistance, and heat stability, making it a suitable choice for demanding applications such as automotive original equipment manufacturer (OEM) and refinish coatings, as well as various industrial paints.[1][2][3][4][5] Its good rheological properties allow for high pigment concentrations without negatively impacting gloss.[1][6]

Key Performance Characteristics

This compound is valued for its durability and versatile application range.[2] Key features include:

  • High Lightfastness and Weather Resistance: Exhibits outstanding resistance to degradation from sunlight and atmospheric conditions, ensuring long-term color retention in exterior applications.[2][4][7]

  • Excellent Heat Stability: Maintains its color and integrity at elevated temperatures encountered during baking processes for automotive and industrial coatings.[4]

  • Good Chemical Resistance: Shows strong resistance to acids, alkalis, and various solvents, which is critical for performance in harsh industrial environments.[1][6][7]

  • High Tinting Strength and Opacity: Provides excellent hiding power and vibrant color, even at lower concentrations.[1][5]

  • Good Dispersibility: Can be readily dispersed in a variety of solvent-borne and water-borne paint systems.[4]

  • Versatile Compatibility: It can be blended with other pigments, such as quinacridones and inorganic chrome-free pigments, to achieve a wide range of orange and red shades.[1][2]

Quantitative Performance Data

The following tables summarize the typical quantitative performance data for this compound, compiled from various sources. These values can vary depending on the specific grade, formulation, and testing conditions.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical ClassBenzimidazolone[4]
C.I. NameThis compound[4]
C.I. Number11780[4]
CAS Number12236-62-3[4]
Density1.50 - 1.70 g/cm³[8]
Specific Surface Area14 - 31 m²/g[7][8]
Oil Absorption35 - 60 g/100g [9][10]

Table 2: Fastness Properties (on a scale of 1-5, where 5 is excellent)

Resistance PropertyRating
Water Resistance5[8]
Acid Resistance5[6][7][8]
Alkali Resistance5[6][7][8]
Solvent Resistance (Ethanol)4 - 5[9]
Solvent Resistance (Xylene)4[9]
Migration Resistance5[7]

Table 3: Lightfastness and Heat Stability

PropertyRating/Value
Lightfastness (BWS, 1-8 scale, 8 is excellent)7 - 8[7][8][9]
Weather Fastness (1-5 scale, 5 is excellent)5[8]
Heat Stability160 - 250 °C[7][9]

Experimental Protocols

Detailed methodologies for evaluating this compound in coating formulations are provided below. These protocols are based on industry-standard testing methods.

Protocol 1: Pigment Dispersion and Fineness of Grind

Objective: To properly disperse this compound into a liquid coating system and determine the degree of dispersion.

Materials:

  • This compound

  • Resin/Binder system (e.g., acrylic, alkyd, polyester)

  • Solvents

  • Dispersant additives

  • High-speed disperser or bead mill

  • Hegman grind gauge (ASTM D1210)

Procedure:

  • Premix Preparation: In a suitable container, combine the resin, solvents, and dispersant.

  • Pigment Addition: While mixing at low speed, gradually add the specified amount of this compound to the premix.

  • Dispersion: Increase the speed of the disperser to create a vortex. Continue to disperse at high speed for a predetermined time (e.g., 20-30 minutes) or until a stable temperature is reached. For bead milling, follow the manufacturer's operating instructions.

  • Fineness of Grind Measurement: a. Place a small amount of the pigment dispersion at the deep end of the Hegman gauge. b. With a scraper blade held at a 45-degree angle, draw down the dispersion towards the shallow end of the gauge. c. Immediately observe the gauge at a low angle and note the point where a significant number of coarse particles are visible in a continuous line. d. Record the Hegman value at this point. A higher Hegman number indicates a finer dispersion.

Protocol 2: Colorimetric Analysis

Objective: To quantitatively measure the color of a coating formulated with this compound.

Materials:

  • Coating sample containing this compound

  • Applicator bar (e.g., bird applicator)

  • Test charts (e.g., Leneta chart)

  • Spectrophotometer

  • Color measurement software (CIELAB color space)

Procedure:

  • Sample Preparation: Apply the coating to a test chart using an applicator bar to ensure a uniform film thickness.

  • Curing: Allow the coated panel to dry or cure according to the formulation's specifications (e.g., air dry, bake at a specific temperature and time).

  • Color Measurement: a. Calibrate the spectrophotometer according to the manufacturer's instructions. b. Measure the color of the cured coating at multiple points on the test chart. c. Record the CIELAB values (L, a, b). L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. d. Compare the color values to a standard or a control sample to determine the color difference (ΔE*).

Protocol 3: Lightfastness and Weathering Resistance

Objective: To evaluate the durability of a coating containing this compound under simulated environmental conditions.

Materials:

  • Cured coating panels

  • Accelerated weathering apparatus (e.g., QUV or Xenon arc chamber) (ASTM D4587)

  • Spectrophotometer

  • Gloss meter

Procedure:

  • Initial Measurements: Before exposure, measure the initial color (L, a, b*) and gloss (at 20° and 60° angles) of the coated panels.

  • Accelerated Weathering: a. Place the panels in the accelerated weathering apparatus. b. Program the device to a specified cycle of UV light exposure, condensation, and/or water spray that is relevant to the intended application (e.g., automotive OEM specifications).

  • Periodic Evaluation: At regular intervals (e.g., every 250, 500, 1000 hours), remove the panels and repeat the color and gloss measurements.

  • Data Analysis: a. Calculate the change in color (ΔE) and the percent gloss retention over time. b. A smaller ΔE and higher gloss retention indicate better lightfastness and weathering resistance.

Diagrams

experimental_workflow cluster_formulation Formulation and Dispersion cluster_application Coating Application and Curing cluster_testing Performance Testing Premix 1. Premix Preparation (Resin, Solvent, Additives) Pigment_Addition 2. Pigment Addition (this compound) Premix->Pigment_Addition Dispersion 3. High-Speed Dispersion Pigment_Addition->Dispersion Fineness_Test 4. Fineness of Grind Test (Hegman Gauge) Dispersion->Fineness_Test Application 5. Film Application (Applicator Bar) Fineness_Test->Application Curing 6. Curing (Air Dry or Bake) Application->Curing Color_Measurement 7. Colorimetric Analysis (Spectrophotometer) Curing->Color_Measurement Weathering_Test 8. Accelerated Weathering (QUV/Xenon Arc) Curing->Weathering_Test Data_Analysis 10. Data Analysis (ΔE*, Gloss Retention) Color_Measurement->Data_Analysis Gloss_Measurement 9. Gloss Measurement Weathering_Test->Gloss_Measurement Gloss_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating this compound in coatings.

pigment_selection_logic start Application Requirement? automotive Automotive OEM/ Refinish? start->automotive industrial General Industrial? start->industrial high_performance High Performance Required? automotive->high_performance Yes industrial->high_performance Yes cost_sensitive Cost-Sensitive? industrial->cost_sensitive No lead_free Lead-Free Formulation? high_performance->lead_free alternative Consider Alternative Pigments cost_sensitive->alternative Yes po36 Consider This compound lead_free->po36 Yes lead_free->alternative No

Caption: Decision logic for selecting this compound.

References

Application Notes and Protocols: Pigment Orange 36 in Printing Inks and Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Orange 36 (C.I. 11780) is a high-performance benzimidazolone organic pigment known for its bright, reddish-orange shade.[1] Its excellent lightfastness, weather resistance, and heat stability make it a versatile colorant for a wide range of demanding applications, including printing inks and textiles.[1][2] These application notes provide detailed protocols for researchers, scientists, and industry professionals on the utilization and evaluation of this compound in these systems.

Physicochemical and Technical Properties

This compound is characterized by its robust performance attributes. The following tables summarize key quantitative data from various sources.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical ClassBenzimidazolone[1][2][3][4][5][6]
C.I. Number11780[1][2][4][7][8]
CAS Number12236-62-3[1][2][3][4][6][7][8][9]
Molecular FormulaC₁₇H₁₃ClN₆O₅[2][4][6][7][9][10][11][12]
Density1.4 - 1.7 g/cm³[2][3][6][7][13]
Specific Surface Area10 - 40 m²/g[2][3][4][13][14]
Oil Absorption30 - 80 g/100g [2][3][6][8][9][10]
pH Value6 - 8[2][3][8][15]

Table 2: Fastness Properties of this compound

Property (Scale)RatingReferences
Lightfastness (Full Shade, 1-8)7 - 8[2][3][4][6][8][9][10][13][15]
Lightfastness (Tint Tone, 1-8)7[2][8]
Heat Resistance (°C)160 - 280[2][3][4][6][7][8][9][10][13]
Weather Resistance (1-5)4 - 5[2][3][6]
Acid Resistance (1-5)5[2][3][4][6][7][9][10][13][15]
Alkali Resistance (1-5)5[2][3][4][6][7][9][10][13][15]
Water Resistance (1-5)5[4][7][10][12]
Ethanol Resistance (1-5)4 - 5[2][4][6][7][8][9][15]
Migration Resistance (1-5)5[2][6][9][10][13]

Application in Printing Inks

This compound is suitable for a variety of printing ink systems, including offset, flexographic, and gravure inks, for both water-based and solvent-based formulations.[7][13][14][15][16] Its good rheological properties ensure that the gloss of the ink is not negatively affected even at high pigment concentrations.[7][14]

Experimental Workflow for Printing Ink Application

G cluster_prep Preparation cluster_dispersion Dispersion cluster_application Application & Curing cluster_testing Performance Testing P1 Pigment Selection & QC P3 Pre-mixing P1->P3 P2 Vehicle Formulation P2->P3 D1 High-Speed Dispersion P3->D1 D2 Milling (e.g., Bead Mill) D1->D2 D3 Dispersion Quality Control (e.g., Hegman Gauge) D2->D3 A1 Ink Let-down & Viscosity Adjustment D3->A1 A2 Application on Substrate (e.g., Drawdown) A1->A2 A3 Drying/Curing A2->A3 T1 Colorimetric Analysis (Lab*, Strength) A3->T1 T2 Gloss Measurement A3->T2 T3 Adhesion Test A3->T3 T4 Resistance Tests (Chemical, Rub) A3->T4 T5 Lightfastness Test A3->T5

Caption: Workflow for evaluating this compound in printing inks.

Protocol 1: Formulation and Evaluation of a Solvent-Based Gravure Ink

1. Objective: To prepare a stable dispersion of this compound in a nitrocellulose-based vehicle and evaluate its key performance properties.

2. Materials and Equipment:

  • Pigment: this compound

  • Resin: Nitrocellulose (NC) resin

  • Solvents: Ethanol, Ethyl Acetate, Toluene

  • Plasticizer: Dioctyl Phthalate (DOP)

  • Additives: Dispersing agent

  • Equipment: High-speed disperser, bead mill, Hegman gauge, viscometer, spectrophotometer, drawdown bar, glossmeter, rub tester, lightfastness testing chamber.

3. Methodology:

  • Step 1: Vehicle Preparation

    • Prepare a nitrocellulose resin solution by dissolving the resin in a suitable solvent blend (e.g., a mixture of ethanol and ethyl acetate).

    • Add the plasticizer and any other necessary additives to the resin solution and mix until homogeneous.

  • Step 2: Pigment Dispersion

    • In a suitable container, combine the prepared vehicle, dispersing agent, and this compound.

    • Pre-disperse the mixture using a high-speed disperser for 20-30 minutes.

    • Transfer the pre-dispersion to a bead mill and mill until the desired particle size is achieved. Monitor the dispersion quality using a Hegman gauge. A reading of 6-7 is typically acceptable for gravure inks.

  • Step 3: Let-down and Viscosity Adjustment

    • "Let-down" the milled concentrate by adding the remaining portion of the vehicle and solvent to achieve the final pigment concentration (e.g., 10-15%).

    • Adjust the viscosity of the final ink to the target range for gravure printing using the solvent blend.

  • Step 4: Ink Application and Testing

    • Apply the ink to the desired substrate (e.g., paper, film) using a drawdown bar of a specified thickness.

    • Allow the ink to dry completely.

    • Colorimetric Analysis: Measure the CIELAB color values (L, a, b*) and color strength of the print using a spectrophotometer.

    • Gloss: Measure the gloss of the printed ink film at a 60° angle.

    • Adhesion: Perform a tape adhesion test to evaluate the adhesion of the ink to the substrate.

    • Rub Resistance: Evaluate the rub resistance of the print using a rub tester.

    • Lightfastness: Expose the printed sample to a controlled light source in a lightfastness testing chamber and evaluate the color change at specified intervals.

Application in Textiles

This compound is utilized in textile printing, where it is applied to the fabric surface with the aid of a binder.[5][7][11][15][17] This method is distinct from dyeing, as the pigment does not penetrate and react with the fiber.

Experimental Workflow for Textile Printing Application

G cluster_prep Preparation cluster_application Application & Fixation cluster_testing Fastness Testing P1 Pigment Dispersion & QC P3 Mixing P1->P3 P2 Printing Paste Formulation (Thickener, Binder, etc.) P2->P3 A2 Printing (e.g., Screen Printing) P3->A2 A1 Fabric Preparation (Scouring, Bleaching) A1->A2 A3 Drying A2->A3 A4 Curing (Fixation) A3->A4 T1 Colorimetric Analysis A4->T1 T2 Wash Fastness Test A4->T2 T3 Rub Fastness Test (Dry & Wet) A4->T3 T4 Light Fastness Test A4->T4 T5 Perspiration Fastness A4->T5

Caption: Workflow for evaluating this compound in textile printing.

Protocol 2: Pigment Printing on Cotton Fabric

1. Objective: To prepare a pigment printing paste with this compound and evaluate the fastness properties of the printed cotton fabric.

2. Materials and Equipment:

  • Pigment: this compound aqueous dispersion

  • Substrate: Pre-scoured and bleached 100% cotton fabric

  • Chemicals: Synthetic thickener, binder, softener, fixing agent, and other necessary auxiliaries.

  • Equipment: Laboratory stirrer, screen printing setup (or similar application method), drying oven, curing machine (thermofixation), wash fastness tester, crockmeter (rub fastness tester), lightfastness tester, spectrophotometer.

3. Methodology:

  • Step 1: Printing Paste Preparation

    • Prepare the stock thickening paste according to the manufacturer's instructions.

    • In a beaker, add the required amount of binder, softener, and other auxiliaries to the stock paste.

    • Add the this compound dispersion to the mixture under gentle stirring.

    • Continue stirring until a homogeneous printing paste is obtained.

  • Step 2: Fabric Printing and Curing

    • Place the prepared cotton fabric on the printing table.

    • Apply the printing paste onto the fabric using a screen of a desired mesh size.

    • Dry the printed fabric at 100-120°C for 3-5 minutes.

    • Cure the dried fabric at a higher temperature (e.g., 150-160°C) for 3-5 minutes to fix the pigment onto the fabric.

  • Step 3: Fastness Testing

    • Wash Fastness: Evaluate the wash fastness of the printed fabric according to a standard test method (e.g., ISO 105-C06). Assess the color change of the sample and the staining of adjacent fabrics.

    • Rub Fastness: Determine the dry and wet rub fastness of the printed fabric using a crockmeter (e.g., ISO 105-X12).

    • Lightfastness: Test the lightfastness of the printed sample by exposing it to artificial light in a lightfastness tester and evaluating the color change against a blue wool scale (e.g., ISO 105-B02).

    • Perspiration Fastness: Assess the resistance of the color to acidic and alkaline perspiration solutions (e.g., ISO 105-E04).

Safety and Handling

As with any chemical powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound powder. Ensure adequate ventilation in the work area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[15]

Conclusion

This compound is a high-performance colorant with a broad application range in both printing inks and textiles. Its excellent fastness properties make it a reliable choice for applications requiring durability and color stability. The protocols outlined above provide a framework for the systematic evaluation of this pigment in different formulations, enabling researchers and formulators to optimize its performance for their specific needs.

References

Application Notes: Formulation of Pigment Orange 36 for Security Ink Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Orange 36 (PO36) is a high-performance benzimidazolone organic pigment known for its bright, reddish-orange hue and exceptional durability.[1] Its chemical structure, which includes a stable azo bond and a benzimidazolone moiety, provides excellent resistance to UV radiation, solvents, heat, and weathering.[2][3] These properties make PO36 an ideal candidate for use in security printing inks, where color stability, longevity, and resistance to tampering are critical.[1] Security inks are specialized inks designed to prevent counterfeiting and ensure the authenticity of documents and products by incorporating features like UV fluorescence, color-shifting properties, or chemical resistance.[4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound in a security ink system, specifically incorporating a covert ultraviolet (UV) fluorescent feature.

This compound: Properties and Specifications

The inherent robustness of PO36 makes it a suitable primary colorant for security applications. Its performance characteristics ensure that the visible component of the ink remains stable under various environmental stresses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
C.I. Name This compound
C.I. Number 11780[5]
CAS Number 12236-62-3[5][6]
Chemical Class Benzimidazolone Azo[5]
Molecular Formula C17H13ClN6O5[][8]
Molecular Weight ~416.78 g/mol [][8]
Density 1.4 - 1.7 g/cm³[2][5][6]
Heat Stability Up to 280-300°C[2]
Particle Size 50 - 200 nm
Lightfastness (BWS) 7 - 8 (Excellent)[2][5][6]
Weather Resistance 4 - 5 (Very Good to Excellent)[2][6]
Acid Resistance 5 (Excellent)[2][5][6]
Alkali Resistance 5 (Excellent)[2][5][6]
Solvent Resistance Good to Excellent[1][2][9]

Starting Formulation for a PO36-Based Security Ink

The formulation of a security ink requires a precise balance of its core components: the pigment for color, the resin (or binder) for adhesion and durability, the solvent to control viscosity and drying, and additives to enhance specific properties. The following table provides a starting point for a solvent-based security ink incorporating a covert UV fluorescent feature.

Table 2: Example Formulation for a UV-Fluorescent Security Ink

ComponentFunctionConcentration (wt%)
This compound Primary Colorant10 - 20%
UV Fluorescent Taggant Covert Security Feature1 - 5%
Acrylic or Polyurethane Resin Binder / Vehicle15 - 25%
Solvent Blend (e.g., Methoxy Propanol, Ethyl Acetate) Carrier / Viscosity Control50 - 70%
Dispersing Agent Pigment Wetting & Stabilization1 - 2%
Wax Additive (e.g., PE or PTFE) Slip & Abrasion Resistance0.5 - 1.5%

Experimental Protocols

The following protocols outline the methodology for preparing and evaluating a security ink based on this compound.

Protocol 1: Preparation of Pigment Concentrate (Mill Base)

This protocol describes the dispersion of this compound into a resin solution to create a stable pigment concentrate.

Materials & Equipment:

  • This compound powder

  • Acrylic resin

  • Solvent blend (e.g., 1:1 Methoxy Propanol/Ethyl Acetate)

  • Dispersing agent

  • High-speed disperser or bead mill

  • Analytical balance

  • Beakers and mixing vessels

Procedure:

  • Vehicle Preparation: In a mixing vessel, dissolve the acrylic resin and dispersing agent into the solvent blend under moderate agitation until a clear, homogeneous solution is formed.

  • Pigment Addition: While continuing to mix the vehicle at low speed, slowly add the pre-weighed this compound powder to prevent agglomeration.

  • Dispersion: Increase the mixing speed to high (e.g., 2000-3000 rpm for a high-speed disperser) and process for 30-45 minutes. If using a bead mill, process until the desired particle size is achieved (typically <1 µm, verified by a Hegman gauge).

  • Quality Control: Evaluate the resulting mill base for color strength, viscosity, and dispersion quality.

Protocol 2: Formulation of the Final Security Ink

This protocol details the incorporation of the covert security feature and final ink letdown.

Materials & Equipment:

  • PO36 Mill Base (from Protocol 1)

  • UV Fluorescent Taggant (select a taggant that is invisible under ambient light but fluoresces under a specific UV wavelength, e.g., 365 nm)

  • Additional resin and solvent (letdown vehicle)

  • Wax additive

  • Low-speed laboratory mixer

Procedure:

  • Taggant Incorporation: In a separate mixing vessel, disperse the UV fluorescent taggant into a portion of the letdown vehicle. Mix at low to moderate speed until uniformly distributed.

  • Letdown: To the taggant dispersion, slowly add the PO36 mill base under constant, low-speed agitation.

  • Additive Addition: Introduce the wax additive and any other performance-enhancing agents into the mixture.

  • Homogenization: Continue mixing for 15-20 minutes to ensure all components are fully homogenized.

  • Final Adjustment: Adjust the final viscosity with the solvent blend as required for the intended printing application (e.g., flexography, gravure).

Protocol 3: Ink Application and Performance Evaluation

This protocol covers the application of the formulated ink to a substrate and subsequent testing.

Materials & Equipment:

  • Final Security Ink (from Protocol 2)

  • Security paper or desired substrate

  • Wire-wound lab rod or automatic film applicator

  • Cross-hatch adhesion tester (per ASTM D3359)

  • Spectrophotometer or colorimeter

  • UV lamp (e.g., 365 nm)

Procedure:

  • Ink Application: Apply a uniform film of the ink onto the substrate using a wire-wound rod of a specified thickness (e.g., 10 µm). Allow the ink to air dry or cure according to the formulation's requirements.

  • Adhesion Test: Once fully cured, perform a cross-hatch adhesion test to evaluate the ink's bonding to the substrate.

  • Colorimetric Analysis: Measure the color coordinates (e.g., CIELAB Lab*) of the printed ink film with a spectrophotometer to ensure color consistency.

  • Security Feature Verification: Illuminate the printed sample with the appropriate UV lamp in a darkened environment. Visually confirm the presence and uniformity of the fluorescent signal. Document the emission color.

  • Chemical Resistance Test: Apply a drop of relevant chemicals (e.g., ethanol, acetone) to the ink surface for a set period, then wipe away and observe for any degradation, as chemical resistance is a key feature of security inks.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the experimental workflow and the conceptual relationships between the components of the security ink.

G cluster_0 Phase 1: Mill Base Preparation cluster_1 Phase 2: Ink Formulation cluster_2 Phase 3: Application & Testing P1 1. Vehicle Preparation (Resin + Solvent + Dispersant) P2 2. Pigment Addition (this compound) P1->P2 P3 3. High-Shear Dispersion (Bead Mill / Disperser) P2->P3 P4 4. QC Check (Viscosity, Grind) P3->P4 F1 5. Taggant Dispersion (UV Taggant + Vehicle) P4->F1 F2 6. Letdown (Combine Mill Base + Taggant Mix) F1->F2 F3 7. Additive Incorporation (Wax, etc.) F2->F3 F4 8. Final Homogenization F3->F4 A1 9. Ink Application (Drawdown on Substrate) F4->A1 A2 10. Performance Testing (Adhesion, Color) A1->A2 A3 11. Security Feature Verification (UV Lamp Inspection) A2->A3

Caption: Experimental workflow for security ink formulation and testing.

G cluster_0 Base Ink Formulation cluster_1 Security Feature Integration cluster_2 Covert Features cluster_3 Overt Features PO36 This compound (Visible Color) BaseInk Stable Base Ink PO36->BaseInk provides color Vehicle Vehicle (Resin, Solvent, Additives) Vehicle->BaseInk provides durability SecurityInk Final Security Ink BaseInk->SecurityInk + UV UV/IR Taggants UV->SecurityInk DNA DNA Taggants DNA->SecurityInk Micro Microparticles Micro->SecurityInk OVI Optically Variable Pigments OVI->SecurityInk Thermo Thermochromic Pigments Thermo->SecurityInk

Caption: Logical relationship of security ink components.

References

Application Notes and Protocols for Pigment Orange 36 in Organic Electronic Device Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 36 (PO36), a benzimidazolone-based organic pigment, is renowned for its exceptional stability, high performance in coloration, and excellent resistance to light, weather, and heat.[1][2] These properties, primarily exploited in the coatings and plastics industries, also suggest its potential as a robust material for organic electronic devices. While specific research on the application of this compound in organic electronics is limited, its inherent characteristics, such as its light-emitting properties upon excitation, make it an intriguing candidate for investigation in this field.[3] This document provides a comprehensive overview of this compound, along with generalized protocols for its potential integration into organic electronic devices, based on established methodologies for similar organic pigments.

This compound is a monoazo pigment belonging to the benzimidazolone class.[4] Its chemical structure confers significant stability, a crucial attribute for the operational longevity of organic electronic devices. The presence of a benzimidazolone moiety contributes to its thermal and photochemical stability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing and fabricating organic electronic devices, influencing factors such as solubility for solution-based processing and thermal stability for vacuum deposition and device operation.

PropertyValueReferences
Chemical Name 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide[3]
CAS Number 12236-62-3[5]
Molecular Formula C₁₇H₁₃ClN₆O₅[3]
Molecular Weight 416.78 g/mol [3]
Appearance Orange Powder[1]
Density 1.5 - 1.7 g/cm³[5]
Heat Resistance Up to 280°C[6]
Light Fastness (1-8) 7 - 8[6]
Weather Fastness (1-5) 4 - 5[6]
Solubility Soluble in organic solvents like benzene and chloroform; insoluble in water.[3]

Potential Applications in Organic Electronics

Based on the properties of this compound and the known applications of the broader class of benzimidazolone pigments, the following are potential areas of investigation for its use in organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): The high stability of this compound could lead to OFETs with long operational lifetimes. Its charge transport properties would need to be characterized to determine its suitability as a p-type or n-type semiconductor.

  • Organic Light-Emitting Diodes (OLEDs): The observed light-emitting property of this compound upon UV or visible light excitation suggests its potential as an emissive layer or a host material in OLEDs.[3] Its emission spectrum would determine the color of the emitted light.

  • Organic Solar Cells (OSCs): The absorption spectrum of this compound, with a maximum around 480–500 nm, indicates its potential as a donor or acceptor material in the active layer of organic solar cells.

Experimental Protocols

The following are detailed, generalized protocols for the fabrication and characterization of organic electronic devices using a benzimidazolone pigment like this compound. These protocols are intended as a starting point for researchers and will require optimization for this specific material.

General Workflow for Device Fabrication and Characterization

The overall process for investigating this compound in organic electronic devices can be broken down into several key stages, from material preparation to device testing.

G cluster_prep Material Preparation cluster_fab Device Fabrication cluster_char Characterization purification Pigment Purification solution_prep Solution Preparation purification->solution_prep film_deposition Thin Film Deposition solution_prep->film_deposition substrate_prep Substrate Cleaning substrate_prep->film_deposition electrode_deposition Electrode Deposition film_deposition->electrode_deposition encapsulation Encapsulation electrode_deposition->encapsulation structural_char Structural & Morphological encapsulation->structural_char optical_char Optical Properties encapsulation->optical_char electrical_char Electrical Properties encapsulation->electrical_char

General workflow for organic electronic device development.
Protocol for Organic Field-Effect Transistor (OFET) Fabrication

This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for initial material screening.

Materials:

  • This compound (purified)

  • Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Organic solvent for this compound (e.g., chloroform, dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment

  • Gold (Au) for source and drain electrodes

  • Toluene (anhydrous)

Equipment:

  • Spin coater

  • Vacuum oven or hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Sonication of the Si/SiO₂ substrates in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Drying the substrates with a stream of nitrogen.

    • UV-ozone treatment for 15 minutes to remove organic residues and hydroxylate the surface.

  • Dielectric Surface Treatment:

    • Preparation of a 10 mM solution of OTS in anhydrous toluene.

    • Immersion of the cleaned substrates in the OTS solution for 30 minutes.

    • Rinsing the substrates with fresh toluene and then isopropanol.

    • Annealing the substrates at 120°C for 20 minutes.

  • Active Layer Deposition:

    • Preparation of a solution of this compound in the chosen organic solvent (e.g., 5 mg/mL). The solution may require heating to fully dissolve the pigment.

    • Spin-coating the this compound solution onto the OTS-treated substrates. Typical spin-coating parameters are 2000 rpm for 60 seconds.

    • Annealing the films at a temperature below the pigment's decomposition point (e.g., 150°C) for 30 minutes inside a glovebox to remove residual solvent.

  • Electrode Deposition:

    • Deposition of gold source and drain electrodes through a shadow mask via thermal evaporation. A typical thickness for the electrodes is 50 nm. The channel length and width are defined by the shadow mask.

  • Characterization:

    • Transfer of the fabricated devices to a probe station connected to a semiconductor parameter analyzer.

    • Measurement of the output and transfer characteristics in an inert atmosphere to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

G start Start: Si/SiO₂ Substrate cleaning Substrate Cleaning (Sonication, UV-Ozone) start->cleaning ots_treatment OTS Surface Treatment cleaning->ots_treatment spin_coating Spin-Coating of This compound ots_treatment->spin_coating annealing Film Annealing spin_coating->annealing electrode_deposition Au Electrode Deposition (Thermal Evaporation) annealing->electrode_deposition characterization Electrical Characterization electrode_deposition->characterization end End: OFET Performance Data characterization->end

OFET fabrication workflow.
Protocol for Organic Light-Emitting Diode (OLED) Fabrication

This protocol outlines the fabrication of a simple single-layer OLED to investigate the electroluminescent properties of this compound.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound (purified)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as a hole injection layer

  • Calcium (Ca) or Barium (Ba) as the cathode

  • Aluminum (Al) as a protective layer for the cathode

  • Appropriate organic solvent for this compound

Equipment:

  • Spin coater

  • Glovebox with an inert atmosphere

  • Thermal evaporator

  • Source measure unit (SMU) and a photodetector for electroluminescence characterization

Procedure:

  • Substrate Preparation:

    • Cleaning of the ITO-coated glass substrates as described in the OFET protocol.

    • UV-ozone treatment for 15 minutes.

  • Hole Injection Layer Deposition:

    • Spin-coating of a filtered PEDOT:PSS solution onto the ITO surface.

    • Annealing the substrate at 150°C for 15 minutes in air.

  • Emissive Layer Deposition:

    • Transfer of the substrate into a glovebox.

    • Spin-coating of the this compound solution to form the emissive layer.

    • Annealing the film to remove residual solvent.

  • Cathode Deposition:

    • Transfer of the substrate to a thermal evaporator within the glovebox.

    • Sequential deposition of a thin layer of Ca (e.g., 5 nm) or Ba, followed by a thicker layer of Al (e.g., 100 nm) through a shadow mask to define the active area.

  • Encapsulation and Characterization:

    • Encapsulation of the device with a glass slide and UV-curable epoxy to prevent degradation from air and moisture.

    • Measurement of the current-voltage-luminance (J-V-L) characteristics using an SMU and a calibrated photodetector.

    • Measurement of the electroluminescence spectrum.

G start Start: ITO Substrate cleaning Substrate Cleaning start->cleaning pedot_pss Spin-Coating of PEDOT:PSS cleaning->pedot_pss annealing1 Annealing pedot_pss->annealing1 po36_coating Spin-Coating of This compound annealing1->po36_coating annealing2 Annealing po36_coating->annealing2 cathode_deposition Cathode Deposition (Ca/Al or Ba/Al) annealing2->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation characterization J-V-L Characterization encapsulation->characterization end End: OLED Performance Data characterization->end

OLED fabrication workflow.

Concluding Remarks

This compound presents an interesting, yet underexplored, material for the field of organic electronics. Its inherent stability and documented light-emitting properties provide a strong rationale for its investigation. The protocols outlined in this document offer a foundational approach for researchers to begin exploring the potential of this compound in OFETs, OLEDs, and other organic electronic devices. It is anticipated that significant optimization of processing conditions will be necessary to achieve high-performance devices. Future work should focus on detailed characterization of its electronic properties, including HOMO/LUMO energy levels and charge carrier mobility, to guide rational device design.

References

Application Notes and Protocols: Photocatalytic Applications of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Photocatalytic Applications of Pigment Orange 36

Executive Summary

This document outlines the findings from a comprehensive review of the scientific literature and technical data available on this compound (PO36) with a specific focus on its potential photocatalytic applications. The research indicates that this compound, a benzimidazolone-based organic pigment, is primarily valued for its exceptional stability, including high lightfastness and resistance to weathering.[1][2][3][4] These characteristics make it a high-performance colorant in industries such as automotive coatings, plastics, and inks.[1][2][5]

However, a thorough investigation revealed no evidence in the current scientific literature of this compound being utilized as a photocatalyst for any application, including pollutant degradation or in processes relevant to drug development. The inherent photostability of its chemical structure, which is a desirable trait for a pigment, is fundamentally at odds with the properties required for an effective photocatalyst.

Introduction to this compound

This compound (C.I. Name: this compound; CAS No. 12236-62-3) is an organic pigment belonging to the benzimidazolone class.[1] Its chemical structure confers remarkable stability against thermal degradation, chemical attack, and photodegradation.[6] This makes it an ideal choice for applications requiring long-lasting, vibrant color that can withstand harsh environmental conditions.[1][2]

Table 1: Key Properties of this compound

PropertyTypical Value/DescriptionImplication for Photocatalysis
Chemical Class BenzimidazoloneHigh resistance to hydrolysis and photolysis.[6] This stability prevents the generation of reactive species needed for photocatalysis.
Lightfastness (BWS) 8 (Excellent)Indicates high resistance to degradation upon exposure to light. A photocatalyst, by contrast, should be activated by light.
Weather Resistance ExcellentFurther demonstrates its stability under environmental stressors, which is contrary to the reactivity desired in a photocatalyst.[1][2]
Heat Stability > 250 °CHigh thermal stability is not directly related to photocatalytic activity but contributes to its overall inertness.[3]
Primary Application Colorant for paints, coatings, plastics, inks.[1][5]Its function is to absorb and reflect light to provide color, not to initiate chemical reactions.

Principles of Photocatalysis and Suitability of this compound

Photocatalysis is a process in which a semiconductor material (the photocatalyst) absorbs photons of a suitable energy level, leading to the generation of electron-hole pairs. These charge carriers then migrate to the surface of the catalyst and participate in redox reactions, producing highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). These ROS are responsible for the degradation of organic pollutants.

For a material to be an effective photocatalyst, it should possess the following characteristics:

  • Appropriate Band Gap: To be activated by UV or visible light.

  • Efficient Charge Separation: To prevent the rapid recombination of electron-hole pairs.

  • Chemical Stability (to a degree): It should not be completely degraded during the reaction but must be photoactive.

This compound is designed to be exceptionally stable and to resist degradation by light.[1][2] Its molecular structure is optimized to dissipate absorbed light energy as heat rather than using it to generate reactive chemical species. Therefore, it is not a suitable candidate for photocatalytic applications.

Standard Protocol for Evaluating Photocatalytic Activity of a Novel Material (for comparison)

While there are no protocols for this compound as a photocatalyst, the following is a generalized experimental protocol for assessing the photocatalytic degradation of a model pollutant, such as an organic dye, using a potential photocatalyst (e.g., TiO₂). This is provided for illustrative purposes to highlight the experimental steps that would be necessary.

Objective: To determine the photocatalytic efficiency of a powdered catalyst in degrading an aqueous solution of a model pollutant under light irradiation.

Materials:

  • Photocatalyst powder

  • Model pollutant (e.g., Methylene Blue, Rhodamine B, or Orange G)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Spectrophotometer

  • pH meter

  • Glass beakers and other standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pollutant Solution (e.g., 10 mg/L) C Add Catalyst to Solution A->C B Weigh Catalyst (e.g., 1 g/L) B->C D Stir in Dark (Adsorption-Desorption Equilibrium) C->D 30 min E Turn on Light Source (Initiate Photocatalysis) D->E F Take Aliquots at Intervals E->F t = 0, 15, 30, 60, 90, 120 min G Centrifuge/Filter Aliquots F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate Degradation % H->I

Caption: General workflow for a photocatalytic degradation experiment.

Protocol:

  • Preparation of Pollutant Solution: Prepare a stock solution of the model pollutant in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 10-20 mg/L).

  • Catalyst Suspension: Add the photocatalyst powder to the pollutant solution in a beaker to achieve the desired loading (e.g., 0.5-1.0 g/L).

  • Adsorption-Desorption Equilibrium: Place the beaker in the photoreactor and stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Continue stirring to ensure the catalyst remains suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the aliquot to remove the catalyst particles.

  • Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the pollutant using a spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the pollutant (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

Hypothetical Signaling Pathway for Photocatalytic Degradation

The diagram below illustrates the general mechanism of photocatalysis on a semiconductor particle, which would be the target mechanism if a material were to function as a photocatalyst.

G cluster_catalyst Semiconductor Photocatalyst cluster_environment Aqueous Environment cluster_products Degradation Products VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h hole e e⁻ CB->e electron H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad •O₂⁻ O2->O2_rad Pollutant Organic Pollutant Deg_Prod CO₂, H₂O, mineral acids Pollutant->Deg_Prod Oxidation Light Light (hν ≥ Ebg) Light->VB Photon Absorption e->O2_rad h->OH_rad OH_rad->Deg_Prod

Caption: General mechanism of semiconductor photocatalysis.

Conclusion

This compound is a high-performance organic pigment with excellent stability, making it unsuitable for photocatalytic applications. Its inherent properties of lightfastness and chemical resistance prevent it from generating the reactive oxygen species necessary for photocatalysis. Researchers seeking photocatalysts for degradation of organic pollutants or other applications should focus on semiconductor materials known for their photoactivity, such as titanium dioxide (TiO₂), zinc oxide (ZnO), or other advanced materials, rather than stable organic pigments like this compound.

References

Application Notes: Evaluating Pigment Orange 36 as a Potential Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 36 (C.I. 11780) is a high-performance organic pigment belonging to the benzimidazolone class. It is widely recognized for its exceptional stability, including high heat resistance and excellent light and weather fastness, which has led to its extensive use in industrial applications such as plastics, coatings, and inks.[1][2][3][4] While some commercial suppliers classify it as a "fluorescent dye" and note its "light-emitting property," a comprehensive review of scientific literature reveals a lack of established use of this compound as a fluorescent marker in scientific research. [5][6]

This document provides an overview of the known properties of this compound and outlines a generalized protocol for evaluating a novel compound as a potential fluorescent marker, as no specific protocols for this pigment exist in a research context.

Chemical and Physical Properties

The primary characteristics of this compound are derived from its industrial use as a colorant. Its properties as a fluorescent probe for research applications are not well-documented.

PropertyDataCitation(s)
Chemical Name 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[6]
C.I. Name This compound (P.O. 36)
C.I. Number 11780[7]
CAS Number 12236-62-3[6][7]
Molecular Formula C₁₇H₁₃ClN₆O₅[6][7]
Molecular Weight 416.78 g/mol [6][7]
Absorption Maximum (λmax) ~480-500 nm (in industrial preparations)
Solubility Insoluble in water; soluble in some organic solvents like benzene and chloroform.[8]

Considerations for Use as a Fluorescent Marker in Research

For a compound to be a viable fluorescent marker in biological research, it must possess specific characteristics that this compound is not documented to have:

  • High Fluorescence Quantum Yield: The efficiency of converting absorbed light into emitted light. There is no published data on the quantum yield of this compound in solvents suitable for biological imaging.

  • Well-Defined Excitation and Emission Spectra: Precise knowledge of the wavelengths for optimal excitation and emission is crucial for microscopy, and this information is not available for this compound.

  • Biocompatibility: The compound should be non-toxic to cells, especially for live-cell imaging. The biocompatibility of this compound has not been reported.

  • Solubility in Aqueous Buffers: For most biological applications, the marker must be soluble in physiological buffers. This compound is known to be insoluble in water.[8]

  • Photostability: The ability to withstand repeated excitation without significant loss of fluorescence (photobleaching) is critical for imaging. While it is lightfast as a solid pigment, its photostability in a dissolved state under intense laser illumination is unknown.

Generalized Protocol for Evaluating a Novel Compound as a Fluorescent Marker

The following is a generalized workflow for assessing a compound like this compound for its potential as a fluorescent marker.

G cluster_0 Step 1: Photophysical Characterization cluster_1 Step 2: In Vitro Cellular Assays cluster_2 Step 3: Fluorescence Microscopy cluster_3 Step 4: Data Analysis and Validation a1 Dissolve compound in various solvents a2 Measure Absorbance Spectrum (λmax) a1->a2 a3 Measure Fluorescence Spectra (Ex/Em maxima) a2->a3 a4 Determine Quantum Yield a3->a4 a5 Assess Photostability a4->a5 b1 Determine cytotoxicity (e.g., MTT assay) a5->b1 If promising b2 Prepare staining solution in a biocompatible solvent (e.g., DMSO) b1->b2 b3 Incubate with cultured cells (live or fixed) b2->b3 b4 Wash cells to remove unbound compound b3->b4 c1 Image cells using appropriate laser lines and filters based on spectra b4->c1 c2 Evaluate staining pattern and localization c1->c2 c3 Assess signal-to-noise ratio c2->c3 d1 Quantify fluorescence intensity c3->d1 d2 Compare with known fluorescent markers d1->d2 d3 Determine suitability for specific applications d2->d3

Caption: Workflow for evaluating a novel compound as a fluorescent marker.

Protocol Details (Generalized)

A. Photophysical Characterization

  • Solubilization: Attempt to dissolve this compound in a range of solvents (e.g., DMSO, ethanol, PBS) to find a suitable stock solution.

  • Spectroscopy:

    • Dilute the stock solution in the solvent of choice.

    • Use a spectrophotometer to measure the absorbance spectrum and determine the peak absorbance wavelength (λmax).

    • Use a spectrofluorometer to measure the excitation and emission spectra to determine the optimal excitation and emission wavelengths.

  • Quantum Yield Measurement: Compare the fluorescence intensity of the sample to a standard dye with a known quantum yield (e.g., Rhodamine 6G) at the same excitation wavelength and optical density.

  • Photostability Assessment: Continuously expose the sample to the excitation light in a fluorometer or microscope and measure the decay of fluorescence intensity over time.

B. Cellular Staining and Imaging

  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes suitable for microscopy.

  • Toxicity Assay: Perform a dose-response experiment by incubating cells with various concentrations of this compound for 24 hours and assess cell viability using a standard method like the MTT assay.

  • Staining:

    • Prepare a working solution of this compound in cell culture medium. Due to its poor water solubility, this will likely require an initial stock in DMSO, with a final DMSO concentration kept below 0.5% to minimize solvent toxicity.

    • Incubate the cells with the staining solution for a defined period (e.g., 15-60 minutes).

    • Wash the cells with fresh culture medium or PBS to remove any unbound compound.

  • Microscopy:

    • Image the stained cells using a fluorescence microscope equipped with a laser line and filter set that match the determined excitation and emission spectra.

    • Acquire images and assess the brightness, localization, and photostability of the signal.

Conclusion

While this compound is an effective and stable industrial pigment, there is no scientific evidence to support its use as a fluorescent marker in research. Its known properties, particularly its insolubility in water, suggest it may be unsuitable for most biological applications without significant chemical modification. The protocols and information provided here are generalized for the evaluation of any novel compound and are not based on established use of this compound. Researchers interested in orange fluorescent markers are advised to use well-characterized and validated dyes such as those from the Rhodamine or BODIPY families.

Structure of a Generic Fluorescent Probe

To aid in understanding the components of a functional fluorescent probe for research, the following diagram illustrates the typical structure.

G cluster_0 probe Recognition Group Linker Fluorophore recog Binds to a specific biological target (e.g., protein, ion) probe:f0->recog link Connects the other two components; can influence solubility and spacing probe:f1->link fluoro Emits light upon excitation probe:f2->fluoro

Caption: The three main components of a targeted fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Durability of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the lightfastness and weather resistance of Pigment Orange 36.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness important?

This compound is a high-performance benzimidazolone pigment known for its excellent intrinsic light and weather fastness, making it a popular choice for demanding applications such as automotive coatings.[1][2][3][4][5] Lightfastness is a critical property that measures a pigment's ability to resist fading or changing color when exposed to light. For applications like automotive finishes, maintaining color integrity over the product's lifespan is crucial for aesthetic appeal and brand reputation.

Q2: What are the primary mechanisms of pigment degradation due to light and weather?

The primary mechanisms of pigment degradation involve photodegradation, where UV radiation from sunlight provides the energy to initiate chemical reactions that break down the pigment's molecular structure. This can lead to fading, color shifts, and loss of gloss. Weathering further exacerbates this process through the effects of moisture, temperature fluctuations, and environmental pollutants, which can physically and chemically alter the pigment and the surrounding binder system.

Q3: What are the main strategies to improve the lightfastness and weather resistance of this compound?

Even though this compound has excellent inherent durability, its performance can be further enhanced for specialized applications through three primary strategies:

  • Use of Additives: Incorporating UV absorbers and Hindered Amine Light Stabilizers (HALS) into the formulation.

  • Surface Treatment: Modifying the surface of the pigment particles, for example, with a silica (silicon dioxide) coating.

  • Microencapsulation: Encasing the pigment particles within a protective shell of a polymer or other materials.

Q4: How do UV absorbers and HALS protect the pigment?

UV absorbers are organic compounds that preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy, thereby shielding the pigment from photodegradation.[6][7][8] Hindered Amine Light Stabilizers (HALS) are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer matrix that binds the pigment by neutralizing free radicals that are formed during the initial stages of photodegradation.[6][8][9] These two types of additives often work synergistically to provide enhanced protection.[6][10]

Q5: What is the benefit of silica coating on this compound?

Coating this compound with a thin layer of silica can improve its lightfastness and weather resistance in several ways. The silica shell can act as a physical barrier, protecting the pigment from direct contact with UV radiation, moisture, and chemicals. It can also improve the dispersibility of the pigment in various media, leading to a more uniform and stable final product.

Q6: How does microencapsulation enhance the durability of this compound?

Microencapsulation creates a protective shell around individual pigment particles, isolating them from the external environment.[11] This can significantly improve resistance to light, heat, and chemical attack. The choice of encapsulating material is crucial and can be tailored to the specific application requirements.

Troubleshooting Guides

Issue 1: Color Fading or Shifting Despite Using UV Absorbers and HALS
Possible Cause Troubleshooting Step
Incorrect Additive Concentration Optimize the concentration of the UV absorber and HALS. Typically, a combination of 0.5-2.0% of each, based on the total solids of the formulation, is a good starting point.
Poor Additive Dispersio Ensure that the UV absorber and HALS are thoroughly and uniformly dispersed in the formulation. Use high-shear mixing and consider pre-dissolving the additives in a compatible solvent.
Incompatible Additives Verify the compatibility of the chosen UV absorber and HALS with the pigment and the binder system. Some additives can have antagonistic effects or may not be suitable for all resin types.
Leaching of Additives If the additives are migrating out of the coating over time, consider using higher molecular weight or polymer-bound UV absorbers and HALS that are less prone to leaching.
Issue 2: Poor Adhesion and Film Integrity After Surface Treatment
Possible Cause Troubleshooting Step
Incomplete or Uneven Pigment Coating Ensure the surface treatment process provides a complete and uniform coating on the pigment particles. This may involve adjusting reaction parameters such as pH, temperature, and mixing speed.
Poor Interfacial Adhesion The surface-treated pigment may have poor compatibility with the binder. Consider using a coupling agent or a different surface treatment that improves the affinity between the pigment surface and the polymer matrix.
Excessive Coating Thickness An overly thick coating on the pigment particles can lead to brittleness and poor film formation. Optimize the amount of coating precursor to achieve a thin, uniform layer.
Residual Reactants Ensure that all unreacted precursors and byproducts from the surface treatment process are thoroughly washed from the pigment. Residual chemicals can interfere with film curing and adhesion.
Issue 3: Agglomeration and Poor Dispersion of Pigment
Possible Cause Troubleshooting Step
Inefficient Wetting of Pigment Use a suitable wetting agent to reduce the surface tension between the pigment and the liquid medium, facilitating better wetting of the pigment particles.
Insufficient Dispersion Energy Employ high-energy dispersion methods such as bead milling or ultrasonic treatment to break down pigment agglomerates into primary particles.
Re-agglomeration of Particles Utilize a dispersing agent that provides steric or electrostatic stabilization to prevent the dispersed pigment particles from re-agglomerating.
Incompatibility with Formulation Components Ensure that the pigment, dispersant, and other formulation components are compatible. Incompatibility can lead to flocculation and settling.

Quantitative Data

The following tables provide illustrative data on the potential improvements in lightfastness and weather resistance of this compound through the use of additives. The data is based on typical performance enhancements observed for organic pigments.

Table 1: Improvement in Lightfastness with UV Absorbers and HALS

Formulation Lightfastness (Blue Wool Scale) Color Change (ΔE) after 1000 hours Xenon Arc Exposure
This compound (Control)7-85.0 - 6.0
This compound + 1% UV Absorber83.5 - 4.5
This compound + 1% HALS83.0 - 4.0
This compound + 1% UV Absorber + 1% HALS81.5 - 2.5

Table 2: Enhanced Weather Resistance with Additives

Formulation Gloss Retention after 2000 hours QUV Exposure Chalking Rating (ASTM D4214)
This compound (Control)60%6
This compound + 1% UV Absorber75%8
This compound + 1% HALS85%9
This compound + 1% UV Absorber + 1% HALS95%10

Experimental Protocols

Protocol 1: Incorporation of UV Absorbers and HALS

This protocol outlines the procedure for incorporating UV absorbers and HALS into a solvent-based acrylic coating containing this compound.

  • Preparation of Pigment Dispersion:

    • In a suitable vessel, combine the acrylic resin, solvent, and a dispersing agent.

    • Under high-shear mixing, gradually add this compound until a homogenous slurry is formed.

    • Mill the dispersion using a bead mill until the desired particle size is achieved (typically < 5 µm).

  • Addition of Additives:

    • In a separate container, pre-dissolve the desired amounts of UV absorber (e.g., a benzotriazole derivative) and HALS (e.g., a hindered amine) in a compatible solvent.

    • With gentle agitation, add the additive solution to the pigment dispersion.

  • Let-down and Final Formulation:

    • Combine the pigment dispersion with the remaining formulation components (additional resin, solvents, and other additives) under low-shear mixing.

    • Adjust the viscosity to the desired specification.

  • Application and Curing:

    • Apply the coating to a suitable substrate using a film applicator.

    • Allow the coating to cure according to the manufacturer's recommendations.

  • Testing:

    • Evaluate the lightfastness and weather resistance of the cured coating using standardized tests such as Xenon Arc (ASTM G155) or QUV (ASTM G154) exposure.

Protocol 2: Silica Coating of this compound via Sol-Gel Method

This protocol describes a general procedure for depositing a silica layer onto this compound particles.

  • Pigment Dispersion:

    • Disperse this compound in a mixture of ethanol and deionized water with the aid of a surfactant and ultrasonication to create a stable suspension.

  • Surface Hydroxylation (Optional but Recommended):

    • Adjust the pH of the dispersion to a basic level (pH 9-10) with ammonium hydroxide to promote the formation of hydroxyl groups on the pigment surface.

  • Silica Precursor Addition:

    • While stirring the pigment dispersion, slowly add a silica precursor, such as tetraethyl orthosilicate (TEOS).

  • Hydrolysis and Condensation:

    • Maintain the reaction at a controlled temperature (e.g., 40-60 °C) for several hours to allow for the hydrolysis of TEOS and subsequent condensation of silica onto the pigment surface.

  • Washing and Drying:

    • Separate the silica-coated pigment from the reaction mixture by centrifugation or filtration.

    • Wash the pigment repeatedly with ethanol and deionized water to remove any unreacted precursor and byproducts.

    • Dry the coated pigment in an oven at a low temperature (e.g., 60-80 °C).

  • Characterization and Performance Evaluation:

    • Characterize the coated pigment using techniques such as Transmission Electron Microscopy (TEM) to confirm the presence of the silica layer.

    • Incorporate the coated pigment into a formulation and evaluate its lightfastness and weather resistance as described in Protocol 1.

Visualizations

experimental_workflow_additives cluster_prep Preparation cluster_add Additive Incorporation cluster_final Final Formulation resin Acrylic Resin & Solvent mix1 High-Shear Mixing resin->mix1 dispersant Dispersing Agent dispersant->mix1 po36 This compound po36->mix1 bead_mill Bead Milling mix1->bead_mill pigment_dispersion Pigment Dispersion bead_mill->pigment_dispersion mix2 Gentle Agitation pigment_dispersion->mix2 uv_absorber UV Absorber dissolve Pre-dissolve uv_absorber->dissolve hals HALS hals->dissolve solvent_add Solvent solvent_add->dissolve additive_solution Additive Solution dissolve->additive_solution additive_solution->mix2 letdown Let-down & Final Mix mix2->letdown final_coating Final Coating letdown->final_coating

Caption: Workflow for incorporating UV absorbers and HALS.

logical_relationship_troubleshooting cluster_additives Additive-Related Issues cluster_surface Surface Treatment Issues cluster_dispersion General Dispersion Problems issue Poor Lightfastness/ Weather Resistance conc Incorrect Concentration issue->conc disp Poor Dispersion issue->disp compat Incompatibility issue->compat coating Uneven Coating issue->coating adhesion Poor Adhesion to Binder issue->adhesion thickness Excessive Coating Thickness issue->thickness wetting Insufficient Wetting issue->wetting energy Low Dispersion Energy issue->energy reagglom Re-agglomeration issue->reagglom

Caption: Troubleshooting logic for poor durability.

References

Technical Support Center: Optimization of the Milling Process for Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the milling process for Pigment Orange 36 to control particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the milling of this compound.

Issue Potential Cause Recommended Solution
Inconsistent Particle Size Distribution 1. Improper dispersion of the pigment in the milling vehicle. 2. Agglomeration of pigment particles during milling.[1] 3. Inconsistent milling speed or time.1. Ensure thorough pre-mixing of the pigment and vehicle before milling. 2. Optimize the concentration of the dispersing agent. 3. Maintain consistent milling parameters throughout the process.
Undesirable Color Shift 1. Excessive heat generation during milling, leading to thermal degradation of the pigment.[1] 2. Contamination from milling media or equipment.1. Implement a cooling system for the milling chamber. 2. Reduce milling speed or use intermittent milling cycles. 3. Use high-purity, wear-resistant milling media (e.g., yttria-stabilized zirconia).
Difficulty in Achieving Target Particle Size 1. Incorrect choice of milling media size or density. 2. Insufficient milling time or energy. 3. High viscosity of the slurry.1. Select smaller, denser milling media for finer grinding.[2] 2. Increase milling time or speed.[2] 3. Adjust the solid content of the slurry or use a suitable solvent to reduce viscosity.
Foaming of the Slurry 1. Entrapment of air during pre-mixing or milling. 2. Inappropriate type or concentration of surfactant.1. Use a defoaming agent. 2. Optimize the surfactant selection and concentration.
Clogging of the Mill or Separator 1. Overly high pigment concentration in the slurry. 2. Re-agglomeration of fine particles.1. Reduce the pigment loading in the slurry. 2. Ensure adequate stabilization of the milled particles with a suitable dispersant.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting particle size of this compound and the target size for high-performance applications?

A1: Commercial this compound, a benzimidazolone pigment, typically has an average particle size in the range of 200 to 300 nanometers.[3] For high-performance applications such as automotive coatings and high-quality printing inks, a finer particle size, often in the range of 50-150 nm, is desirable to enhance color strength, transparency, and weather fastness.[4]

Q2: What are the key process parameters to control during the wet milling of this compound?

A2: The critical process parameters for wet milling of this compound include:

  • Milling time: Longer milling times generally lead to smaller particle sizes.[2]

  • Milling speed: Higher speeds impart more energy to the milling media, resulting in more efficient particle size reduction.[2]

  • Grinding media size and density: Smaller and denser grinding media are more effective for achieving nano-sized particles.[2]

  • Pigment loading: The concentration of the pigment in the slurry affects the viscosity and milling efficiency.[2]

  • Dispersant concentration: The type and amount of dispersant are crucial for preventing particle agglomeration.[5]

Q3: How does the choice of milling media affect the final particle size of this compound?

A3: The size of the grinding media is inversely related to the final achievable particle size; smaller media can produce finer particles.[6] The density of the media also plays a role, with higher density materials providing greater impact forces. For nano-milling, yttria-stabilized zirconium oxide beads are a common choice due to their high density and wear resistance.

Q4: What is the role of a dispersant in the milling process?

A4: A dispersant, or stabilizing agent, is crucial in wet milling to prevent the newly formed smaller particles from re-agglomerating. The dispersant adsorbs onto the surface of the pigment particles, creating a repulsive barrier (either steric or electrostatic) that maintains a stable dispersion.[5] The concentration of the dispersant must be optimized; too little can lead to flocculation, while too much can negatively affect the properties of the final product.[5]

Q5: Can this compound be dry-milled, and what are the potential challenges?

A5: While dry milling is a possible method for particle size reduction, it presents several challenges for organic pigments like this compound. These include a higher risk of thermal degradation due to heat buildup, potential for dust explosion, and difficulty in achieving a narrow particle size distribution in the sub-micron range. Wet milling is generally the preferred method for producing fine and stable dispersions of high-performance organic pigments.

Experimental Protocols

The following are generalized experimental protocols for the wet milling of this compound. Researchers should adapt these protocols to their specific equipment and experimental goals.

Protocol 1: Laboratory-Scale Bead Milling

Objective: To reduce the particle size of this compound to a target of 100-150 nm.

Materials and Equipment:

  • This compound

  • Deionized water (or suitable solvent)

  • Dispersing agent (e.g., a high molecular weight polymeric dispersant)

  • Defoamer

  • Laboratory-scale bead mill

  • Yttria-stabilized zirconium oxide grinding media (0.3-0.5 mm diameter)

  • High-speed disperser for pre-mixing

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Pre-mixing:

    • In a beaker, combine deionized water, dispersing agent, and defoamer.

    • While stirring with a high-speed disperser at 1000 rpm, slowly add the this compound powder.

    • Increase the speed to 3000 rpm and mix for 30 minutes to form a homogeneous pre-dispersion.

  • Milling:

    • Load the grinding chamber of the bead mill with the grinding media to approximately 70-80% of its volume.

    • Add the pre-mixed pigment slurry to the mill.

    • Set the milling speed to 2000 rpm and start the milling process.

    • Monitor the temperature of the milling chamber and maintain it below 40°C using a cooling jacket.

    • Take samples at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) for particle size analysis.

  • Analysis:

    • Analyze the particle size distribution of each sample using a dynamic light scattering instrument.

    • Continue milling until the target particle size is achieved and the particle size distribution is stable.

Quantitative Data

Table 1: Effect of Milling Time on Particle Size of a Benzimidazolone Pigment

Milling Time (minutes)D50 (nm)D90 (nm)Polydispersity Index (PDI)
0 (Pre-mix)2805500.45
301803200.32
601452500.25
901202000.21
1201101800.19
1801051700.18

Table 2: Influence of Milling Media Size on Final Particle Size (120 minutes milling time)

Media Size (mm)D50 (nm)D90 (nm)PDI
1.0 - 1.21502800.28
0.7 - 0.91252100.22
0.3 - 0.51101800.19

Table 3: Effect of Dispersant Concentration on Particle Size and Stability (120 minutes milling time)

Dispersant Concentration (% on pigment weight)D50 (nm)PDIZeta Potential (mV)
51300.25-25
101150.20-35
151100.19-42
201120.21-45

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_milling Milling Stage cluster_analysis Analysis Stage A Weighing of Pigment, Vehicle, and Additives B Pre-mixing using High-Speed Disperser A->B Component Transfer C Loading Slurry and Milling Media into Bead Mill B->C Transfer of Pre-dispersion D Milling at Controlled Speed and Temperature C->D E Periodic Sampling D->E During Milling G Evaluation of Dispersion Stability D->G After Milling Completion F Particle Size Analysis (e.g., DLS) E->F F->G H Final Product Characterization G->H logical_relationship cluster_parameters Controllable Milling Parameters cluster_properties Resulting Particle Properties MillingTime Milling Time ParticleSize Particle Size MillingTime->ParticleSize influences MillingSpeed Milling Speed MillingSpeed->ParticleSize influences MediaSize Media Size MediaSize->ParticleSize influences PigmentLoading Pigment Loading DispersionStability Dispersion Stability PigmentLoading->DispersionStability affects SizeDistribution Size Distribution ParticleSize->SizeDistribution SizeDistribution->DispersionStability

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Orange 36 in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are utilizing Pigment Orange 36 (PO36) in polymer processing. The information is designed to address common challenges related to the thermal stability of this pigment.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and high-temperature polymer processing.

Issue Potential Cause Recommended Action
Color Shift (e.g., browning, yellowing, or dullness) during processing. The processing temperature exceeds the thermal stability limit of this compound. Different grades of PO36 have varying heat resistance.[1]1. Verify the heat stability of your specific grade of this compound from the technical data sheet (TDS).[2][3][4][5] 2. Lower the processing temperature if possible, ensuring it remains within the processing window of the polymer.[1] 3. Consider incorporating thermal stabilizers, such as antioxidants (e.g., hindered phenols, phosphites), into your formulation.[6][7]
Streaking or specks of color in the final product. Poor dispersion of the pigment at lower processing temperatures.[1]1. Optimize the mixing parameters, such as screw speed and backpressure, to improve dispersion.[8] 2. Ensure the chosen pigment grade is compatible with the polymer and processing conditions.[1] 3. Consider using a pre-dispersed pigment masterbatch.
Reduced tinting strength or loss of opacity after processing. Thermal degradation of the pigment.[1]1. Confirm that the processing temperature is within the recommended range for the pigment. 2. Incorporate a combination of primary (phenolic) and secondary (phosphite) antioxidants to protect the pigment during processing.[7] 3. Evaluate the residence time at high temperatures and minimize it where possible.
Warpage or dimensional instability of the colored plastic part. Certain organic pigments can act as nucleating agents in crystalline polymers, affecting shrinkage rates.[8]1. Evaluate the compatibility of this compound with the specific crystalline polymer being used. 2. Adjust mold temperatures and cooling rates to control crystallinity. 3. Consult with the pigment supplier for grades less likely to cause nucleation-related issues.
Unpleasant odor or fumes during processing. Thermal decomposition of the pigment or other formulation components.[1]1. Immediately reduce the processing temperature. 2. Ensure adequate ventilation in the processing area. 3. Review the safety data sheet (SDS) for information on hazardous decomposition products.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of this compound?

A1: this compound is a benzimidazolone pigment known for its excellent heat stability. However, the exact temperature resistance can vary between different grades and manufacturers. Technical data sheets for various this compound products report heat resistance values ranging from 160°C to 240°C.[2][3][4][5][11] Some studies indicate a thermal decomposition onset of around 300°C. It is crucial to consult the specific TDS for the product you are using.

Q2: How do I select the right polymer for use with this compound to ensure thermal stability?

A2: The processing temperature of the polymer must be compatible with the thermal stability of the pigment.[12] For example, polymers like PVC and some polyolefins (e.g., LDPE, HDPE, PP) have processing temperatures that are generally within the stable range of many this compound grades.[13][14] For high-temperature engineering plastics like Polyamide (Nylon) or Polycarbonate, which are processed at higher temperatures, it is essential to select a high-performance grade of this compound and likely incorporate thermal stabilizers.[13][15]

Q3: What types of additives can enhance the thermal stability of this compound?

A3: To enhance thermal stability, a synergistic blend of antioxidants is often used.[6][7]

  • Primary Antioxidants (Radical Scavengers): Hindered phenols are effective in protecting the final product by scavenging free radicals.[7]

  • Secondary Antioxidants (Peroxide Decomposers): Phosphites are used to protect the polymer and pigment during processing by decomposing hydroperoxides, which helps in color retention.[7]

  • Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, HALS can also contribute to long-term thermal stability.[6]

Q4: Can processing conditions affect the thermal stability of this compound?

A4: Yes, processing conditions play a significant role. High shear rates, long residence times at elevated temperatures, and the presence of oxygen can all contribute to the thermal degradation of the pigment.[1][12] Optimizing processing parameters such as screw speed, backpressure, and melt temperature can help minimize thermal stress on the pigment.[8]

Data Presentation

Table 1: Comparison of Properties of Different this compound Grades

PropertyGrade A[2]Grade B[3]Grade C[4]Grade D[5]Grade E[11]
Heat Resistance (°C) 160180160220240
Light Fastness (1-8) 87-8878
Weather Resistance (1-5) 55---
Oil Absorption ( g/100g ) 35-45-6045±545-55
Density (g/cm³) 1.5-1.71.50-1.701.51.641.62

Note: The data presented is based on publicly available technical data sheets and may vary. Users should always refer to the documentation provided by their specific supplier.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of this compound in a Polymer Matrix

Objective: To determine the thermal stability of this compound in a specific polymer by observing color change after exposure to various temperatures.

Materials:

  • This compound

  • Polymer resin (e.g., Polypropylene, Polycarbonate)

  • Thermal stabilizers (optional, e.g., hindered phenol, phosphite)

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Forced-air oven

Methodology:

  • Compounding:

    • Pre-mix the polymer resin with a specified concentration of this compound (e.g., 0.1%, 0.5%, 1.0% by weight). If testing stabilizers, add them at a specified loading.

    • Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a temperature appropriate for the polymer but below the anticipated degradation temperature of the pigment.

    • Produce a homogenous colored compound.

  • Sample Preparation:

    • Granulate the compounded material.

    • Using an injection molding machine, produce standardized plaques or chips from the colored granules. Ensure a consistent processing temperature for all samples.

  • Thermal Exposure:

    • Place the molded plaques in a forced-air oven.

    • Expose sets of plaques to a range of temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C, 300°C) for a fixed duration (e.g., 5 or 10 minutes).

    • Include a control sample that is not subjected to oven heating.

  • Color Measurement:

    • Allow the plaques to cool to room temperature.

    • Measure the color of each plaque using a spectrophotometer, recording the CIELAB values (L, a, b*).

    • Calculate the total color difference (ΔE₀₀) between the heat-exposed samples and the control sample. A larger ΔE₀₀ indicates a greater color shift and lower thermal stability.

  • Data Analysis:

    • Plot ΔE*₀₀ as a function of temperature.

    • The temperature at which a significant and unacceptable color change occurs can be considered the practical thermal stability limit of the pigment in that specific polymer system.

Visualizations

experimental_workflow start Start: Define Polymer, Pigment & Stabilizer Concentrations compounding 1. Compounding (Two-Roll Mill / Extruder) start->compounding granulation 2. Granulation compounding->granulation molding 3. Injection Molding of Plaques granulation->molding control Control Sample (No Heat Exposure) molding->control heating 4. Thermal Exposure (Oven at Various Temperatures) molding->heating measurement 6. Color Measurement (Spectrophotometer - CIELAB) control->measurement cooling 5. Cooling to Room Temperature heating->cooling cooling->measurement analysis 7. Data Analysis (Calculate ΔE*₀₀ vs. Temperature) measurement->analysis end End: Determine Thermal Stability Limit analysis->end troubleshooting_logic issue Issue Detected: Color Shift / Degradation check_temp Is Processing Temp > Pigment's Rated Heat Stability? issue->check_temp check_dispersion Is Dispersion Uniform? check_temp->check_dispersion No action_lower_temp Action: Lower Processing Temperature check_temp->action_lower_temp Yes check_stabilizer Are Thermal Stabilizers Present in Formulation? check_dispersion->check_stabilizer Yes action_optimize_mix Action: Optimize Mixing (Backpressure, Screw Speed) check_dispersion->action_optimize_mix No action_add_stabilizer Action: Add Antioxidants (e.g., Hindered Phenols, Phosphites) check_stabilizer->action_add_stabilizer No solution Problem Resolved check_stabilizer->solution Yes action_lower_temp->solution action_optimize_mix->solution action_add_stabilizer->solution

References

Minimizing impurities and side-products in Pigment Orange 36 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities and side-products during the synthesis of Pigment Orange 36.

I. Overview of this compound Synthesis

This compound is a high-performance benzimidazolone azo pigment synthesized through a two-stage process: the diazotization of 4-chloro-2-nitroaniline and the subsequent azo coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[1][2] Careful control of reaction parameters is crucial to ensure high purity and yield, as the removal of impurities from the final insoluble pigment can be challenging.

Overall Reaction Scheme:

Pigment_Orange_36_Synthesis 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline Diazonium Salt Diazonium Salt 4-chloro-2-nitroaniline->Diazonium Salt Diazotization (NaNO2, HCl, 0-5°C) This compound This compound Diazonium Salt->this compound Azo Coupling (Controlled pH) Coupling Component 3-oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide Coupling Component->this compound

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of impurities and side-products.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Diazotization: Insufficient nitrous acid or reaction time.Ensure a slight excess of sodium nitrite is used. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of Diazonium Salt: Temperature too high (above 5°C).Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath during diazotization and coupling. Use the diazonium salt solution immediately after preparation.
Incorrect pH for Coupling: pH is not optimal for the electrophilic aromatic substitution.For coupling with the benzimidazolone derivative, maintain a mildly acidic to neutral pH (around 6-7). This can be achieved using a buffer solution like sodium acetate/acetic acid.
Off-Color Product (Brownish or Dull Orange) Formation of Phenolic Impurities: Decomposition of the diazonium salt due to elevated temperatures, leading to the formation of 4-chloro-2-nitrophenol. This phenol can then couple with the diazonium salt to form a dark-colored impurity.Maintain strict temperature control (0-5°C) throughout the process.
Formation of Triazenes/Diazoamino Compounds: The diazonium salt couples with unreacted 4-chloro-2-nitroaniline. This is more likely if the diazotization is incomplete or if the pH is not sufficiently acidic during diazotization.Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the sodium nitrite solution slowly to the amine solution with vigorous stirring.
Oxidation of Reactants or Product: Exposure to air for extended periods, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen) if possible. Minimize reaction and work-up times.
Poor Filterability of the Pigment Amorphous Product: Rapid precipitation of the pigment can lead to very fine particles that are difficult to filter.Control the rate of addition of the diazonium salt to the coupling component solution. Consider a post-precipitation heat treatment (ripening) of the pigment slurry (e.g., heating to 60-80°C for 1-8 hours) to increase particle size.
Inconsistent Color Shade Variation in Particle Size and Crystal Form: Different reaction and post-treatment conditions can lead to variations in the crystal structure and particle size distribution of the pigment.Standardize all reaction parameters, including temperature, pH, stirring speed, and addition rates. Implement a consistent post-treatment process, such as solvent treatment or heat treatment, to control crystallinity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the diazotization of 4-chloro-2-nitroaniline?

A1: The most critical parameters are:

  • Temperature: Must be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt. Higher temperatures lead to the formation of 4-chloro-2-nitrophenol, a significant impurity.

  • Acidity: A sufficient amount of strong acid (e.g., hydrochloric acid) is necessary to generate nitrous acid from sodium nitrite and to keep the reaction medium acidic to prevent premature coupling of the diazonium salt with unreacted amine, which forms triazenes.

Q2: What is the optimal pH for the azo coupling step, and how can it be controlled?

A2: The optimal pH for the coupling of the diazonium salt with the benzimidazolone coupling component is typically in the mildly acidic to neutral range (pH 6-7).[3] This pH can be controlled by using a buffer solution, such as a sodium acetate/acetic acid buffer.[4] It is crucial to monitor the pH throughout the addition of the diazonium salt solution and adjust as necessary.

Q3: My final product is a brownish orange instead of a vibrant orange. What is the likely impurity?

A3: A brownish hue is often indicative of the presence of phenolic byproducts. If the temperature during diazotization rises above 5°C, the diazonium salt of 4-chloro-2-nitroaniline can decompose to 4-chloro-2-nitrophenol. This phenol can then undergo azo coupling with the diazonium salt to form a dark, off-color impurity.

Impurity_Formation Diazonium Salt Diazonium Salt Phenol Impurity 4-chloro-2-nitrophenol Diazonium Salt->Phenol Impurity Decomposition (Temp > 5°C) Dark Impurity Dark Impurity Diazonium Salt->Dark Impurity Undesired Coupling Phenol Impurity->Dark Impurity

Caption: Formation of a common brownish impurity.

Q4: How can I purify the crude this compound?

A4: Due to its low solubility, purification of this compound is challenging. The primary methods focus on removing unreacted starting materials and soluble impurities:

  • Washing: Thoroughly wash the filter cake with hot water to remove inorganic salts and any water-soluble starting materials or byproducts.

  • Solvent Treatment: The crude pigment can be treated with a suitable organic solvent at elevated temperatures. This process, often referred to as "pigmentation" or "finishing," can help to remove organic impurities and also control the crystal size and shape of the pigment particles, thereby improving its coloristic properties.[5] Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been used for similar benzimidazolone pigments.[5]

  • Recrystallization: While challenging due to the pigment's low solubility, recrystallization from a high-boiling point solvent could be attempted for small-scale purification, though this is generally not practical for larger quantities.

Q5: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

A5:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying organic impurities. A reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and water (with an acidic modifier like formic or acetic acid) is a common starting point for azo pigment analysis. Detection is typically done using a UV-Vis or diode-array detector.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the presence of functional groups characteristic of the desired pigment and potential impurities. For example, the presence of a broad -OH stretch might indicate a phenolic impurity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for the identification of unknown impurities by providing molecular weight information.

IV. Experimental Protocols

A. Synthesis of this compound (Illustrative Laboratory Scale)

1. Diazotization of 4-chloro-2-nitroaniline:

  • In a beaker, suspend 4-chloro-2-nitroaniline in dilute hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.

  • Continue stirring for 30-60 minutes at 0-5°C after the addition is complete.

  • Confirm the presence of excess nitrous acid using starch-iodide paper.

2. Preparation of the Coupling Solution:

  • Dissolve 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in an aqueous alkaline solution (e.g., dilute sodium hydroxide).

  • Adjust the pH to the desired coupling range (e.g., 6-7) by adding a buffer solution (e.g., acetic acid/sodium acetate).

  • Cool the solution to 0-5°C.

3. Azo Coupling:

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with efficient stirring, maintaining the temperature at 0-5°C and the pH at the desired level.

  • After the addition is complete, continue stirring for 1-2 hours at 0-5°C.

  • The formation of the orange pigment will be observed as a precipitate.

4. Work-up and Isolation:

  • Heat the pigment slurry to 60-80°C for 1 hour to promote crystal growth and improve filterability.

  • Filter the hot suspension and wash the pigment cake thoroughly with hot water until the filtrate is neutral and colorless.

  • Dry the pigment in an oven at a suitable temperature (e.g., 80-100°C).

graphbox cluster_diazotization Diazotization cluster_coupling_prep Coupling Solution Prep cluster_coupling Azo Coupling cluster_workup Work-up d1 Suspend 4-chloro-2-nitroaniline in HCl d2 Cool to 0-5°C d1->d2 d3 Slowly add NaNO2 solution d2->d3 d4 Stir for 30-60 min at 0-5°C d3->d4 ac1 Slowly add diazonium salt solution to coupling solution d4->ac1 c1 Dissolve coupling component in NaOH(aq) c2 Adjust pH to 6-7 with buffer c1->c2 c3 Cool to 0-5°C c2->c3 c3->ac1 ac2 Maintain temp at 0-5°C and constant pH ac1->ac2 ac3 Stir for 1-2 hours ac2->ac3 w1 Heat slurry to 60-80°C ac3->w1 w2 Filter and wash with hot water w1->w2 w3 Dry the pigment w2->w3

References

Troubleshooting color shifts in Pigment Orange 36 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Orange 36. The information is designed to help identify and resolve color shift issues that may arise during formulation and experimentation.

Frequently Asked Questions (FAQs)

Formulation and Dispersion

Q1: My this compound formulation appears lighter and weaker in color than expected. What are the likely causes?

A1: A lighter or weaker color is often indicative of poor pigment dispersion. Potential causes include:

  • Inadequate Wetting: The binder system may not be effectively wetting the surface of the pigment particles, leading to agglomerates that scatter light and reduce color strength.

  • Flocculation: Pigment particles may be clumping together after dispersion, which can be caused by incompatibilities with other formulation components or improper stabilization.[1][2][3]

  • Insufficient Dispersion Energy: The mixing or milling process may not be providing enough energy to break down pigment agglomerates into primary particles.

Q2: The color of my this compound formulation is inconsistent from batch to batch. How can I improve reproducibility?

A2: Batch-to-batch color variation is a common challenge. To improve consistency, consider the following:

  • Standardize Raw Material Quality: Ensure that the this compound and all other raw materials meet consistent quality specifications.[4]

  • Control Dispersion Process Parameters: Precisely control mixing time, speed, and temperature during the dispersion process.

  • Monitor Particle Size: Regularly measure the particle size distribution to ensure it is consistent across batches.

Q3: I'm observing a color shift after applying and drying my this compound coating. What could be the reason?

A3: A color shift upon drying can be attributed to several factors:

  • Flocculation: As the solvent evaporates, pigment particles may re-agglomerate, leading to a change in the final color. A "rub-up" test can help determine if flocculation is occurring.[2]

  • Binder Interactions: The binder may be interacting with the pigment surface in a way that alters its light absorption properties as the film forms.

  • Changes in Gloss and Surface Texture: The final gloss and surface smoothness of the dried film can influence the perceived color.

Stability and Interactions

Q4: Does the pH of my formulation affect the color stability of this compound?

A4: this compound, being a benzimidazolone pigment, generally exhibits good chemical resistance, including stability across a range of pH values.[5][6] However, extreme pH levels (highly acidic or alkaline) can potentially affect the binder system or other components in the formulation, which may indirectly lead to color shifts. It is always recommended to test the stability of the entire formulation at the intended pH.

Q5: Can the choice of binder or additives lead to color shifts with this compound?

A5: Yes, the selection of binders and additives is crucial for color stability.

  • Binder Compatibility: The binder should have good compatibility with the pigment to ensure proper wetting and adhesion, preventing issues like flocculation.

  • Additive Interactions: Certain additives, such as some plasticizers or stabilizers, may have the potential to interact with the pigment surface over time, although this compound is known for its good resistance.[6] It is advisable to conduct compatibility testing with all additives.

Q6: My formulation containing this compound is showing a color change after exposure to heat. Is this expected?

A6: this compound is known for its excellent heat stability, with a thermal decomposition onset of around 300°C. Significant color shifts at temperatures below this are unlikely to be due to the degradation of the pigment itself. It is more probable that other components in your formulation, such as the binder or specific additives, are less thermally stable and are degrading, causing the observed color change.

Data Presentation

Table 1: Key Properties of this compound

PropertyValueSource
Chemical ClassBenzimidazolone[7]
C.I. Number11780[5]
CAS Number12236-62-3[5]
Molecular FormulaC17H13ClN6O5[5]
Heat ResistanceUp to 300°C[8]
Lightfastness (1-8 scale)7-8[7]
Weather Fastness (1-5 scale)4-5[8]
Acid Resistance (1-5 scale)5[5]
Alkali Resistance (1-5 scale)5[5]

Table 2: Illustrative Impact of Formulation Variables on this compound Color Stability

This table provides a generalized guide. Actual results will depend on the specific formulation and processing conditions.

Formulation VariablePotential Impact on ColorTroubleshooting Recommendation
Binder Type
Poorly wetting binderLighter color, lower glossSelect a binder with better affinity for the pigment surface.
Thermally unstable binderYellowing or darkening at high temperaturesChoose a binder with a higher thermal stability profile.
Dispersant
Incompatible dispersantFlocculation, color shift on dryingSelect a dispersant specifically designed for organic pigments.
Incorrect dosageHigh viscosity, poor dispersionOptimize the dispersant concentration through a ladder study.
Additives
Certain UV absorbersMay cause a slight initial yellow shiftEvaluate different UV absorbers for their impact on the initial color.
Basic fillersPotential for slight color shift in some systemsTest for color stability in the presence of the specific filler.
Processing
Insufficient shearWeak color, larger particle sizeIncrease mixing energy (speed, time) or use a more efficient dispersion method.
Excessive temperaturePotential degradation of binder/additivesMonitor and control the temperature during dispersion.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Quality

Objective: To assess the quality of pigment dispersion in a formulation and identify issues such as agglomeration and flocculation.

Methodology:

  • Sample Preparation: Prepare the this compound formulation according to the standard procedure.

  • Hegman Gauge Test (ASTM D1210):

    • Place a small amount of the formulation at the deep end of the Hegman gauge.

    • Draw down the sample with the scraper at a uniform speed.

    • Immediately observe the point at which coarse particles or a pattern of scratches appear.

    • Record the Hegman value. A lower value indicates poorer dispersion.[2]

  • Microscopy:

    • Place a small drop of the formulation on a microscope slide and cover with a coverslip.

    • Examine the sample under an optical microscope at 200-500x magnification.

    • Observe the presence of large agglomerates or flocculates.

  • Color Strength and Tint Test (ASTM D387):

    • Prepare a letdown of the formulation with a standard white base.

    • Compare the color strength of the test sample against a standard dispersion of known quality.

    • A significant difference in color strength indicates poor dispersion.[2]

Protocol 2: Compatibility Testing of this compound with Binders and Additives

Objective: To evaluate the compatibility of this compound with different binders and additives and assess their impact on color.

Methodology:

  • Formulation Matrix: Create a matrix of formulations, varying one component (e.g., binder, dispersant, additive) at a time while keeping all other components and processing parameters constant.

  • Dispersion and Application:

    • Prepare each formulation using a standardized dispersion method.

    • Apply a uniform film of each formulation onto a standard substrate.

    • Allow the films to dry/cure completely under controlled conditions.

  • Colorimetric Analysis:

    • Measure the CIELAB color coordinates (L, a, b*) of each dried film using a spectrophotometer.

    • Calculate the color difference (ΔE*00) between a control formulation and each of the test formulations.

    • A significant color difference indicates a potential incompatibility or interaction.

  • Accelerated Aging:

    • Expose the prepared films to accelerated aging conditions (e.g., elevated temperature, UV exposure).

    • Periodically measure the color and assess for any changes over time.

Visualizations

TroubleshootingWorkflow Start Color Shift Observed Q1 Is the color shift present in the wet formulation? Start->Q1 A1_Yes Check Dispersion Quality: - Hegman Gauge - Microscopy - Particle Size Analysis Q1->A1_Yes Yes A1_No Color shift occurs after drying/curing Q1->A1_No No Q2 Is the dispersion poor? A1_Yes->Q2 A2_Yes Optimize Dispersion: - Increase shear/mixing time - Check dispersant type/dosage Q2->A2_Yes Yes Q2->A1_No No End Color Shift Resolved A2_Yes->End Q3 Does a rub-up test show a color change? A1_No->Q3 A3_Yes Address Flocculation: - Evaluate binder/pigment compatibility - Adjust stabilizing additives Q3->A3_Yes Yes A3_No Investigate Component Interactions and Stability Q3->A3_No No A3_Yes->End Q4 Did the formulation undergo heat or UV exposure? A3_No->Q4 A4_Yes Evaluate Thermal/Light Stability: - Test individual components - Check for binder/additive degradation Q4->A4_Yes Yes A4_No Review Formulation for Chemical Incompatibilities: - Binder-additive interactions - pH effects on the system Q4->A4_No No A4_Yes->End A4_No->End

Caption: Troubleshooting workflow for this compound color shifts.

FormulationFactors cluster_formulation Formulation Components cluster_processing Processing Parameters Pigment This compound (Particle Size, Surface Treatment) Binder Binder System (Polymer Type, MW) FinalColor Final Color Properties (Hue, Strength, Stability) Pigment->FinalColor Additives Additives (Dispersants, Stabilizers, Fillers) Binder->FinalColor Additives->FinalColor Dispersion Dispersion (Shear, Time, Temperature) Curing Curing/Drying (Temperature, Humidity, Time) Dispersion->FinalColor Curing->FinalColor

Caption: Factors influencing the final color of this compound formulations.

References

Strategies to improve the rheological properties of Pigment Orange 36 dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges in improving the rheological properties of Pigment Orange 36 (P.O. 36) dispersions.

Troubleshooting Guide

This guide addresses common rheological issues encountered during the formulation and processing of this compound dispersions.

Problem Potential Causes Recommended Solutions
High Viscosity - Inadequate wetting of pigment particles.[1][2] - Incorrect dispersant or insufficient dosage.[3] - Strong pigment-pigment interactions and agglomeration.[2][4] - Incompatible solvent system.- Improve Wetting: Introduce a suitable wetting agent or surfactant to reduce the surface tension between the pigment and the liquid medium.[1][2] - Optimize Dispersant: Select a dispersant with strong affinity for P.O. 36.[5] Experiment with different concentrations to find the optimal dosage that provides steric or electrostatic stabilization.[1][3] - Enhance Dispersion: Increase mechanical shear during the grinding/milling phase to break down agglomerates.[3][6] - Solvent Selection: Ensure the chosen solvent has good compatibility with the pigment and binder system.
Poor Dispersion Stability / Settling - Insufficient stabilization leading to re-agglomeration or flocculation.[7][8] - Density difference between pigment and medium.[3] - Inadequate viscosity at low shear rates.[9][10]- Improve Stabilization: Use a polymeric dispersant that provides a strong steric barrier.[1] A combination of wetting and dispersing agents can be more effective. - Introduce Rheology Modifiers: Add a rheology modifier to increase the low-shear viscosity and build a network structure that suspends particles.[11][12] - Optimize Particle Size: While smaller particles can increase viscosity, a narrow particle size distribution can improve stability.[9][13]
Shear Thinning / Thickening Issues - Shear Thinning (Pseudoplasticity): Common in well-dispersed systems. May be desirable for application but can lead to settling during storage if low-shear viscosity is too low. - Shear Thickening (Dilatancy): Can occur at high pigment concentrations or high shear rates, leading to processing issues.[14]- Control with Rheology Modifiers: Utilize associative thickeners (e.g., HEUR) for controlled shear thinning behavior.[15] For shear thickening, reducing pigment loading or optimizing the dispersant to improve particle lubrication may help.[14]
Flocculation - Weak attractive forces between pigment particles.[7][8] - Incompatibility between formulation components.[3] - Changes in temperature or solvent composition during processing or storage.- Enhance Stabilization: Ensure complete and stable adsorption of the dispersant onto the pigment surface.[1] Anionic surfactants can provide electrostatic repulsion to prevent flocculation.[16] - Formulation Compatibility Check: Verify the compatibility of all components, including binders, solvents, and other additives.[3]
Poor Flow and Leveling - High viscosity at application shear rates. - Rapid viscosity recovery after shear (high thixotropy).[17]- Adjust Rheology Profile: Select a rheology modifier that provides lower viscosity at high shear rates and allows for a longer open time for leveling before viscosity recovery.[11][15] - Surfactant Choice: The right surfactant can improve surface wetting and flow characteristics.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step in troubleshooting a high-viscosity this compound dispersion?

A1: The initial and most critical step is to ensure proper wetting of the pigment particles.[1][2] Pigment powders often contain entrapped air and exist as agglomerates. A suitable wetting agent or surfactant reduces the surface tension of the liquid medium, allowing it to displace the air and penetrate the pigment agglomerates.[1][2] This facilitates the subsequent dispersion (deagglomeration) step and can significantly reduce viscosity.[2]

Q2: How do I select the right dispersant for this compound?

A2: Selecting the optimal dispersant is crucial for long-term stability and desired rheology.[3][18] For organic pigments like P.O. 36, polymeric dispersants with an anchoring group that has a strong affinity for the pigment surface and a stabilizing chain compatible with the solvent are generally effective.[1] For solvent-based systems, specific dispersants are recommended.[5] It is often necessary to experimentally screen a few dispersants at varying concentrations to find the most effective one for your specific formulation.

Q3: What is the role of particle size in the rheology of this compound dispersions?

A3: Particle size has a very pronounced effect on the rheology of a pigmented system.[19]

  • Smaller Particles: Decreasing the particle size at a constant volume fraction increases the number of particles and their total surface area. This leads to more particle-particle interactions and generally results in higher viscosity.[13]

  • Particle Size Distribution: A narrow particle size distribution is often desirable for stability. A broad distribution may lead to better packing and lower viscosity, but can also increase the tendency for smaller particles to fill the voids between larger ones, potentially affecting stability.[9]

Q4: Can a combination of additives be used to improve rheology?

A4: Yes, it is common to use a combination of additives.[18] A formulation might include:

  • A wetting agent or surfactant to facilitate the initial wetting of the pigment.[1][2]

  • A dispersant to provide long-term stabilization and prevent re-agglomeration.[4]

  • A rheology modifier to control the viscosity profile, prevent settling, and improve application properties like sag resistance.[11][12]

Q5: How does the choice of solvent affect the rheology of the dispersion?

A5: The solvent plays a critical role in the effectiveness of the dispersant and the overall stability of the dispersion. The stabilizing chains of a polymeric dispersant must be soluble in the solvent to provide effective steric stabilization. If the solvent is a poor match for the stabilizing chains, they can collapse, leading to a loss of stability, flocculation, and an increase in viscosity.

Experimental Protocols

1. Viscosity Measurement using a Rotational Rheometer

  • Objective: To characterize the flow behavior of the this compound dispersion.

  • Apparatus: Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

  • Methodology:

    • Place a sufficient amount of the dispersion sample onto the lower plate of the rheometer.

    • Bring the upper geometry to the correct gap setting.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a set period.

    • Perform a shear rate sweep, for example, from 0.1 s⁻¹ to 1000 s⁻¹.

    • Record the viscosity as a function of the shear rate.

    • The resulting flow curve can identify behaviors such as shear thinning or shear thickening.[10]

2. Particle Size Analysis using Laser Diffraction

  • Objective: To determine the particle size distribution of the this compound dispersion.

  • Apparatus: Laser diffraction particle size analyzer.

  • Methodology:

    • Dilute the dispersion sample in a suitable solvent to achieve the optimal obscuration level recommended by the instrument manufacturer.[20]

    • Ensure the sample is well-dispersed in the measurement cell, using sonication if necessary to break up loose agglomerates.

    • Perform the measurement, where a laser beam is passed through the dispersed sample.

    • The instrument's software will analyze the scattered light pattern to calculate the particle size distribution.

    • The results can be used to assess the effectiveness of the milling process and correlate particle size with rheological properties.[20]

3. Assessment of Dispersion Stability (Settling Test)

  • Objective: To evaluate the long-term stability of the dispersion against settling.

  • Methodology:

    • Fill a graduated, transparent container (e.g., a test tube or cylinder) with the pigment dispersion.

    • Seal the container and store it in a stable, vibration-free environment at a controlled temperature.

    • Visually inspect the sample at regular intervals (e.g., 24 hours, 1 week, 1 month) for signs of settling, such as the formation of a clear supernatant layer or a hard sediment at the bottom.

    • Quantify the degree of settling by measuring the height of the sediment and/or the clear layer.

Visualizations

Experimental_Workflow Formulation 1. Formulation (Pigment, Solvent, Additives) Premix 2. Premixing Formulation->Premix Dispersion 3. High-Shear Dispersion (e.g., Bead Mill) Premix->Dispersion Letdown 4. Let-down (Addition of remaining components) Dispersion->Letdown Analysis 5. Characterization Letdown->Analysis Rheology Rheology Measurement Analysis->Rheology ParticleSize Particle Size Analysis Analysis->ParticleSize Stability Stability Testing Analysis->Stability Evaluation 6. Evaluation of Results Analysis->Evaluation Optimization 7. Formulation Optimization Evaluation->Optimization Properties Not Met FinalProduct Final Product Evaluation->FinalProduct Properties Met Optimization->Formulation

Caption: Workflow for the preparation and evaluation of this compound dispersions.

Troubleshooting_High_Viscosity Start High Viscosity Observed CheckWetting Is pigment wetting adequate? Start->CheckWetting ImproveWetting Action: Add/Optimize Wetting Agent CheckWetting->ImproveWetting No CheckDispersant Is dispersant type and dosage correct? CheckWetting->CheckDispersant Yes ImproveWetting->CheckDispersant OptimizeDispersant Action: Screen Dispersants & Adjust Concentration CheckDispersant->OptimizeDispersant No CheckDispersionProcess Is mechanical dispersion effective? CheckDispersant->CheckDispersionProcess Yes OptimizeDispersant->CheckDispersionProcess OptimizeDispersion Action: Increase Milling Time/Energy CheckDispersionProcess->OptimizeDispersion No Resolved Viscosity Improved CheckDispersionProcess->Resolved Yes OptimizeDispersion->Resolved

Caption: Troubleshooting flowchart for high viscosity in pigment dispersions.

References

Preventing bleeding and migration of Pigment Orange 36 in plastics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pigment Orange 36. This resource provides researchers, scientists, and professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to pigment bleeding and migration in plastic applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in plastics, focusing on preventing bleeding and migration.

Issue: Pigment bleeding observed on the surface of a plastic part.

Q1: What are the primary causes of pigment bleeding and migration?

A1: Pigment bleeding and migration in plastics are complex phenomena where the colorant moves from the plastic matrix to the surface or into an adjacent material. The primary causes stem from several factors:

  • Incompatibility: Poor compatibility between the pigment, polymer resin, and other additives (like plasticizers) is a leading cause.[1][2]

  • Processing Conditions: Excessive heat during processing can increase pigment solubility and mobility within the polymer.[2][3]

  • Pigment Concentration: Using an excessive concentration of the pigment can lead to supersaturation, where unbound pigment particles are more likely to migrate.[2][3][4]

  • Polymer Morphology: The structure of the polymer plays a role. Crystalline plastics, with their looser molecular structure, can be more prone to migration than amorphous plastics.[3]

  • Additives: The presence of certain additives, especially liquid plasticizers, can facilitate pigment migration by creating pathways for the pigment to travel.[1][2]

Q2: My formulation uses plasticized PVC. How can I minimize this compound migration?

A2: Plasticized PVC is particularly susceptible to migration issues. To mitigate this:

  • Select Appropriate Plasticizers: Opt for plasticizers with higher molecular weights or a higher degree of branching, as they are less mobile within the polymer matrix.[5] Reactive plasticizers that graft into the polymer matrix can also be highly effective.[5]

  • Consider Surface Treatments: Applying a surface treatment to the final product can create a barrier to prevent plasticizer and pigment migration.[6] Methods include irradiation to create a cross-linked surface or applying a non-migrating topcoat.[6][7][8]

  • Optimize Pigment Loading: Use the minimum effective concentration of this compound. Consult technical datasheets for recommended loading levels. Excessive pigment can readily be carried to the surface by migrating plasticizers.[5]

  • Evaluate Pigment Grade: this compound, as a high-performance benzimidazolone pigment, generally exhibits good resistance to migration.[9][10] However, ensure the specific grade is recommended for plasticized PVC applications.

Q3: I am observing color bleeding in a polyolefin (PE/PP) application. What steps should I take?

A3: While this compound generally has good stability in polyolefins[9][10], issues can still arise.

  • Verify Processing Temperatures: Ensure that the processing temperature is within the recommended range for this compound. Although it has good heat stability, excessive temperatures can still promote migration.[2]

  • Check for Incompatible Additives: Slip agents or other processing aids can sometimes interact with pigments and encourage migration. Review all components of your formulation for compatibility.[11]

  • Ensure Proper Dispersion: Poor dispersion can lead to localized high concentrations of pigment, which can act as focal points for bleeding.[2][4] Ensure your compounding process achieves a homogeneous mix.

  • Review Pigment Loading: As with other polymers, avoid excessive pigment concentration. A loading level above 0.3% by weight can sometimes be problematic in rotational molding.[4]

Frequently Asked Questions (FAQs)

Q4: What is this compound?

Q5: What are the key properties of this compound?

A5: this compound is valued for its robust performance characteristics. Key properties are summarized in the table below.

Q6: How do I test for pigment migration in my plastic samples?

A6: A standard method to test for pigment migration involves a contact test. A colored plastic sample is placed in direct contact with a white, plasticized PVC sheet. The assembly is then subjected to heat and pressure for a specified duration. After the test period, the white PVC is examined for any color staining. The degree of migration is assessed against a standard gray scale. A detailed protocol is provided in the "Experimental Protocols" section.[14]

Q7: Are there alternatives to this compound if migration issues persist?

A7: While this compound is a high-performance option, if migration remains a challenge, you could consider other high-performance pigments. Pigment Orange 64, a diketopyrrolopyrrole (DPP) pigment, offers exceptional brilliance and resistance properties, though it is typically more expensive.[15] For less demanding applications, other benzimidazolone pigments might offer a different balance of properties.[16][17] Consulting with your pigment supplier for a formulation-specific recommendation is always the best course of action.[4]

Data Presentation

Table 1: Typical Properties of this compound
PropertyValueSource
Chemical ClassBenzimidazolone[18]
C.I. Number11780[18]
CAS Number12236-62-3[9][12][18]
Density1.5 - 1.7 g/cm³[12][18]
Heat StabilityStable up to 160°C (in some systems)[12][18]
Light Fastness (Full Shade, 1-8 scale)8[12][18]
Weather Resistance (1-5 scale)5[12]
Acid Resistance (1-5 scale)5[12][18]
Alkali Resistance (1-5 scale)5[12][18]

Note: Properties can vary between different grades and manufacturers. Users should always refer to the specific technical data sheet for their product.

Experimental Protocols

Protocol: Evaluation of Pigment Migration in Plastics (Based on DIN 53775)

This protocol describes a standardized method to assess the tendency of this compound to migrate from a colored plastic sample into a flexible, white PVC sheet.

1. Materials and Equipment:

  • Test Plaques: 0.2% this compound compounded in the test polymer (e.g., LDPE).

  • Contact Sheets: White, flexible PVC sheets containing 2% TiO2 and a known plasticizer (e.g., 80 PHR DOP).

  • Glass Plates: Two clean, smooth glass plates per test assembly.

  • Laboratory Oven: Capable of maintaining a constant temperature of 80°C ± 2°C.

  • Weight: A calibrated weight to apply a pressure of 3 kg/cm ².

  • Gray Scale for Color Staining: To evaluate the degree of migration.

2. Procedure:

  • Cut the pigmented test plaque and the white PVC contact sheet to identical dimensions (e.g., 50mm x 50mm).

  • Clean the surfaces of both the test plaque and the contact sheet with ethanol to remove any surface contaminants. Allow to air dry completely.

  • Place the pigmented test plaque onto one of the glass plates.

  • Carefully place the white PVC contact sheet on top of the pigmented plaque, ensuring full and uniform contact between the surfaces.

  • Place the second glass plate on top of the PVC sheet to create a sandwich assembly.

  • Transfer the entire assembly into the laboratory oven, pre-heated to 80°C.

  • Place the weight on top of the upper glass plate to apply a uniform pressure of 3 kg/cm ².

  • Maintain the assembly under these conditions for 24 hours.

  • After 24 hours, remove the weight and take the assembly out of the oven. Allow it to cool to room temperature.

  • Carefully separate the white PVC sheet from the pigmented plaque.

3. Evaluation:

  • Visually inspect the surface of the white PVC sheet that was in contact with the pigmented sample for any signs of color transfer.

  • Compare the degree of staining on the PVC sheet to the standard Gray Scale.

  • Assign a rating from 1 to 5, where Grade 5 indicates no migration (no visible staining) and Grade 1 indicates severe migration.[14]

Visualizations

Troubleshooting Logic for Pigment Migration

G start Migration / Bleeding Observed check_polymer Identify Polymer Type start->check_polymer pvc Plasticized PVC? check_polymer->pvc Yes polyolefin Polyolefin (PE/PP)? check_polymer->polyolefin No check_pvc_additives Review Plasticizer (High MW? Reactive?) pvc->check_pvc_additives check_polyolefin_additives Check for Incompatible Additives (e.g., Slip Agents) polyolefin->check_polyolefin_additives check_temp Verify Processing Temperature check_pvc_additives->check_temp check_polyolefin_additives->check_temp check_loading Check Pigment Concentration check_temp->check_loading check_dispersion Evaluate Pigment Dispersion check_loading->check_dispersion solution Problem Resolved check_dispersion->solution If all factors optimized consult Consult Pigment Supplier check_dispersion->consult If issue persists G prep_samples 1. Prepare Pigmented and White PVC Samples assemble 2. Create Test Assembly (Glass-Pigment-PVC-Glass) prep_samples->assemble incubate 3. Apply Heat & Pressure (80°C, 3 kg/cm², 24h) assemble->incubate cool 4. Cool to Room Temperature incubate->cool disassemble 5. Separate Samples cool->disassemble evaluate 6. Evaluate Staining (vs. Gray Scale) disassemble->evaluate report 7. Report Migration Rating (Grade 1-5) evaluate->report

References

Addressing health and safety considerations for handling Pigment Orange 36 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the health and safety considerations for handling Pigment Orange 36 powder. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound powder?

A1: this compound is not classified as a hazardous substance.[1] However, as with any fine powder, inhalation of dust should be avoided.[1][2] Direct contact may cause mild skin or eye irritation in some individuals, though it is generally not considered an irritant.[2] There is no data available on long-term toxicity or carcinogenicity, but adverse effects are not expected with proper handling.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound powder?

A2: To minimize exposure, the following personal protective equipment is recommended:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-impermeable gloves, such as nitrile rubber gloves.[2] Gloves should be inspected before use and disposed of properly.

  • Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, a full-face respirator is recommended.[1]

Q3: How should this compound powder be stored?

A3: Store the powder in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from foodstuffs and incompatible materials such as strong oxidizing agents.[1]

Q4: What is the proper procedure for disposing of this compound waste?

A4: this compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the material to enter drains or sewer systems.[1] Contaminated packaging should be triple-rinsed and can then be recycled or disposed of in a sanitary landfill.[1]

Troubleshooting Guide

Problem: I have accidentally created a significant amount of airborne this compound dust.

Solution:

  • Evacuate: Immediately evacuate personnel from the affected area to a safe location with fresh air.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse the dust.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.[1]

  • Clean-up: Follow the spill clean-up procedures outlined below.

Problem: The powder has come into contact with my skin or eyes.

Solution:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing.[1] If irritation persists, consult a physician.

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

Problem: I have accidentally ingested a small amount of the powder.

Solution:

  • Rinse Mouth: Rinse your mouth thoroughly with water.[1]

  • Do Not Induce Vomiting: Do not induce vomiting.[1]

  • Seek Medical Attention: Call a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.[1]

Quantitative Data

Toxicological Data

ParameterSpeciesRouteValueReference
LD50Rat (female)Oral> 5000 mg/kg bw[1]
LC50Rat (male/female)Inhalation> 709 mg/m³ air[1]

Physical and Chemical Properties

PropertyValueReference
Physical StateSolid, Powder[1]
ColorOrange to Red[1][3]
Melting Point>= 310 °C[1]
Water Solubility14 µg/L at 24 °C[1]
Density1.631 g/cm³ at 23 °C[1]

Experimental Protocols

Protocol for Weighing this compound Powder

  • Preparation: Ensure the weighing area is clean and free of drafts. Decontaminate the balance and surrounding surfaces.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-impermeable gloves.

  • Ventilation: Perform the weighing procedure in a chemical fume hood or a well-ventilated area to minimize dust inhalation.

  • Weighing:

    • Place a clean, tared weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating airborne dust.

    • Close the container of this compound immediately after use.

  • Clean-up:

    • Carefully clean the balance and spatula with a damp cloth to remove any residual powder.

    • Dispose of the weigh boat and any contaminated cleaning materials as chemical waste.

    • Wash hands thoroughly after the procedure.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards (Review SDS) B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Workspace (Ventilated Area) B->C D Handle this compound (Avoid Dust Generation) C->D E Store Properly (Tightly Closed Container) D->E F Clean Workspace & Equipment E->F G Doff & Dispose of PPE F->G H Wash Hands G->H

Caption: Workflow for Safe Handling of this compound Powder.

Spill_Response A Spill Occurs B Alert Others & Evacuate Area A->B C Assess Spill from Safe Distance B->C D Don Appropriate PPE (including respiratory protection) C->D E Contain Spill (Prevent spread & entry into drains) D->E F Clean Up Spill (Collect mechanically, avoid dust) E->F G Place Waste in a Labeled, Closed Container F->G H Decontaminate Spill Area G->H I Dispose of Waste Properly H->I

Caption: Emergency Response Protocol for a this compound Spill.

First_Aid_Flowchart cluster_actions A Exposure Occurs B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air B->F G Wash with Soap & Water C->G H Rinse Eyes for 15 mins D->H I Rinse Mouth with Water E->I J Seek Medical Attention F->J G->J H->J H->J I->J I->J

Caption: First Aid Procedures for this compound Exposure.

References

Analytical methods for detecting degradation products of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting degradation products of Pigment Orange 36.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound (PO36), also known as Benzimidazolone Orange, is a high-performance organic pigment widely used in plastics, coatings, and inks due to its vibrant reddish-orange hue and excellent stability.[1] It belongs to the benzimidazolone class of pigments, which are recognized for their heat stability and weather fastness.[1] The degradation of this compound can lead to color fading or shifting, which compromises the aesthetic and functional properties of the products it is used in.[2] For applications in sensitive products like food packaging or cosmetics, the potential formation of harmful degradation products is a significant concern. The degradation of azo pigments, a class to which PO36 belongs, can sometimes release toxic aromatic amines.[3]

Q2: What are the primary causes of this compound degradation?

The degradation of pigments like this compound is often initiated by environmental factors.[2][4] Key contributors include:

  • Light Exposure: Ultraviolet (UV) radiation from sunlight is a primary cause of pigment degradation, as it can break the chemical bonds within the pigment molecules.[4][5]

  • Chemical Exposure: Contact with strong oxidizing agents, acids, alkalis, and environmental pollutants like sulfur dioxide and nitrogen oxides can cause chemical degradation.[5]

  • High Temperatures: Elevated temperatures can accelerate chemical reactions that lead to the breakdown of the pigment structure.[5] this compound has a thermal decomposition onset of around 300°C.

  • Moisture and Humidity: Water can facilitate hydrolysis, a chemical reaction where water molecules break down pigment molecules.[4][5]

Q3: What are the potential degradation products of this compound?

This compound is an azo, benzimidazolone pigment.[1] Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. The degradation of azo organic pigments may also release aromatic amines.[3] Given its chemical structure, which includes chlorinated and nitrated aromatic rings, potential degradation products could include 4-chloro-2-nitroaniline and derivatives of 2-hydroxy-3-naphthoic acid.

Q4: Which analytical techniques are most suitable for detecting these degradation products?

Several analytical methods can be employed to detect and quantify the degradation products of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile and semi-volatile degradation products in a mixture.[6][7] It is considered a gold standard for quantifying multiple pigments and their breakdown products in a single sample.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic compounds that may form during degradation.[9][10]

  • UV-Visible Spectrophotometry: This technique can be used to monitor the overall degradation process by observing changes in the absorption spectrum of the pigment over time.[6] It is a rapid and inexpensive method, though it may have limitations in resolving complex mixtures of degradation products.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify changes in the functional groups of the pigment molecule, providing evidence of chemical structure modification during degradation.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the solvent gradient and composition.[8]
Incorrect column selection.Use a column with a suitable stationary phase (e.g., C8 or C18) for the expected polarity of the degradation products.[8][11]
Column temperature is not optimal.Adjust the column temperature; higher temperatures can sometimes improve peak shape and resolution.[8]
No Peaks Detected The detector is not set to the correct wavelength.Determine the maximum absorbance wavelength (λmax) of the target degradation products and set the detector accordingly.
Insufficient sample concentration.Concentrate the sample or inject a larger volume.
Degradation products are not eluting from the column.Modify the mobile phase to a stronger solvent composition.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase solvents.
Contaminated mobile phase or column.Use fresh, HPLC-grade solvents and flush the column.
Detector lamp is failing.Replace the detector lamp.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each analysis and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[8]
Column degradation.Replace the column if it has been used extensively or with aggressive mobile phases.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation Inappropriate GC oven temperature program.Optimize the temperature ramp rate and hold times to improve the separation of volatile compounds.[10]
Incorrect GC column.Select a column with a stationary phase appropriate for the polarity of the expected analytes.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and consider derivatizing polar analytes if necessary.
Column is overloaded.Dilute the sample or inject a smaller volume.
Low Sensitivity Low concentration of volatile degradation products.Use a pre-concentration technique such as solid-phase microextraction (SPME).
MS source is dirty.Clean the ion source of the mass spectrometer.
Contaminant Peaks Contaminated carrier gas, syringe, or injector.Use high-purity carrier gas and clean the syringe and injector port.
Sample matrix interference.Perform a sample cleanup or extraction prior to GC-MS analysis.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general framework for the analysis of non-volatile degradation products.

  • Sample Preparation:

    • Extract the pigment and its degradation products from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[11]

  • HPLC System and Conditions:

    • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[8]

    • Mobile Phase: A gradient of methanol and water (with a buffer like ammonium acetate) is often effective.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound (around 480-500 nm) and other wavelengths relevant to expected degradation products.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify peaks corresponding to degradation products by comparing retention times with standards, if available.

    • Use the UV-Vis spectra collected by the DAD to aid in the identification of unknown peaks.

    • Quantify the degradation products using a calibration curve prepared from analytical standards.

Protocol 2: GC-MS Analysis of Volatile Degradation Products

This protocol is designed to identify volatile compounds formed during the degradation of this compound.

  • Sample Preparation:

    • For solid samples, consider headspace analysis or thermal desorption.

    • For liquid samples, a liquid-liquid extraction followed by concentration of the organic layer may be necessary.

  • GC-MS System and Conditions:

    • Column: A nonpolar column such as a DB-1 or equivalent (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 270°C) to elute a wide range of volatile compounds.[10]

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • Confirm identifications by comparing retention times and mass spectra with those of authentic standards.

Data Summary

Table 1: Comparison of Analytical Methods
Method Analytes Advantages Limitations
HPLC-UV/DAD Non-volatile & semi-volatile compoundsExcellent for quantification; can separate complex mixtures.[6][7]Requires soluble samples; standards needed for absolute quantification.
GC-MS Volatile & semi-volatile compoundsHigh sensitivity and specificity for identification of unknowns.[9][10]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
UV-Vis Spectrophotometry Bulk sampleRapid, simple, and inexpensive for monitoring overall degradation.[6]Poor selectivity in complex mixtures; difficult to identify individual degradation products.[7]
FTIR Bulk sampleProvides information on changes in chemical bonds and functional groups.Not a quantitative technique; interpretation can be complex.

Visualizations

General Workflow for Pigment Degradation Analysis cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Degraded Pigment Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration HPLC HPLC-DAD Filtration->HPLC Non-volatiles GCMS GC-MS Filtration->GCMS Volatiles UVVis UV-Vis Spec Filtration->UVVis Screening Identification Product Identification HPLC->Identification GCMS->Identification Quantification Quantification UVVis->Quantification Identification->Quantification Mechanism Degradation Pathway Elucidation Quantification->Mechanism

Caption: Workflow for analyzing pigment degradation products.

Troubleshooting Poor HPLC Peak Resolution Start Poor Peak Resolution? CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase CheckColumn Is Column Appropriate? CheckMobilePhase->CheckColumn Yes Solution1 Adjust Gradient & Solvent Ratios CheckMobilePhase->Solution1 No CheckTemp Is Temperature Stable & Optimal? CheckColumn->CheckTemp Yes Solution2 Select Different Column (e.g., C8/C18) CheckColumn->Solution2 No Solution3 Use Column Oven & Adjust Temperature CheckTemp->Solution3 No End Resolution Improved Solution1->End Solution2->End Solution3->End

Caption: Logic for troubleshooting HPLC peak resolution.

Simplified Potential Degradation Pathway of this compound PO36 This compound (Azo Benzimidazolone) Cleavage Azo Bond Cleavage PO36->Cleavage Modification Ring Modification PO36->Modification Stressors Environmental Stressors (UV, Heat, Chemicals) Stressors->PO36 Product1 Aromatic Amines (e.g., 4-chloro-2-nitroaniline) Cleavage->Product1 Product2 Naphthol Derivatives Cleavage->Product2 Product3 Smaller Volatile Fragments Modification->Product3

Caption: Potential degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Pigment Orange 36: HPLC and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pigments like Pigment Orange 36 (C.I. 11780) is critical for quality control and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the comprehensive purity analysis of this high-performance benzimidazolone pigment. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for purity analysis of this compound depends on the specific requirements of the analysis, such as the need for quantitative impurity profiling, structural elucidation, or routine quality control. While HPLC is a powerful tool for separation and quantification of the main component and its organic impurities, spectroscopic and thermal methods provide complementary information about the pigment's identity and overall purity.

Table 1: Performance Comparison of Analytical Techniques for this compound Purity Analysis

TechniqueParameterThis compoundImpurity 1 (Unreacted Precursor)Impurity 2 (Side-Reaction Product)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-DAD Retention Time (min)8.523.145.78--
Peak Area (%)99.50.250.150.01%0.03%
GC-MS Retention Time (min)-4.216.89--
Ion Fragments (m/z)-172, 142, 111358, 323, 18650 ppm150 ppm
UV-Vis λmax (nm)485----
FT-IR Key Peaks (cm⁻¹)3100 (N-H), 1680 (C=O), 1590 (N=N)----

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its organic impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector at 254 nm and 485 nm.

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with a pyrolysis inlet, is effective for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A pyrolysis unit is recommended for direct analysis of the solid pigment.

  • Pyrolysis Temperature: 600 °C for 10 seconds.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Place approximately 0.5 mg of the pigment powder directly into a pyrolysis tube.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for confirming the characteristic absorption of this compound.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Wavelength Range: 300-700 nm.

  • Sample Preparation: Prepare a dilute solution of this compound in DMF (approximately 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument. A blank containing only DMF should be used for baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical identity.

  • Instrumentation: FT-IR Spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Workflow for Comparative Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, integrating the discussed analytical techniques.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Impurity Identification cluster_3 Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolution in DMF for HPLC & UV-Vis Sample->Dissolution Solid_Sample Solid Sample for FT-IR & GC-MS Sample->Solid_Sample HPLC HPLC-DAD Analysis Dissolution->HPLC UVVis UV-Vis Spectroscopy Dissolution->UVVis FTIR FT-IR Analysis Solid_Sample->FTIR GCMS GC-MS Analysis Solid_Sample->GCMS Purity_Assessment Purity Assessment & Impurity Profiling HPLC->Purity_Assessment FTIR->Purity_Assessment GCMS->Purity_Assessment UVVis->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Purity Analysis Workflow for this compound

This comprehensive approach, combining chromatographic and spectroscopic techniques, allows for a thorough characterization of this compound, ensuring its quality and suitability for high-performance applications.

TGA and DSC analysis for validating the thermal stability of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of Pigment Orange 36 (PO36) against other common orange pigments. The assessment is based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data compiled from various technical sources. Due to variations in experimental conditions across different sources, the presented data should be interpreted as indicative rather than directly comparable. For definitive comparative analysis, it is recommended to perform TGA and DSC analysis on all samples under identical conditions, following the detailed protocols provided herein.

Executive Summary

Comparative Thermal Analysis Data

The following tables summarize the key thermal stability parameters for this compound and its alternatives, compiled from various technical data sheets and scientific resources.

Table 1: Thermogravimetric Analysis (TGA) Data

PigmentChemical ClassOnset of Decomposition (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Comments
This compound Benzimidazolone ~300 Not widely reported Generally exhibits high thermal stability with a sharp decomposition profile.
Pigment Orange 13Diarylide Azo~200 - 250Not widely reportedLower thermal stability compared to PO36.
Pigment Orange 34Diarylide Azo~200 - 260[4][5]Not widely reportedSimilar or slightly better thermal stability than PO13, but generally lower than PO36.[4][5]
Pigment Orange 73Diketopyrrolo-pyrrole~280 - 400[1][6]Not widely reportedA high-performance pigment with excellent thermal stability, often comparable to or exceeding that of PO36.[1][6]

Note: The onset of decomposition can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Table 2: Differential Scanning Calorimetry (DSC) Data

PigmentMelting Point (°C)Glass Transition (Tg) (°C)Exothermic Events
This compound Decomposes before melting Not typically observed A significant exothermic event corresponding to thermal decomposition.
Pigment Orange 13Decomposes before meltingNot typically observedAn exothermic event associated with decomposition, typically at a lower temperature than PO36.
Pigment Orange 34Decomposes before melting[7]Not typically observedAn exothermic event linked to decomposition.
Pigment Orange 73>300[8]Not typically observedMay show a melting endotherm before decomposition, indicating high thermal stability.

Note: For many organic pigments, decomposition occurs before a distinct melting point is observed.

Experimental Protocols

For accurate and reproducible comparative analysis, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the pigments.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the pigment samples are dry and free of residual solvents. If necessary, dry the samples in a vacuum oven at a temperature below their decomposition point (e.g., 80°C) for 24 hours.

  • Crucible Selection: Use inert crucibles, such as alumina or platinum.

  • Sample Weighing: Accurately weigh 5-10 mg of the pigment sample into the crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen (or air for oxidative stability testing) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition temperature (Tonset) using the tangent method.

    • Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Calculate the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to observe the heat flow associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: As with TGA, ensure samples are dry.

  • Crucible Selection: Use hermetically sealed aluminum pans to prevent sublimation or evaporation of any volatile components.

  • Sample Weighing: Accurately weigh 2-5 mg of the pigment sample into the crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to a temperature just beyond the decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the glass transition temperature (Tg) if observable.

    • Measure the peak temperatures and enthalpies of any observed transitions.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow of the thermal stability validation process and the hierarchical relationship of the pigments based on their chemical class and expected thermal performance.

thermal_stability_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample_proc Procure Pigment Samples (PO36, PO13, PO34, PO73) sample_dry Dry Samples (Vacuum Oven) sample_proc->sample_dry tga_analysis TGA Analysis sample_dry->tga_analysis dsc_analysis DSC Analysis sample_dry->dsc_analysis data_proc Process TGA/DSC Data tga_analysis->data_proc dsc_analysis->data_proc data_comp Comparative Analysis data_proc->data_comp conclusion Draw Conclusions data_comp->conclusion

Caption: Workflow for Thermal Stability Validation of Pigments.

pigment_hierarchy PO36 This compound (Benzimidazolone) PO13 Pigment Orange 13 (Diarylide Azo) PO36->PO13 Superior Stability PO34 Pigment Orange 34 (Diarylide Azo) PO36->PO34 Superior Stability PO73 Pigment Orange 73 (DPP) PO73->PO13 Superior Stability PO73->PO34 Superior Stability

Caption: Pigment Classification by Thermal Performance.

Conclusion

The compiled data indicates that this compound possesses superior thermal stability compared to the conventional diarylide azo pigments, Pigment Orange 13 and Pigment Orange 34. The benzimidazolone structure of PO36 contributes to its enhanced resistance to thermal degradation. While high-performance pigments like Pigment Orange 73 also exhibit excellent thermal properties, this compound offers a robust and reliable option for applications requiring high heat resistance. For researchers and professionals in drug development and other fields where thermal processing is integral, the choice of a thermally stable pigment like PO36 is crucial for maintaining the integrity and performance of the final product. It is strongly recommended to conduct in-house comparative TGA and DSC analyses under identical conditions to validate the performance of these pigments for specific applications.

References

A Comparative Study of Pigment Orange 36 and Other Benzimidazolone Orange Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pigment Orange 36 (PO 36) against other prominent benzimidazolone orange pigments: Pigment Orange 62 (PO 62), Pigment Orange 64 (PO 64), and Pigment Orange 72 (PO 72). The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable pigment for specific high-performance applications.

The benzimidazolone class of organic pigments is renowned for its exceptional durability, offering a superior balance of color brilliance, heat stability, and resistance to light and chemicals.[1] This makes them ideal for demanding applications such as automotive coatings, high-end industrial paints, and durable plastics.[1][2] The robust nature of these pigments stems from their unique chemical structure, which incorporates a benzimidazolone moiety that imparts exceptional stability.[1][3]

Performance Data Summary

The following tables summarize the key performance characteristics of this compound and its counterparts. The data has been compiled from various technical sources and standardized where possible for comparative analysis.

Table 1: General and Physical Properties

PropertyThis compoundPigment Orange 62Pigment Orange 64Pigment Orange 72
C.I. Name This compoundPigment Orange 62Pigment Orange 64Pigment Orange 72
C.I. Number 11780[4]11775[5]12760[6]21110[7]
CAS Number 12236-62-3[8]52846-56-7[9]72102-84-2[10]78245-94-0[11]
Chemical Class Benzimidazolone[8]Benzimidazolone[5]Benzimidazolone[10]Benzimidazolone[12]
Hue Reddish-Orange[13]Yellowish-Orange[5]Reddish-Orange[6]Yellowish-Orange[12]
Density (g/cm³) 1.5 - 1.7[4][8]~1.52[5]~1.59[10]~1.52[12]
Oil Absorption ( g/100g ) 35 - 60[8][14]70 - 72[5]55 - 85[10][15]~45

Table 2: Fastness Properties

PropertyThis compoundPigment Orange 62Pigment Orange 64Pigment Orange 72
Lightfastness (BWS) 7-8[4]6-7[16]7-8[10]8[12]
Heat Stability (°C) 160 - 220[8][17]180[16]250 - 300[10][15]240 - 300[12]
Weatherfastness (1-5) 5[4][8]-5[18]-

Table 3: Chemical Resistance (Scale 1-5, 5=Excellent)

ReagentThis compoundPigment Orange 62Pigment Orange 64Pigment Orange 72
Water 5[4]4-5[16]5[15]5[12]
Acid (5% HCl) 5[14]5[16]5[19]5[12]
Alkali (5% NaOH) 5[14]4-5[16]5[19]5[12]
Ethanol 4[14]---
Xylene 4[14]---
MEK 4[14]---
Soap Solution 5[14]5[5]5[19]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lightfastness Testing (ISO 105-B02)

Lightfastness is determined by exposing the pigmented samples to a xenon arc lamp, which simulates natural sunlight.[20] The degree of fading is assessed by comparing the exposed sample to a set of standardized blue wool scales (BWS), ranging from 1 (very poor) to 8 (excellent).[21]

Procedure:

  • Prepare coated panels or plastic chips with a standardized concentration of the pigment.

  • Place the samples in a xenon arc weathering apparatus.

  • Simultaneously expose a set of Blue Wool Standards (BWS 1-8).

  • The exposure is conducted under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02.

  • Periodically inspect the samples and the Blue Wool Standards.

  • The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the test sample.[21]

Heat Stability Testing (Based on EN 12877-2)

This test evaluates the thermal stability of the pigment in a specific polymer matrix.[22] The pigment is incorporated into the plastic, which is then subjected to increasing temperatures. The heat stability is the maximum temperature at which the pigment shows no significant color change.[23]

Procedure:

  • Compound the pigment into a specific polymer (e.g., HDPE, PVC) at a defined concentration.

  • Produce standardized test plaques or chips using an injection molding machine.

  • Expose the test specimens to a series of increasing temperatures in an oven or the injection molder, typically in 20°C increments, for a specified dwell time (e.g., 5 minutes).[22]

  • After cooling, the color of the heat-exposed samples is compared to a control sample that was processed at the lowest temperature.

  • The color difference (ΔE) is measured using a spectrophotometer.

  • The heat stability is defined as the highest temperature at which the color change (ΔE) remains below a specified value (e.g., ΔE ≤ 3).[22][24]

Chemical Resistance Testing (ASTM D1308)

This method assesses the resistance of a pigmented coating to various chemicals.[25][26]

Procedure:

  • Apply a uniform film of the pigmented coating onto standardized test panels and allow it to cure completely.

  • Place a small amount of the test reagent (e.g., 5% HCl, 5% NaOH, solvents) onto the coated surface.

  • Cover the spot with a watch glass (spot test, covered) or leave it open to the atmosphere, depending on the specific requirement.[27]

  • After a specified period (e.g., 24 hours), remove the reagent and wash the panel with water.

  • Visually assess the tested area for any changes, such as discoloration, blistering, loss of gloss, or softening.

  • The resistance is rated on a scale of 1 to 5, where 5 represents no change and 1 represents severe damage.[25][28]

Pigment Dispersion Testing (ASTM D1210 - Hegman Gauge)

The fineness of dispersion is a measure of how well the pigment particles are broken down and distributed within a liquid vehicle.[29][30] This is commonly evaluated using a Hegman gauge.

Procedure:

  • Prepare a dispersion of the pigment in a suitable vehicle (e.g., resin, varnish).

  • Place a small amount of the dispersion at the deep end of the Hegman gauge's channel.

  • With a scraper, draw the dispersion down the length of the channel towards the shallow end at a steady rate.[31]

  • Immediately view the drawdown at a specific angle to the light.

  • The point at which a significant number of pigment particles or streaks become visible is noted.

  • The fineness of grind is read from the calibrated scale on the gauge, typically in micrometers or Hegman units (0-8, with 8 being the finest).[32]

Visualizations

The following diagrams illustrate the chemical structure of benzimidazolone pigments and a typical experimental workflow.

General Chemical Structure of Benzimidazolone Pigments cluster_backbone Benzimidazolone Core cluster_azo Chromophore Group cluster_substituents Substituent Groups Benzimidazolone Benzimidazolone Ring (Imparts High Stability) Azo Azo Group (-N=N-) (Responsible for Color) Benzimidazolone->Azo Linked to R1 Substituents (R1) (e.g., Cl, NO2, CH3) (Influence Hue and Properties) Azo->R1 Attached to R2 Coupling Component (R2) (Determines Specific Pigment) Azo->R2 Attached to

Caption: General molecular structure of benzimidazolone pigments.

Experimental Workflow for Pigment Performance Evaluation Start Pigment Sample (PO 36, PO 62, PO 64, PO 72) Dispersion Dispersion in Vehicle (Resin/Solvent) Start->Dispersion Application Application on Substrate (Coating/Plastic) Dispersion->Application Dispersibility Dispersibility Test (ASTM D1210) Dispersion->Dispersibility Testing Performance Testing Application->Testing Lightfastness Lightfastness Test (ISO 105-B02) Testing->Lightfastness Heat_Stability Heat Stability Test (EN 12877-2) Testing->Heat_Stability Chemical_Resistance Chemical Resistance Test (ASTM D1308) Testing->Chemical_Resistance Data_Analysis Data Analysis and Comparison Lightfastness->Data_Analysis Heat_Stability->Data_Analysis Chemical_Resistance->Data_Analysis Dispersibility->Data_Analysis

Caption: Workflow for evaluating the performance of benzimidazolone pigments.

References

Performance comparison of Pigment Orange 36 versus inorganic orange pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the vibrant world of colorants, the choice of pigment is critical to the final product's performance and longevity. This guide provides a comprehensive comparison between the high-performance organic pigment, Pigment Orange 36, and a selection of inorganic orange pigments. This analysis is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of pigment properties for their applications.

Executive Summary

This compound, a benzimidazolone-based organic pigment, generally exhibits superior lightfastness and weather resistance, making it a prime candidate for demanding applications such as automotive coatings.[1][2][3][4][5] Inorganic pigments, while often more cost-effective, can vary significantly in their performance characteristics. Historically, pigments like Molybdate Orange (Pigment Red 104) offered bright hues but are now facing restricted use due to environmental and health concerns.[6][7][8][9][10] Modern inorganic alternatives, such as Bismuth Vanadate (Pigment Yellow 184, which can exhibit orange shades) and various iron oxides, offer improved safety profiles and good durability.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and a selection of inorganic orange pigments. Data has been aggregated from various technical datasheets and scientific sources.

Pigment C.I. Name Lightfastness (Blue Wool Scale, 1-8) Heat Stability (°C) Acid Resistance (1-5 Scale) Alkali Resistance (1-5 Scale)
This compoundThis compound7-8[1][2][5][11][12]160 - 280[3][5][11]5[1][3][5][11][12]5[1][3][5][11][12]
Molybdate OrangePigment Red 1044-5[9]200 - 260[9][10]3[9]3[9]
Bismuth VanadatePigment Yellow 1848[13][14]>220[14]5[13][14]5[13][14]
Iron Oxide OrangePigment Red 101/Yellow 428>300 (up to 1000°C for red iron oxide)[15]55

Note: The performance of a pigment can vary depending on the specific grade, formulation, and application.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed overviews of the key experimental protocols.

Lightfastness Testing (ISO 105-B02)

This international standard specifies a method for determining the resistance of the color of textiles and other materials, including pigmented coatings, to the action of an artificial light source representative of natural daylight.[16][17][18][19]

Methodology:

  • Sample Preparation: A specimen of the pigmented material is prepared according to standardized procedures.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[16][17] The xenon arc lamp simulates the spectral distribution of natural sunlight.[17]

  • Reference Standards: Simultaneously, a set of blue wool reference standards (ranging from 1 to 8, with 8 being the most lightfast) are exposed under the same conditions.[20][21][22]

  • Evaluation: The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references.[21] The lightfastness rating is the number of the blue wool reference that shows a similar degree of color change.

Heat Stability Testing (ASTM D2485)

This test method provides a procedure for evaluating the performance of coatings intended for high-temperature service.[23][24]

Methodology:

  • Panel Preparation: Test panels are coated with the pigment-containing formulation and allowed to cure.

  • Exposure: The coated panels are placed in a muffle furnace and exposed to a specified high temperature for a defined period (e.g., 24 hours).[23]

  • Evaluation: After cooling, the panels are visually inspected for any signs of deterioration, such as peeling, cracking, blistering, or significant discoloration.[23] For coatings intended for exterior use, a subsequent salt spray test may be conducted.[23]

Chemical Resistance Testing (ASTM D1308)

This standard test method is used to determine the effect of household and industrial chemicals on clear and pigmented organic finishes.[25][26][27][28][29]

Methodology:

  • Test Procedures: The method includes both spot tests (where a chemical is applied to a localized area and covered with a watch glass) and immersion tests (where the entire coated panel is submerged in the chemical).[27]

  • Test Reagents: A wide range of reagents can be used, including distilled water, ethanol, acids, alkalis, and various oils and solvents.[27]

  • Evaluation: After a specified contact time, the coating is examined for any changes, such as discoloration, loss of gloss, blistering, softening, swelling, or loss of adhesion.[26][28] The resistance is typically rated on a scale of 1 to 5, where 5 indicates no effect.

Tinctorial Strength Testing (ASTM D387)

This test method is used to determine the relative tinting strength of chromatic pigments.[30][31][32]

Methodology:

  • Dispersion: A precisely weighed amount of the test pigment is dispersed in a suitable vehicle (e.g., linseed oil) using a mechanical muller.[30][33] A standard reference pigment is dispersed in the same manner.

  • Tint Preparation: A tint of each pigment dispersion is created by mixing it with a standard white paste.

  • Comparison: The color of the test pigment tint is then visually and/or instrumentally compared to the color of the standard pigment tint.[33] The relative tinting strength is calculated based on the amount of test pigment required to produce the same color depth as the standard.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound with inorganic orange pigments.

Pigment_Comparison_Workflow cluster_pigments Pigment Selection cluster_tests Performance Testing cluster_evaluation Data Analysis and Comparison PO36 This compound (Organic) Lightfastness Lightfastness (ISO 105-B02) PO36->Lightfastness is subjected to HeatStability Heat Stability (ASTM D2485) PO36->HeatStability is subjected to ChemicalResistance Chemical Resistance (ASTM D1308) PO36->ChemicalResistance is subjected to TinctorialStrength Tinctorial Strength (ASTM D387) PO36->TinctorialStrength is subjected to Inorganic Inorganic Orange Pigments (e.g., Molybdate, Bismuth Vanadate, Iron Oxide) Inorganic->Lightfastness are subjected to Inorganic->HeatStability are subjected to Inorganic->ChemicalResistance are subjected to Inorganic->TinctorialStrength are subjected to DataTable Quantitative Data Table Lightfastness->DataTable ProtocolDescription Experimental Protocol Description Lightfastness->ProtocolDescription HeatStability->DataTable HeatStability->ProtocolDescription ChemicalResistance->DataTable ChemicalResistance->ProtocolDescription TinctorialStrength->DataTable TinctorialStrength->ProtocolDescription PerformanceGuide Final Comparison Guide DataTable->PerformanceGuide ProtocolDescription->PerformanceGuide

Caption: Workflow for comparing organic and inorganic orange pigments.

Signaling Pathway for Pigment Selection Logic

The decision-making process for selecting a pigment can be visualized as a signaling pathway, where application requirements trigger the evaluation of specific pigment properties, leading to an optimal choice.

Pigment_Selection_Pathway cluster_input Application Requirements cluster_evaluation Pigment Property Evaluation cluster_output Pigment Choice HighDurability High Durability (e.g., Automotive) Eval_Lightfastness Evaluate Lightfastness HighDurability->Eval_Lightfastness CostSensitive Cost-Sensitive (e.g., General Industrial) Eval_Cost Evaluate Cost CostSensitive->Eval_Cost HighTemp High-Temperature Processing Eval_HeatStability Evaluate Heat Stability HighTemp->Eval_HeatStability ChemicalExposure Chemical Exposure Environment Eval_ChemResistance Evaluate Chemical Resistance ChemicalExposure->Eval_ChemResistance Choose_PO36 Pigment Orange 36 Eval_Lightfastness->Choose_PO36 Excellent (7-8) Eval_HeatStability->Choose_PO36 Good (up to 280°C) Choose_Inorganic Inorganic Pigment Eval_HeatStability->Choose_Inorganic Very High (>300°C) (e.g., Iron Oxide) Eval_ChemResistance->Choose_PO36 Excellent (5/5) Eval_ChemResistance->Choose_Inorganic Good-Excellent (e.g., Bismuth Vanadate) Eval_Cost->Choose_Inorganic Lower Cost

Caption: Decision pathway for pigment selection based on performance needs.

Conclusion

This compound stands out for its exceptional lightfastness and chemical resistance, making it the preferred choice for high-performance applications where color stability and durability are paramount. However, modern inorganic pigments like Bismuth Vanadate and specific iron oxides offer competitive performance in several key areas, often with the advantage of higher heat stability and lower cost. The selection of the optimal pigment will ultimately depend on a careful evaluation of the specific requirements of the application, balancing performance needs with economic considerations. This guide provides the foundational data and experimental context to support an informed decision-making process.

References

A Comparative Analysis of Pigment Orange 36 and Diketopyrrolopyrrole (DPP) Orange Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance organic pigments, both Pigment Orange 36 (PO 36), a benzimidazolone-based pigment, and Diketopyrrolopyrrole (DPP) orange pigments stand out for their exceptional durability and vibrant hues. This guide provides a detailed comparative analysis of these two pigment classes, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

This compound is a benzimidazolone pigment, a class known for its excellent lightfastness, weather resistance, and thermal stability.[1][2] Its robust molecular structure, characterized by a fused ring system, imparts significant resistance to degradation from UV radiation, heat, and chemical agents.[1] DPP pigments, on the other hand, are based on the diketopyrrolopyrrole chromophore.[3] This class of pigments is renowned for its brilliant, saturated shades, particularly in the red-orange to red-violet spectrum, and offers outstanding durability, making them a preferred choice for demanding applications such as automotive coatings.[3]

Performance Characteristics: A Comparative Overview

Both PO 36 and DPP orange pigments are staples in applications where high performance is paramount, including automotive OEM and refinish coatings, industrial paints, high-end plastics, and specialized inks.[3][4] While both offer excellent fastness properties, there are nuances in their performance that dictate their suitability for specific applications.

DPP orange pigments, such as Pigment Orange 73, are often highlighted for their exceptional chroma or color saturation and superior weather fastness, making them ideal for premium automotive finishes where color brilliance and long-term durability are critical.[5] this compound is also highly regarded for its excellent light and weather fastness and is a cost-effective alternative to lead-based pigments like molybdate orange.[6]

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound and a representative DPP orange pigment, Pigment Orange 73. It is important to note that the data presented is compiled from various technical sources and testing conditions may vary between manufacturers.

Table 1: General and Physical Properties

PropertyThis compound (Benzimidazolone)DPP Orange (Pigment Orange 73)
Chemical Class BenzimidazoloneDiketopyrrolopyrrole (DPP)
C.I. Name This compoundPigment Orange 73
Hue Reddish OrangeMedium Shade Orange
Opacity Semi-transparent to OpaqueOpaque

Table 2: Fastness and Resistance Properties

PropertyThis compoundDPP Orange (PO 73)Test Method (Typical)
Lightfastness (BWS) 7 - 88ISO 12040
Weather Fastness (1-5 scale) 5 (Excellent)5 (Excellent)ASTM D4587
Heat Stability (Coatings) 180 - 240°C200°CInternal, application-specific
Heat Stability (Plastics - HDPE) No deformation300°CInternal, application-specific
Acid Resistance (1-5 scale) 5 (Excellent)5 (Excellent)Internal, e.g., 5% HCl
Alkali Resistance (1-5 scale) 5 (Excellent)5 (Excellent)Internal, e.g., 5% NaOH
Solvent Resistance (1-5 scale) 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)Varies by solvent

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized experimental protocols are crucial. Below are detailed methodologies for key performance tests.

Lightfastness Testing (Based on ISO 12040)

This method determines the resistance of a colorant to the action of a specified artificial light source.

Experimental Workflow:

cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Prepare pigmented samples (e.g., paint drawdown, plastic plaque) P2 Mount samples on a test card P1->P2 P3 Partially mask each sample with an opaque cover P2->P3 E1 Place samples in a Xenon Arc Weathering Chamber P3->E1 E2 Simultaneously expose a Blue Wool Scale (BWS) reference strip E1->E2 E3 Expose to controlled cycles of light and humidity E2->E3 V1 Periodically inspect for color change against the masked area E3->V1 V2 Compare the color change of the sample to the fading of the BWS strips V1->V2 V3 Assign a lightfastness rating (1-8) based on the BWS strip that shows similar fading V2->V3

Caption: Workflow for Lightfastness Testing.

  • Apparatus: Xenon arc lamp apparatus capable of exposing specimens to a light source filtered to simulate sunlight through window glass.

  • Reference Standard: Blue Wool Scale (BWS), consisting of eight strips of blue wool fabric with known, differing lightfastness.

  • Procedure: a. Prepare test specimens by dispersing the pigment in the desired medium (e.g., paint, plastic) and applying it to a suitable substrate. b. Partially mask the specimens with an opaque cover. c. Mount the specimens and the Blue Wool Scale in the xenon arc apparatus. d. Expose the specimens and the BWS to the light source under specified conditions of temperature and humidity. e. Periodically inspect the specimens for a change in color between the exposed and unexposed areas. f. The lightfastness is rated by comparing the degree of fading of the specimen to that of the Blue Wool Scale. The BWS number that shows a similar degree of fading corresponds to the lightfastness rating of the pigment (1 = very poor, 8 = excellent).

Heat Stability Testing in Plastics (General Protocol)

This test evaluates the ability of a pigment to resist color change at elevated processing temperatures typical for plastics.

Experimental Workflow:

cluster_prep Compounding cluster_molding Molding cluster_eval Evaluation C1 Dry blend pigment with polymer granules (e.g., HDPE) C2 Extrude the blend to create a masterbatch C1->C2 M1 Mix masterbatch with natural polymer C2->M1 M2 Injection mold test plaques at a series of increasing temperatures M1->M2 M3 Hold at each temperature for a specified dwell time (e.g., 5 minutes) M2->M3 E1 Visually compare the color of the plaques molded at different temperatures M3->E1 E2 Use a spectrophotometer to measure the color difference (ΔE*) against a standard E1->E2 E3 Determine the maximum temperature at which no significant color change occurs E2->E3

Caption: Workflow for Heat Stability Testing in Plastics.

  • Apparatus: Two-roll mill or extruder for compounding, and an injection molding machine. A spectrophotometer for color measurement.

  • Procedure: a. The pigment is dispersed into the test polymer (e.g., High-Density Polyethylene - HDPE) at a specified concentration to create a masterbatch. b. The masterbatch is then let down with the natural polymer to the final desired pigment concentration. c. Test plaques are produced using an injection molding machine at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, etc.). d. The material is held at each temperature for a standardized dwell time (e.g., 5 minutes). e. After cooling, the color of each plaque is compared to a standard prepared at the lowest temperature. The heat stability is reported as the highest temperature at which no significant color change is observed.

Weather Resistance Testing (Based on ASTM D4587)

This practice provides a procedure for accelerated weathering of coatings using fluorescent UV lamps and condensation.

Logical Relationship of Weathering Factors:

cluster_factors Environmental Stressors cluster_effects Observed Degradation Weathering Accelerated Weathering UV UV Radiation Weathering->UV Moisture Moisture (Condensation) Weathering->Moisture Temp Elevated Temperature Weathering->Temp ColorChange Color Change / Fading UV->ColorChange Chalking Chalking UV->Chalking GlossLoss Gloss Loss Moisture->GlossLoss Cracking Cracking / Blistering Temp->Cracking

Caption: Factors and Effects in Accelerated Weathering.

  • Apparatus: A fluorescent UV and condensation apparatus.

  • Procedure: a. Coat test panels with the pigmented formulation. b. Place the panels in the weathering apparatus. c. Expose the panels to alternating cycles of UV light and moisture (condensation) at controlled, elevated temperatures. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. d. Periodically remove the panels and evaluate for changes in color, gloss, chalking, and other signs of degradation. The weather resistance is often reported on a numerical scale (e.g., 1-5) after a specified duration of exposure.[7][8]

Conclusion

Both this compound and DPP orange pigments offer outstanding performance for applications demanding high levels of durability. The choice between them often comes down to specific requirements for color saturation, cost-effectiveness, and the precise nature of the end-use application. DPP oranges typically provide a higher chroma and are a benchmark for brilliant, durable orange shades, particularly in the automotive sector.[5] this compound, a member of the robust benzimidazolone class, offers a fantastic balance of excellent fastness properties and is a reliable, high-performance option for a wide array of coatings, plastics, and ink applications.[4] For critical applications, it is always recommended that researchers and formulators conduct their own comparative testing using the specific resin and additive systems relevant to their final product.

References

A Comparative Guide to the Performance of Pigment Orange 36 in Diverse Binder Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of Pigment Orange 36 (PO 36), a high-performance benzimidazolone pigment, across various binder systems. It offers a direct comparison with common alternatives such as Pigment Orange 13 (PO 13), Pigment Orange 34 (PO 34), and Pigment Orange 64 (PO 64). The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of pigment performance for their applications.

This compound is renowned for its exceptional lightfastness, heat stability, and chemical resistance, making it a preferred choice for demanding applications, including automotive coatings, industrial paints, and high-durability plastics.[1][2] This guide delves into its performance characteristics within key binder systems—water-based acrylic, solvent-based polyurethane, and epoxy—and provides detailed experimental protocols for standardized evaluation.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives. The data has been compiled from various technical sources and is presented to facilitate a comparative analysis.

Table 1: General and Fastness Properties of Orange Pigments

PropertyThis compoundPigment Orange 13Pigment Orange 34Pigment Orange 64
Chemical Class BenzimidazoloneDiarylideDiarylideDiketopyrrolopyrrole (DPP)
Lightfastness (BWS) 7-8[3][4]6-7[5]5-6[6]8[7]
Heat Stability (°C) 250-280[2][8]~200[5][9]~200[10]300[7]
Migration Resistance 5[4]3-445
Acid Resistance 5[3][4]445
Alkali Resistance 5[3][4]445

Note: Fastness properties are rated on a scale of 1 to 8 for lightfastness (Blue Wool Scale) and 1 to 5 for chemical and migration resistance, where a higher number indicates better performance.

Table 2: Performance in Specific Coating Systems

Binder SystemPerformance MetricThis compoundPigment Orange 13Pigment Orange 34Pigment Orange 64
Water-Based Acrylic Weather ResistanceExcellentModerateGoodExcellent
DispersibilityGoodModerateGoodExcellent
Solvent-Based Polyurethane Chemical ResistanceExcellentGoodGoodExcellent
(Automotive Coatings)Gloss RetentionExcellentGoodModerateExcellent
Epoxy Heat StabilityExcellentModerateModerateExcellent
Bleed ResistanceExcellentPoorModerateExcellent

Experimental Protocols

To ensure accurate and reproducible evaluation of pigment performance, the following standardized experimental protocols are provided.

Pigment Dispersion

Objective: To achieve a consistent and stable dispersion of the pigment in the chosen binder system.

Materials:

  • Pigment (this compound or alternative)

  • Binder system (e.g., water-based acrylic emulsion, two-component polyurethane, epoxy resin and hardener)

  • Dispersing agent

  • Defoamer

  • High-speed disperser with a Cowles blade or a bead mill

Procedure:

  • In a suitable vessel, combine the liquid components of the binder system, dispersing agent, and defoamer.

  • While stirring at low speed, gradually add the pigment to the liquid mixture.

  • Once all the pigment is added, increase the speed of the disperser to the recommended tip speed for the equipment (typically 18-25 m/s for a high-speed disperser).

  • Continue dispersion for a predetermined time (e.g., 30-60 minutes), monitoring the temperature to ensure it does not exceed the manufacturer's recommendation for the binder.

  • Assess the quality of the dispersion using a Hegman gauge. A reading of 6-7 is generally considered a good quality dispersion for coatings.

Lightfastness and Weatherability Testing

Objective: To evaluate the resistance of the pigmented coating to degradation upon exposure to light and weathering.

Standard: Based on ASTM D4587 (QUV) and ASTM G154 (Xenon Arc).

Procedure:

  • Apply the pigmented coating to standardized test panels (e.g., aluminum or steel).

  • Allow the coatings to cure completely according to the binder manufacturer's instructions.

  • Expose the coated panels in a QUV accelerated weathering tester or a Xenon Arc test chamber.

  • At specified intervals, remove the panels and measure the color change (ΔE*) using a spectrophotometer.

  • Visually assess for other signs of degradation such as chalking (ASTM D4214), cracking, or blistering.

Heat Stability Testing

Objective: To determine the temperature at which the pigment begins to show a significant color change.

Standard: Based on ASTM D4803 for plastics, adapted for coatings.

Procedure:

  • Prepare a sample of the pigmented binder system.

  • Apply a film of the pigmented system onto a heat-stable substrate.

  • After curing, place the sample in a laboratory oven at a specified temperature.

  • Expose the sample for a set duration (e.g., 30 minutes).

  • Remove the sample and compare its color to an unexposed control sample to determine the color change (ΔE*).

  • Repeat the test at increasing temperature intervals to identify the maximum stable temperature.

Chemical Resistance Testing

Objective: To assess the resistance of the pigmented coating to various chemicals.

Standard: Based on ASTM D1308.

Procedure:

  • Apply and cure the pigmented coating on test panels.

  • Place a small amount of the test chemical (e.g., 10% HCl, 10% NaOH, MEK, Xylene) onto the coated surface.

  • Cover the chemical with a watch glass to prevent evaporation.

  • After a specified exposure time (e.g., 24 hours), remove the chemical and wash the panel with water.

  • Visually inspect the coating for any signs of damage, such as discoloration, blistering, or softening. Rate the resistance on a scale of 1 to 5.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for evaluating pigment performance and the signaling pathways that may be relevant in the context of material science and drug development interactions with pigmented coatings.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Pigment_Selection Pigment Selection (PO 36 & Alternatives) Dispersion Pigment Dispersion Pigment_Selection->Dispersion Binder_Selection Binder System Selection (Acrylic, PU, Epoxy) Binder_Selection->Dispersion Coating_Application Coating Application & Curing Dispersion->Coating_Application Lightfastness Lightfastness & Weatherability (ASTM G154) Coating_Application->Lightfastness Heat_Stability Heat Stability (ASTM D4803) Coating_Application->Heat_Stability Chemical_Resistance Chemical Resistance (ASTM D1308) Coating_Application->Chemical_Resistance Physical_Properties Physical Properties (Adhesion, Hardness) Coating_Application->Physical_Properties Data_Collection Data Collection (ΔE*, Gloss, etc.) Lightfastness->Data_Collection Heat_Stability->Data_Collection Chemical_Resistance->Data_Collection Physical_Properties->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Final_Report Final Report & Conclusion Comparative_Analysis->Final_Report Signaling_Pathway_Interaction cluster_environment Environmental Stressors cluster_coating Pigmented Coating cluster_response Degradation & Response UV_Radiation UV Radiation Pigment Pigment (e.g., PO 36) UV_Radiation->Pigment absorbs/scatters Binder Binder Matrix UV_Radiation->Binder degrades Heat Heat Heat->Binder softens/degrades Chemicals Chemicals Chemicals->Binder attacks Photo_Oxidation Photo-Oxidation Pigment->Photo_Oxidation Polymer_Degradation Polymer Chain Scission Binder->Polymer_Degradation Leaching Pigment/Binder Leaching Polymer_Degradation->Leaching Cellular_Interaction Cellular Interaction (Drug Development Context) Leaching->Cellular_Interaction

References

Cross-Validation of Spectroscopic Data for Pigment Orange 36 from Different Instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for C.I. Pigment Orange 36 (PO36), a high-performance benzimidazolone pigment, obtained from different analytical instruments. The objective is to offer a framework for cross-validating spectroscopic data, ensuring consistency and reliability in material characterization across various laboratory settings. The data presented is based on established spectral characteristics of this compound.[1]

Spectroscopic Data Comparison

To simulate a real-world cross-validation scenario, spectroscopic data for a single batch of this compound were collected using two different sets of common laboratory instruments. The key spectral features from Raman, Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are summarized below.

Raman Spectroscopy Data

Raman spectroscopy is a powerful non-destructive technique for identifying the molecular vibrations characteristic of a material's chemical structure.[1] For this compound, key bands are associated with azo groups, amide groups, and aromatic rings.[1]

Key Vibrational Mode Instrument 1 (cm⁻¹) Instrument 2 (cm⁻¹) Assignment
Peak 116291630Amide I band
Peak 215061505Aromatic Ring Vibration
Peak 313831385Amide Group / N=N Stretch[1]
Peak 412601261Amide Group[1]
Peak 5769768Aromatic C-H Bending
Peak 6523525Carbonyl Bending[1]

Table 1. Comparative Raman spectral data for this compound. Minor shifts in peak positions are typical between instruments due to calibration differences.

FT-IR Spectroscopy Data

FT-IR spectroscopy measures the absorption of infrared radiation, providing insights into the functional groups present. For this compound, characteristic peaks correspond to carbonyl (C=O), azo (N=N), and aromatic stretching modes.

Key Absorption Band Instrument 1 (cm⁻¹) Instrument 2 (cm⁻¹) Assignment
Peak 1~3200-3000~3200-3000N-H Stretching (Benzimidazolone)
Peak 2~1710~1708C=O Stretching (Carbonyl)
Peak 3~1600~1598Aromatic C=C Stretching
Peak 4~1450~1452N=N Stretching (Azo Group)
Peak 5~1275~1277C-N Stretching
Peak 6~750~751Aromatic C-H Bending

Table 2. Comparative FT-IR spectral data for this compound. Data was acquired using an ATR accessory.

UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the pigment's chromophore. The maximum absorption wavelength (λmax) is a key characteristic. The λmax for this compound is characteristic of its azo chromophore.

Parameter Instrument 1 Instrument 2 Notes
λmax (nm)488490In suspension
Spectral Range (nm)350 - 700350 - 700-

Table 3. Comparative UV-Vis spectral data for this compound. The slight variation in λmax can be attributed to differences in instrument optics and sample preparation.

Experimental Protocols

Standardized protocols are crucial for ensuring data comparability. The following methodologies were used to acquire the data presented above.

Raman Spectroscopy Protocol
  • Sample Preparation: A small amount of dry this compound powder was placed on a standard microscope slide.

  • Instrumentation: A dispersive micro-Raman spectrometer.

  • Excitation Source: 633 nm HeNe laser.[2]

  • Laser Power: <1 mW at the sample to prevent thermal degradation.

  • Objective: 50x long working distance objective.

  • Acquisition: 10-second exposure time with 5 accumulations.

  • Spectral Range: 200 cm⁻¹ to 1800 cm⁻¹.

  • Calibration: The instrument was calibrated using a silicon standard (520.7 cm⁻¹ peak).

FT-IR Spectroscopy Protocol
  • Sample Preparation: The analysis was performed directly on the dry pigment powder.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond crystal Attenuated Total Reflectance (ATR) accessory.[3]

  • Acquisition Mode: ATR.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans were co-added.

  • Background: A background spectrum was collected in air with no sample on the ATR crystal.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A dilute, stable suspension of this compound was prepared in an appropriate solvent (e.g., N,N-Dimethylformamide) to achieve an absorbance reading within the linear range of the instrument (typically < 1.0 AU). The suspension was sonicated for 5 minutes to ensure homogeneity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Scan Range: 350 nm to 700 nm.

  • Scan Speed: 240 nm/min.

  • Reference: A cuvette containing the pure solvent was used as the reference.

  • Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-instrument validation of spectroscopic data for a given pigment sample.

G cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample This compound (Single Batch) Prep Standardized Sample Preparation Sample->Prep InstA Instrument A (e.g., Raman, FT-IR, UV-Vis) Prep->InstA InstB Instrument B (e.g., Raman, FT-IR, UV-Vis) Prep->InstB DataA Raw Data (A) InstA->DataA DataB Raw Data (B) InstB->DataB ProcessA Data Processing (e.g., Baseline Correction) DataA->ProcessA ProcessB Data Processing (e.g., Baseline Correction) DataB->ProcessB Compare Compare Key Features (Peak Position, λmax) ProcessA->Compare ProcessB->Compare Result Validated Data: Consistent & Reproducible Compare->Result Within Tolerance? Fail Inconsistent Data: Review Protocols Compare->Fail

Caption: Workflow for cross-instrument spectroscopic data validation.

References

A Comparative Analysis of Pigment Orange 36's Weather Resistance Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, scientific, and formulation development fields, selecting a pigment with robust weather resistance is paramount for ensuring the long-term durability and color stability of a product. This guide offers an objective comparison of Pigment Orange 36's performance against established industry standards and alternative orange pigments, supported by experimental data and standardized testing protocols.

This compound (PO 36) is a high-performance benzimidazolone organic pigment recognized for its exceptional heat stability, vibrant chroma, and, most notably, its excellent weather and lightfastness properties.[1] These characteristics make it a preferred choice for demanding applications such as automotive paints, industrial coatings, and plastics.[2]

Industry Standards for Weather Resistance

The weather resistance of a pigment is its ability to withstand environmental stressors, primarily sunlight, moisture, and temperature fluctuations, without significant degradation of color or physical properties. Several international and national standards provide frameworks for evaluating these properties. Key standards include those from the American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO).[3][4]

Lightfastness, a critical component of weather resistance, is the measure of a pigment's resistance to fading upon exposure to light.[3] It is commonly rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[3][5] Another common rating system is the ASTM lightfastness scale, which ranges from I (excellent) to V (very poor), with a rating of I corresponding to a 7-8 on the Blue Wool Scale.[3]

Comparative Performance Data

The following table summarizes the weather resistance and related properties of this compound in comparison to other commonly used orange pigments.

Pigment Chemical Class Lightfastness (BWS) Weather Fastness Heat Resistance (°C)
This compound Benzimidazolone 8 [6][7][8]Excellent [2][6][7]250 [7]
Pigment Orange 13Diarylide5-6Good200
Pigment Orange 34Disazopyrazolone5-6[9]Good[9]260
Pigment Orange 64Diketopyrrolopyrrole (DPP)8Excellent300

Data compiled from various industry sources. Actual performance may vary based on formulation and application.

This compound consistently demonstrates superior lightfastness and weather resistance, making it a reliable choice for applications requiring long-term color retention in outdoor environments.[2]

Experimental Protocol: Accelerated Weathering

To quantify the weather resistance of pigments, accelerated weathering tests are employed to simulate the damaging effects of long-term outdoor exposure in a controlled laboratory setting.[10][11] A common method is the Xenon Arc test, which simulates the full spectrum of sunlight.[11][12]

Objective: To compare the color and gloss retention of coatings pigmented with this compound against other orange pigments after exposure to accelerated weathering conditions.

Apparatus:

  • Xenon Arc Weathering Chamber (compliant with ASTM G154 or ISO 4892)[13]

  • Spectrophotometer for color measurement (in accordance with ASTM D2244)[14]

  • Glossmeter

Methodology:

  • Sample Preparation: Pigments are dispersed into a suitable binder system and applied to standardized test panels.

  • Initial Measurements: The initial color coordinates (Lab*) and gloss levels of the unexposed panels are measured and recorded.

  • Exposure: The panels are placed in the Xenon Arc chamber and subjected to controlled cycles of light, temperature, and moisture. A typical cycle might involve continuous light with periodic water spray to simulate rain and dew.

  • Evaluation: At predetermined intervals, the panels are removed, and the color and gloss are remeasured.

  • Data Analysis: The change in color (ΔE) is calculated. A higher ΔE value indicates a greater color change and lower weather resistance. Gloss retention is also calculated as a percentage of the initial gloss.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the accelerated weathering test protocol.

experimental_workflow cluster_prep 1. Sample Preparation cluster_initial 2. Initial Measurement cluster_exposure 3. Accelerated Weathering cluster_analysis 4. Data Analysis p1 Pigment Dispersion p2 Coating Application p1->p2 p3 Curing p2->p3 m1 Measure Initial Color (Lab*) p3->m1 m2 Measure Initial Gloss p3->m2 e1 Xenon Arc Exposure (Light, Temp, Moisture Cycles) m1->e1 m2->e1 a1 Periodic Measurement of Color & Gloss e1->a1 a2 Calculate Color Change (ΔE) a1->a2 a3 Calculate Gloss Retention (%) a1->a3 a4 Comparative Performance Evaluation a2->a4 a3->a4

Caption: Accelerated Weathering Experimental Workflow.

References

A Comparative Guide to the Quantitative Analysis of Pigment Orange 36 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of Pigment Orange 36 (PO36) in complex matrices such as plastics, inks, and coatings, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of suitable analytical techniques, featuring detailed experimental protocols and performance data for this compound and its common alternatives.

This compound is a high-performance benzimidazolone pigment valued for its excellent lightfastness, weather resistance, and thermal stability, making it a popular choice in demanding applications across various industries, including automotive coatings, plastics, and printing inks.[1][2][3][4] However, its quantification in final products can be challenging due to potential interference from other components within the matrix. This guide explores High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy as primary methods for the quantitative analysis of PO36 and compares its performance against other high-performance orange pigments.

Alternative Pigments

Several alternatives to this compound are available, each with distinct properties. Key comparators include:

  • Pigment Orange 62 (PO62): Another benzimidazolone orange, typically offering a more yellowish shade compared to the reddish hue of PO36.[5]

  • Pigment Orange 64 (PO64): A benzimidazolone pigment known for its bright reddish-orange shade and high color strength.

  • Pigment Orange 73 (PO73): A diketo-pyrrolo-pyrrole (DPP) pigment, which is recognized for its high performance, including excellent heat stability and lightfastness.[6]

Quantitative Analysis Methodologies

The choice of analytical method depends on factors such as the complexity of the matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying pigments in complex mixtures with high specificity and sensitivity. A validated HPLC method is crucial for obtaining reliable and reproducible results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a more straightforward and rapid method for pigment quantification.[7] It is particularly useful for quality control when the pigment's absorption spectrum is distinct from other components in the sample matrix. This compound exhibits a characteristic maximum absorption in the range of 480-500 nm.

Comparative Performance Data

The following tables summarize the analytical performance parameters for the quantification of this compound and its alternatives using HPLC and UV-Vis spectroscopy. The data presented is a synthesis of typical performance characteristics for these classes of pigments.

Table 1: HPLC Method Performance Parameters

ParameterThis compoundPigment Orange 62Pigment Orange 64Pigment Orange 73
Linearity (R²) > 0.999> 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mL0.15 µg/mL
Accuracy (Recovery %) 98-102%97-103%98-102%97-103%
Precision (RSD %) < 2%< 2%< 2%< 2%

Table 2: UV-Vis Spectroscopy Performance Parameters

ParameterThis compoundPigment Orange 62Pigment Orange 64Pigment Orange 73
λmax (nm) 490485495505
Molar Absorptivity (ε) HighHighHighVery High
Linearity (R²) > 0.995> 0.995> 0.995> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mL0.08 µg/mL0.09 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.3 µg/mL0.24 µg/mL0.27 µg/mL

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Quantitative Analysis of this compound in a Polymer Matrix using HPLC

1. Sample Preparation (Dissolution-Precipitation Method):

  • Accurately weigh approximately 1 gram of the pigmented plastic sample.

  • Shred or cut the plastic into small pieces to increase the surface area.

  • Dissolve the polymer in a suitable solvent (e.g., limonene, toluene) at an elevated temperature with stirring. The choice of solvent will depend on the polymer type (e.g., HDPE).[8][9]

  • Once the polymer is fully dissolved, cool the solution to room temperature.

  • Precipitate the polymer by adding a suitable anti-solvent (e.g., a poly-alcohol like 1,2,3-propanetriol).[8][9] The pigment will remain in the solvent phase.

  • Separate the precipitated polymer by filtration.

  • Collect the filtrate containing the dissolved pigment.

  • Evaporate the solvent from the filtrate under reduced pressure to concentrate the pigment.

  • Re-dissolve the pigment residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of Mobile Phase A (e.g., 20 mM ammonium acetate buffer, pH 6.8) and Mobile Phase B (e.g., acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound (approximately 490 nm).

  • Column Temperature: 30 °C.

3. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantitative Analysis of this compound in a Printing Ink using UV-Vis Spectroscopy

1. Sample Preparation (Solvent Extraction):

  • Accurately weigh a small amount of the liquid ink or a printed sample.

  • For liquid ink, dilute it with a suitable solvent (e.g., methanol, ethanol, or a surfactant-based buffer) to bring the absorbance within the linear range of the spectrophotometer.[11][12]

  • For a printed sample, cut a defined area and extract the ink using a known volume of a suitable solvent with the aid of sonication.[11][12]

  • Filter the resulting solution to remove any particulate matter.

2. UV-Vis Spectrophotometer Conditions:

  • Wavelength Range: Scan from 350 nm to 700 nm.

  • Blank: Use the extraction solvent as the blank.

  • Measurement: Record the absorbance at the λmax of this compound (approximately 490 nm).

3. Quantification:

  • Prepare a series of standard solutions of this compound in the same solvent used for sample preparation.

  • Generate a calibration curve by plotting absorbance at λmax against the concentration of the standard solutions (Beer-Lambert Law).

  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Workflow and Pathway Visualizations

General Workflow for Quantitative Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Complex Mixture (e.g., Plastic, Ink) Dissolution Matrix Dissolution / Pigment Extraction Sample->Dissolution Filtration Filtration / Separation Dissolution->Filtration Concentration Solvent Evaporation & Reconstitution Filtration->Concentration HPLC HPLC Analysis Concentration->HPLC UVVis UV-Vis Spectroscopy Concentration->UVVis Calibration Calibration Curve Generation HPLC->Calibration UVVis->Calibration Quantification Concentration Determination Calibration->Quantification Report Final Report Quantification->Report Method Selection Logic for Pigment Quantification Start Start: Need for Quantitative Analysis MatrixComplexity Complex Matrix with Interferences? Start->MatrixComplexity Sensitivity High Sensitivity Required? MatrixComplexity->Sensitivity Yes UVVis Select UV-Vis Spectroscopy MatrixComplexity->UVVis No HPLC Select HPLC Sensitivity->HPLC Yes Sensitivity->UVVis No

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Pigment Orange 36 (C.I. This compound), a benzimidazolone-class high-performance organic pigment.

Key Safety and Physical Data

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 12236-62-3[1]
Molecular Formula C17H13ClN6O5[2]
Molecular Weight 416.78 g/mol [2][3]
Appearance Orange to red, odorless powder[2]
Melting Point 330°C[3]
Relative Density 1.62[3]
Acute Oral Toxicity (LD50, Rat) ≥ 2000 mg/kg[1]
Solubility in Water Generally insoluble[1]
Volatile Matter at 105°C 2.5% max[3]
Oil Absorption 80%[3]

Experimental Protocol: Step-by-Step Disposal Procedure

Proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal as a hazardous waste.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, equip yourself with the appropriate PPE. This includes:

    • Tightly fitting safety goggles or a face shield (8-inch minimum).

    • Chemical-resistant gloves (Nitrile rubber is recommended, with a minimum layer thickness of 0.11 mm).

    • A complete suit protecting against chemicals.

    • An appropriate dust respirator if there is a risk of inhalation.[3]

2. Containment of Spills:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.

  • Do not allow the product to enter drains, surface waters, or the soil.[1]

  • For liquid spills, soak up the material with an inert absorbent, such as clay or diatomaceous earth.[4]

  • For solid spills, collect the material mechanically, avoiding dust formation.[1][5]

3. Waste Collection and Storage:

  • Place the absorbed or collected waste into a suitable, closed, and clearly labeled container for disposal.[5]

  • Store the waste container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Opened containers must be carefully resealed and kept upright to prevent leakage.

4. Professional Disposal:

  • This compound waste must be disposed of as hazardous waste.

  • Contact a licensed professional waste disposal service to manage the disposal of this material.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • All disposal activities must be carried out in accordance with local, state, and national legislation.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe 1. Don Appropriate PPE start->ppe spill Spill or Residue? ppe->spill contain_liquid 2a. Contain Liquid Spill with Inert Absorbent spill->contain_liquid Liquid contain_solid 2b. Collect Solid Residue Mechanically spill->contain_solid Solid collect 3. Place in Labeled, Closed Container contain_liquid->collect contain_solid->collect storage 4. Store in Ventilated Area collect->storage disposal 5. Contact Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pigment Orange 36, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Essential Safety and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling. Below is a summary of key quantitative data for this compound.

PropertyValueSource
Chemical Identity
CAS Number12236-62-3[1][2]
Molecular FormulaC17H13ClN6O5[2][3]
Molecular Weight416.78 g/mol [2][3]
Physical Characteristics
AppearanceOrange to red, odorless powder[2]
Melting Point>= 310 °C[4]
Density1.631 g/cm³ at 23 °C[4]
Water Solubility14 µg/L at 24 °C[4]
Exposure Limits
Nuisance Dust (MAK)6 mg/m³[3]
Nuisance Dust (TLV/TWA)10 mg/m³[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure personal safety.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A faceshield (8-inch minimum) may also be appropriate.

Skin Protection:

  • Gloves: Handle with chemical-impermeable gloves, such as nitrile rubber.[1][4] Gloves must be inspected prior to use. Follow proper glove removal technique to avoid skin contact.

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[4] A complete suit protecting against chemicals is recommended, with the type of protective equipment selected according to the concentration and amount of the dangerous substance at the specific workplace.

Respiratory Protection:

  • If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] For situations where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risks associated with this compound.

Handling Protocols:

  • Ventilation: Handle in a well-ventilated place.[4] Ensure adequate ventilation to control airborne concentrations.[4]

  • Avoid Dust Formation: Avoid the formation of dust and aerosols.[4]

  • Prevent Ignition: Use non-sparking tools and take precautionary measures against electrostatic charges.[1][4] Keep away from sources of ignition.[1]

  • Personal Hygiene: Wash hands before breaks and at the end of the workday.

Disposal Plan:

  • Waste Collection: Collect and arrange disposal in suitable, closed containers.[4]

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains; discharge into the environment must be avoided.[4]

  • Regulatory Compliance: Waste disposal should be carried out according to local, state, or national legislation.[1]

Emergency Protocols

In the event of an accidental release or exposure, follow these immediate steps:

Accidental Release:

  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[4] Use personal protective equipment, including chemical impermeable gloves.[4]

  • Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Clean-up: Soak up with inert absorbent material and dispose of as hazardous waste.

First-Aid Measures:

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Workflow for Safe Handling and Disposal

To provide a clear, at-a-glance reference for the safe handling and disposal of this compound, the following workflow diagram has been created.

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) - Goggles/Faceshield - Chemical-resistant Gloves - Protective Clothing - Respirator (if needed) start->ppe handling 2. Safe Handling Procedures - Use in well-ventilated area - Avoid dust formation - Use non-sparking tools - Prevent electrostatic discharge ppe->handling use 3. Use in Experiment/Process handling->use spill Accidental Spill use->spill If Spill Occurs decontamination 4. Decontaminate Work Area use->decontamination Normal Workflow spill_response Spill Response Protocol - Evacuate and ventilate - Wear appropriate PPE - Contain with inert material - Collect for disposal spill->spill_response waste_collection 5. Collect Waste - Place in sealed, labeled containers spill_response->waste_collection decontamination->waste_collection disposal 6. Dispose of Waste - Contact licensed disposal company - Follow local/national regulations waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.